(±)-ADX 71743
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 |
Synonyms |
6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone |
Origin of Product |
United States |
Foundational & Exploratory
(±)-ADX71743: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGlu7
This guide provides a comprehensive technical overview of the mechanism of action of (±)-ADX71743, a pivotal research tool and potential therapeutic agent. We will delve into its molecular interactions, cellular effects, and in vivo pharmacology, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Targeting mGlu7
Metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor (GPCR), is a key regulator of synaptic transmission in the central nervous system (CNS).[1] Predominantly located presynaptically, mGlu7 acts as an autoreceptor to modulate the release of glutamate and as a heteroreceptor influencing the release of other neurotransmitters like GABA.[2] Its high expression in brain regions critical for emotion, cognition, and stress responses—such as the amygdala, hippocampus, and hypothalamus—positions it as a compelling target for novel therapeutics.[2][3] However, the development of selective ligands for mGlu7 has been challenging, hindering the exploration of its full therapeutic potential.[1] (±)-ADX71743 has emerged as a potent and selective negative allosteric modulator (NAM) of mGlu7, providing a crucial tool to dissect the receptor's function and its implications in neuropsychiatric and neurological disorders.[4][5]
Core Mechanism: Negative Allosteric Modulation of mGlu7
(±)-ADX71743 exerts its effects not by directly competing with the endogenous ligand glutamate at the orthosteric binding site, but by binding to a distinct, allosteric site on the mGlu7 receptor.[6][7] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like L-AP4.[4][6]
Molecular and Cellular Effects:
-
Inhibition of Agonist-Induced Signaling: In vitro studies have demonstrated that (±)-ADX71743 potently inhibits mGlu7 receptor activation. It has an IC50 of approximately 300 nM for blocking agonist-induced responses.[8] This inhibition has been confirmed in various cellular assays, including measurements of intracellular calcium mobilization and cyclic AMP (cAMP) levels, which are downstream signaling pathways of mGlu7 activation.[4][9]
-
Reversibility and Non-Competitive Antagonism: Schild plot analysis has confirmed the non-competitive nature of (±)-ADX71743's antagonism, a hallmark of allosteric modulation.[4][5] The modulatory effects are also reversible, indicating that the compound does not form a permanent bond with the receptor.[4]
-
Modulation of Synaptic Transmission: Electrophysiological studies in hippocampal slices have provided critical insights into the functional consequences of mGlu7 modulation by (±)-ADX71743. The compound has been shown to reverse the synaptic depression induced by the group III mGlu agonist L-AP4 at the Schaffer collateral-CA1 synapse.[4][6] This demonstrates its ability to enhance excitatory synaptic transmission by inhibiting the presynaptic "brake" mediated by mGlu7.
Signaling Pathway of mGlu7 and the Impact of (±)-ADX71743
The following diagram illustrates the canonical signaling pathway of mGlu7 and the point of intervention for (±)-ADX71743.
Figure 2: Experimental workflow for electrophysiology.
Conclusion and Future Directions
(±)-ADX71743 is a well-characterized and indispensable tool for probing the multifaceted roles of the mGlu7 receptor. Its mechanism as a potent and selective negative allosteric modulator has been robustly established through a combination of in vitro and in vivo studies. The compound's anxiolytic and fear-reducing properties, particularly its ability to disrupt fear memory reconsolidation, highlight the therapeutic potential of targeting mGlu7 for anxiety and trauma-related disorders. Future research will likely focus on further elucidating the role of mGlu7 heterodimers in mediating the effects of allosteric modulators, as well as exploring the clinical translation of mGlu7 NAMs for the treatment of neuropsychiatric conditions.
References
- Progress toward allosteric ligands of metabotropic glutamate 7 (mGlu7) receptor - PMC. (n.d.).
- Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization. The Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.
- (±)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience. (n.d.).
- Moloney, R. D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain. Neuropharmacology, 97, 10-18.
- Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-36.
- Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders | Psychiatric Times. (2026, February 4).
- Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment. (2026, February 3).
- ADX71743 | mGlu7 Antagonist - MedchemExpress.com. (n.d.).
- ADX71743 - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, August 1).
- Lin, X., et al. (2022). Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses. Journal of Biological Chemistry, 298(10), 102458.
- Fendt, M., et al. (2024). mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. Cellular and Molecular Life Sciences, 81(1), 1-22.
- The chemical structure of ADX71743 (A), concentration-response curves... - ResearchGate. (n.d.).
- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.
Sources
- 1. Progress toward allosteric ligands of metabotropic glutamate 7 (mGlu7) receptor: 2008–present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
(±)-ADX 71743 as a selective mGlu7 negative allosteric modulator
Executive Summary
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). As one of the few reliable pharmacological tools for this receptor, it has become the gold standard for investigating mGlu7's role in synaptic plasticity, anxiety, fear memory reconsolidation, and visceral pain.
Unlike earlier compounds (e.g., MMPIP) which suffered from off-target effects or inconsistent efficacy, ADX71743 provides a robust blockade of mGlu7-mediated signaling. However, its application requires a nuanced understanding of mGlu7's dual role in emotional processing (amygdala) and thalamocortical oscillation control. This guide outlines the chemical profile, mechanism of action, validated experimental protocols, and critical safety considerations for its use in preclinical research.
Chemical & Pharmacological Profile
-
Chemical Name: 6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one[1]
-
Molecular Weight: 269.34 g/mol
-
Pharmacology:
-
Potency: IC50 ≈ 300 nM (Human mGlu7, Calcium mobilization assay).
-
Selectivity: >30 μM against mGlu1, mGlu2, mGlu3, mGlu4, mGlu5, mGlu6, and mGlu8. No significant activity at NMDA or AMPA receptors.
-
Bioavailability: High CNS penetration (CSF/Plasma ratio ~5.3% in rodents).[1]
Key Differentiators
| Feature | (±)-ADX 71743 | MMPIP | XAP044 |
| Mechanism | NAM (Allosteric) | NAM (Allosteric) | Orthosteric-like Antagonist |
| Selectivity | High (Clean profile) | Moderate (Off-target effects reported) | High |
| In Vivo Efficacy | Robust (Anxiolytic, Fear Memory) | Inconsistent/Weak | Anxiolytic & Antidepressant |
| Reliability | High (Standard Tool) | Low (Discrepant behavioral results) | Moderate (Newer tool) |
Mechanism of Action
mGlu7 is a Group III metabotropic glutamate receptor coupled to the Gαi/o protein. Under physiological conditions, its activation inhibits adenylyl cyclase (reducing cAMP) and modulates presynaptic calcium channels to inhibit neurotransmitter release (autoreceptor function).
ADX71743 Action: As a Negative Allosteric Modulator, ADX71743 binds to a transmembrane allosteric site distinct from the glutamate binding pocket (Venus Flytrap Domain). It stabilizes the receptor in an inactive conformation, preventing G-protein coupling even in the presence of high glutamate concentrations.
Signaling Pathway Diagram
The following diagram illustrates the mGlu7 signaling cascade and the specific interference point of ADX71743.
Caption: ADX71743 prevents mGlu7-mediated inhibition of adenylyl cyclase and calcium channels, effectively disinhibiting neurotransmitter release.
Experimental Validation Protocols
To validate ADX71743 activity in your specific model, use the following "Gold Standard" protocols.
A. In Vitro: Calcium Mobilization Assay (FLIPR)
Since mGlu7 is Gi-coupled (inhibitory), it does not naturally trigger Calcium release. You must use a chimeric G-protein (Gαq/i5 or Gα15/16) to force coupling to the PLC-IP3-Ca2+ pathway for detection.
Protocol:
-
Cell Line: HEK293 cells stably expressing human mGlu7 and Gα15 (or Gαqi5).
-
Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate overnight.
-
Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (4 μM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) for 60 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
NAM Addition: Add (±)-ADX 71743 (varying concentrations: 1 nM – 10 μM) and incubate for 5-10 minutes. Note: No calcium flux should be observed here (confirms no agonist activity).
-
Agonist Challenge: Inject L-AP4 (EC80 concentration, typically ~500 μM for mGlu7) or Glutamate.
-
Readout: Measure peak fluorescence change.
-
Validation Criterion: ADX71743 should concentration-dependently inhibit the L-AP4 induced signal with an IC50 ~300 nM .
-
B. Ex Vivo: Hippocampal LTP (Schaffer Collateral-CA1)
mGlu7 activation is required for the induction of Long-Term Potentiation (LTP) at these synapses. ADX71743 is used to block this induction, proving target engagement in tissue.[5]
Protocol:
-
Preparation: Prepare acute hippocampal slices (400 μm) from C57BL/6 mice in ice-cold sucrose-ACSF.
-
Recovery: Incubate slices in ACSF at 32°C for 1 hour.
-
Recording: Place slice in a submersion chamber. Stimulate Schaffer collaterals; record fEPSPs in the CA1 stratum radiatum.
-
Baseline: Record stable baseline fEPSPs for 20 minutes.
-
Drug Application: Perfuse (±)-ADX 71743 (10-30 μM) for 20 minutes.
-
Induction: Apply High-Frequency Stimulation (HFS: 100 Hz for 1s).
-
Validation Criterion: In vehicle slices, HFS induces robust LTP (>140% baseline). In ADX71743-treated slices, LTP induction is significantly blocked or attenuated (returning to near baseline), confirming mGlu7's necessity for this plasticity form.
In Vivo Applications & Critical Insights
Therapeutic Potential[5][7][8][9][10]
-
Anxiety Disorders: ADX71743 shows robust anxiolytic effects in the Elevated Plus Maze (EPM) and Marble Burying tests (dose range: 50-150 mg/kg s.c.).[1][8][9] It reduces anxiety-like behaviors without the sedation common to benzodiazepines.
-
Fear Memory Reconsolidation: Intra-amygdala or systemic infusion disrupts the reconsolidation of fear memories, suggesting potential for treating PTSD.
-
Visceral Pain: Reduces visceral hypersensitivity in Wistar Kyoto (WKY) rats, a model of Irritable Bowel Syndrome (IBS).
Critical Safety Insight: The Thalamocortical Risk
WARNING: While ADX71743 is safe in many contexts, researchers must be aware of its effect on the thalamocortical loop.
-
Observation: mGlu7 provides tonic inhibition in the thalamus.[2] Blocking it with ADX71743 can disinhibit these circuits.
-
Consequence: High doses or direct thalamic infusion can induce absence seizure-like phenotypes (spike-and-wave discharges on EEG, behavioral arrest/staring).
-
Recommendation: When using ADX71743 for anxiety/cognition, monitor EEG if possible, or carefully titrate doses to separate anxiolytic effects from pro-epileptic thalamic oscillations.
Validated Experimental Workflow
Use this logic flow to integrate ADX71743 into your study.
Caption: Recommended stepwise validation workflow to ensure data integrity and safety.
References
-
Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization. Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. The Journal of Neuroscience, 35(19), 7600-7615.
-
Moloney, R. D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain. Neurobiology of Stress, 2, 28-33.
-
Tassin, V., et al. (2016). Phasic and Tonic mGlu7 Receptor Activity Modulates the Thalamocortical Network. Frontiers in Neural Circuits, 10, 31.
-
Cieślik, P., et al. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs.[3] Frontiers in Molecular Neuroscience, 11, 316.
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 4. Phasic and Tonic mGlu7 Receptor Activity Modulates the Thalamocortical Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phasic and Tonic mGlu7 Receptor Activity Modulates the Thalamocortical Network [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of (±)-ADX 71743: A Technical Whitepaper on mGlu7 Allosteric Modulation
The mGlu7 Challenge and the Allosteric Solution
Metabotropic glutamate receptor 7 (mGlu7) is one of the most highly expressed mGluR subtypes in the mammalian central nervous system. Localized primarily to presynaptic active zones, it functions as a critical autoreceptor and heteroreceptor, regulating the release of glutamate and GABA. Historically, the therapeutic interrogation of mGlu7 has been severely hindered by the high amino acid conservation of the orthosteric glutamate binding site across Group III mGluRs, making selective orthosteric ligands nearly impossible to engineer.
As a Senior Application Scientist overseeing GPCR drug discovery, I have seen firsthand how allosteric modulation bypasses this bottleneck. The discovery of (±)-ADX 71743 —the first potent, highly selective, and brain-penetrant negative allosteric modulator (NAM) of mGlu7—has provided a vital tool compound for mapping mGlu7-dependent neural circuits [1]. By binding to a spatially distinct transmembrane pocket, ADX71743 preserves the spatial and temporal fidelity of endogenous glutamate signaling while dampening the receptor's peak response, thereby minimizing the rapid desensitization and off-target effects typical of orthosteric antagonists [2].
Physicochemical and In Vitro Profiling
To deploy ADX71743 effectively in preclinical models, researchers must understand its baseline physicochemical parameters. The compound exhibits high potency and non-competitive inhibition, confirmed via rigorous Schild plot analysis and reversibility assays [1].
Table 1: Physicochemical and In Vitro Pharmacological Profile
| Parameter | Value | Experimental / Clinical Significance |
| Target Receptor | mGlu7 (Group III mGluR) | Highly conserved presynaptic regulator of synaptic transmission. |
| Mechanism of Action | Negative Allosteric Modulator | Non-competitive inhibition; attenuates L-AP4-induced synaptic depression. |
| IC₅₀ (In Vitro) | ~300 nM | High potency ensures reliable target engagement at micromolar assay dosing. |
| Molecular Weight | 269.34 g/mol | Low molecular weight supports excellent blood-brain barrier (BBB) penetration. |
| Chemical Formula | C₁₇H₁₉NO₂ | Lipophilic structure optimizes central nervous system (CNS) distribution. |
| CAS Number | 1431641-29-0 | Standard identifier for sourcing high-purity (>98%) experimental batches. |
Mechanistic Pathway: Disinhibiting the Presynaptic Terminal
When endogenous glutamate binds to the orthosteric site of mGlu7, it triggers an allosteric transition that couples the receptor to Gi/o proteins. This cascade inhibits adenylyl cyclase (reducing cAMP) and blocks voltage-gated calcium channels (VGCCs), ultimately suppressing vesicular neurotransmitter release.
ADX71743 intervenes by locking the receptor in an inactive conformation. Causally, this prevents the Gi/o coupling even in the presence of high synaptic glutamate. The net neurophysiological result is a disinhibition of the presynaptic terminal, allowing sustained neurotransmitter release during high-demand states (such as high-frequency burst firing).
Figure 1: Mechanism of Action of ADX71743 as a Negative Allosteric Modulator at the mGlu7 Receptor.
Electrophysiological Validation: A Self-Validating Protocol for SC-CA1 Plasticity
One of the most profound discoveries enabled by ADX71743 is that mGlu7 activation is strictly required for the induction of Long-Term Potentiation (LTP) at Schaffer collateral-CA1 (SC-CA1) synapses in the hippocampus [3].
To replicate these findings, researchers must employ a rigorously controlled electrophysiological workflow. The following step-by-step methodology is designed as a self-validating system , ensuring that any observed blockade of LTP is causally linked to mGlu7 NAM activity rather than tissue degradation or off-target excitotoxicity.
Figure 2: Step-by-step electrophysiological workflow for assessing ADX71743 impact on SC-CA1 LTP.
Step-by-Step Methodology
-
Slice Preparation: Rapidly dissect the murine hippocampus and cut 400 µm transverse slices in ice-cold, sucrose-substituted artificial cerebrospinal fluid (ACSF). Causality: Sucrose substitution prevents sodium influx and subsequent excitotoxic cell death during the mechanical trauma of slicing.
-
Metabolic Recovery: Transfer slices to standard ACSF at 30°C for at least 1 hour. Causality: This allows the tissue to clear metabolic debris and re-establish resting membrane potentials.
-
Baseline Recording: Stimulate the Schaffer collaterals and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum.
-
Self-Validation Checkpoint: The baseline fEPSP slope must remain stable (±5% drift) for 20 minutes. If drift exceeds this threshold, the slice is metabolically unstable and must be discarded.
-
-
Target Engagement (Drug Perfusion): Perfuse 3 µM ADX71743 into the bath for 20 minutes prior to plasticity induction [4].
-
Self-Validation Checkpoint: Because ADX71743 is a NAM (not an orthosteric agonist), its application alone should not significantly alter the baseline fEPSP amplitude. A >10% shift prior to stimulation indicates an off-target preparation artifact.
-
-
LTP Induction: Deliver High-Frequency Stimulation (HFS; e.g., 100 Hz for 1 second). Causality: HFS drives massive presynaptic glutamate release, which normally activates mGlu7 to facilitate the downstream induction of LTP.
-
Post-HFS Monitoring: Record fEPSPs for 60 minutes post-induction.
-
Self-Validation Checkpoint: A parallel control slice (vehicle only) must be run to confirm that the HFS protocol successfully induces a >150% increase in fEPSP slope. Without this positive control, the absence of LTP in the ADX71743-treated slice cannot be definitively attributed to successful mGlu7 inhibition.
-
-
Data Normalization: Normalize all post-HFS fEPSP slopes to the 20-minute baseline average to control for slice-to-slice variability in basal synaptic strength.
In Vivo Pharmacokinetics and Behavioral Translation
Moving from the slice to the whole organism, ADX71743 demonstrates a pharmacokinetic profile highly suitable for acute behavioral testing. It is bioavailable via subcutaneous (s.c.) administration and achieves a cerebrospinal fluid (CSF) to total plasma concentration ratio of up to 5.3% at Cmax in rats, confirming robust central penetrance [1].
Table 2: Pharmacokinetic (PK) and In Vivo Behavioral Profile
| Parameter / Assay | Value / Observation | Pharmacological Implication |
| Brain Penetrance (CSF/Plasma) | 0.8% (Mice) – 5.3% (Rats) | Sufficient central exposure to drive receptor occupancy and behavioral modulation. |
| Half-life (T₁/₂, s.c.) | 0.40 – 0.68 hours (Mice) | Rapid clearance makes it ideal for acute experimental paradigms without lingering toxicity. |
| Anxiety Models (Marble Burying / EPM) | Dose-dependent reduction in buried marbles; increased open-arm exploration. | Validates mGlu7 inhibition as a highly effective, non-sedating anxiolytic strategy. |
| Visceral Pain Models (WKY Rats) | Reduced visceral hypersensitivity. | Highlights mGlu7's role in the crossover between stress and somatic pain processing. |
| Depression / Psychosis Models | Inactive (Forced swim test, DOI-head twitch). | Demonstrates pathway selectivity; mGlu7 NAMs do not acutely modulate serotonergic pathways. |
The behavioral data clearly delineates the therapeutic boundaries of mGlu7 modulation. While ADX71743 produces a profound anxiolytic-like profile and reduces visceral hypersensitivity in stress-sensitive Wistar Kyoto (WKY) rats [3], its inactivity in the forced swim test indicates it is not a viable candidate for acute depression therapy [1].
Strategic Outlook for Drug Development
For drug development professionals, (±)-ADX 71743 serves as the benchmark for mGlu7 allosteric modulation. Its pharmacological profile suggests that while mGlu7 is not a panacea for all psychiatric conditions, it is a highly validated target for anxiety disorders, Post-Traumatic Stress Disorder (PTSD), and stress-induced visceral pain (e.g., Irritable Bowel Syndrome). Future medicinal chemistry efforts should focus on extending the half-life of the ADX71743 scaffold to support chronic dosing paradigms in clinical settings.
References
-
Kalinichev M, Rouillier M, Girard F, Royer-Urios I, Bournique B, Finn T, et al. "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization". The Journal of Pharmacology and Experimental Therapeutics (2013). URL:[Link]
-
Klar R, Walker AG, Ghose D, Grueter BA, Engers DW, Hopkins CR, et al. "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus". The Journal of Neuroscience (2015). URL:[Link]
-
Moloney RD, Golubeva AV, O'Connor RM, Kalinichev M, Dinan TG, Cryan JF. "Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain". Neurobiology of Stress (2015). URL:[Link]
-
Bio-Techne / Tocris Bioscience. "Allosteric GPCR Pharmacology". Scientific Review (2024). URL: [Link]
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. ADX71743 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
In vitro characterization of (±)-ADX 71743
Executive Summary
The metabotropic glutamate receptor 7 (mGlu7) is a highly conserved, presynaptically localized Group III mGlu receptor that plays a critical role in regulating neurotransmitter release during high-frequency synaptic transmission. Due to its exceptionally low affinity for glutamate, mGlu7 acts as a low-pass filter, only activating during intense synaptic activity.
For years, the lack of selective pharmacological tools hindered the characterization of mGlu7. The development of (±)-ADX 71743 —a potent, selective, and brain-penetrant negative allosteric modulator (NAM)—provided a breakthrough[1][2]. This whitepaper provides an in-depth, self-validating framework for the in vitro characterization of (±)-ADX 71743, detailing the causality behind experimental design, quantitative profiling, and robust assay methodologies.
Mechanistic Rationale: Why Target mGlu7 with a NAM?
Unlike orthosteric antagonists that compete directly with endogenous glutamate at the extracellular Venus Flytrap domain, (±)-ADX 71743 binds to the 7-transmembrane (7TM) domain of mGlu7[2][3].
The Causality of Allosteric Modulation: Because mGlu7 requires high micromolar to millimolar concentrations of glutamate to activate natively, orthosteric competition is often pharmacokinetically unviable in highly active synaptic clefts. A NAM like (±)-ADX 71743 circumvents this by locking the receptor in an inactive conformation regardless of orthosteric site occupancy[3]. This non-competitive blockade is essential for effectively reversing L-AP4-induced synaptic depression and blocking high-frequency stimulation (HFS)-induced long-term potentiation (LTP) at Schaffer collateral-CA1 (SC-CA1) synapses without disrupting basal glutamatergic tone[4].
Caption: Diagram illustrating the mGlu7 signaling cascade and the inhibitory intervention by (±)-ADX 71743.
Quantitative Data Summary
To establish a baseline for assay development, the physicochemical and in vitro pharmacological properties of (±)-ADX 71743 are summarized below. These metrics serve as quality control thresholds for validating internal laboratory assays.
| Property | Value | Clinical / Experimental Relevance |
| Target | mGlu7 (Group III) | Highly selective over other mGluR subtypes. |
| Mechanism | Negative Allosteric Modulator | Non-competitive inhibition of agonist response. |
| In Vitro Potency (IC₅₀) | ~300 nM (cAMP) / 460 nM (Ca²⁺) | Determines dosing for cell-based assays[5]. |
| Chemical Formula | C₁₇H₁₉NO₂ | MW: 269.34 g/mol . |
| Solubility | DMSO (100 mM), EtOH (100 mM) | Requires serial dilution in assay buffer to avoid solvent toxicity. |
| Brain Penetrance | 0.8% - 5.3% (CSF/Plasma) | Validates utility for ex vivo slice and in vivo CNS models[1][2]. |
Self-Validating In Vitro Experimental Workflows
As an application scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that any observed NAM activity is explicitly due to mGlu7 target engagement.
Protocol 1: Intracellular cAMP Accumulation Assay (HTRF)
Causality: Native mGlu7 couples to Gi/o proteins. Activation by an agonist (e.g., L-AP4) inhibits adenylyl cyclase, thereby reducing intracellular cAMP. A functional NAM must dose-dependently reverse this inhibition, restoring cAMP levels in the presence of a stimulator like Forskolin[6][7].
Step-by-Step Methodology:
-
Cell Preparation: Seed recombinant HEK293 or CHO cells stably expressing human mGlu7 into a 384-well microplate (e.g., 5,000 cells/well).
-
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 10 minutes to prevent the degradation of synthesized cAMP.
-
Compound Pre-incubation: Add (±)-ADX 71743 in a 10-point concentration-response curve (0.01 μM to 10 μM). Internal Control: Include a vehicle-only well to establish baseline receptor activity.
-
Agonist Challenge: Stimulate the cells simultaneously with 5 μM Forskolin (to drive baseline cAMP production) and L-AP4 at its EC₈₀ concentration (~400-600 μM).
-
Detection: After 30 minutes, lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (anti-cAMP cryptate and d2-labeled cAMP).
-
Validation Check: The assay is validated if the L-AP4 + Forskolin wells show a >70% reduction in cAMP compared to Forskolin alone, and if (±)-ADX 71743 yields a rightward shift in the L-AP4 concentration-response curve (Schild plot analysis)[1][6].
Protocol 2: High-Throughput Calcium Mobilization Assay (FLIPR)
Causality: Measuring Gi/o-mediated cAMP changes kinetically is challenging. By co-expressing mGlu7 with the promiscuous G-protein Gα15, we artificially force the receptor to couple to the Phospholipase C (PLC) pathway. This translates L-AP4 binding into a robust, easily quantifiable intracellular calcium spike[5][8].
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK293 cells stably co-expressing mGlu7 and Gα15.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 45 minutes at 37°C. Wash thoroughly with assay buffer to remove extracellular dye.
-
Baseline & NAM Addition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, then inject (±)-ADX 71743.
-
Agonist Injection: After a 15-minute incubation, inject L-AP4 (EC₈₀) and record the peak fluorescence over 3 minutes.
-
Validation Check: Calculate the IC₅₀. A successful assay will show (±)-ADX 71743 blunting the calcium peak with an IC₅₀ of approximately ~460 nM[5].
Caption: In vitro workflow for quantifying the NAM activity of (±)-ADX 71743 via cAMP and Ca2+ assays.
Protocol 3: Ex Vivo Electrophysiology at SC-CA1 Synapses
Causality: To prove that the in vitro biochemical data translates to native neural circuits, we must assess synaptic plasticity. mGlu7 activation is strictly required for the induction of LTP at SC-CA1 synapses. Therefore, perfusing brain slices with (±)-ADX 71743 should block LTP induction[4].
Step-by-Step Methodology:
-
Slice Preparation: Prepare 400 μm thick acute hippocampal slices from wild-type mice. Recover in oxygenated Artificial Cerebrospinal Fluid (ACSF) for 1 hour.
-
Baseline Recording: Place the recording electrode in the CA1 stratum radiatum and stimulate the Schaffer collaterals. Record field excitatory postsynaptic potentials (fEPSPs) at 0.1 Hz until a stable 20-minute baseline is achieved.
-
Compound Perfusion: Perfuse ACSF containing 3 μM (±)-ADX 71743 for 20 minutes prior to stimulation[4][5].
-
LTP Induction: Apply a High-Frequency Stimulation (HFS) protocol (e.g., 100 Hz for 1 second, repeated 3 times).
-
Validation Check: In vehicle-treated slices, fEPSP slopes should potentiate to >130% of baseline. In (±)-ADX 71743 treated slices, potentiation should be completely blocked, returning to baseline levels within 10 minutes post-HFS[4][5].
References
-
Kalinichev M, et al. (2013). "ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization." Journal of Pharmacology and Experimental Therapeutics.2
-
Bio-Techne / Tocris Bioscience. "(±)-ADX 71743 Product Data and Biological Activity." Tocris Bioscience. Link
-
Klar R, et al. (2015). "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus." Journal of Neuroscience. 9
-
Cieślik P, et al. (2018). "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Molecular Neuroscience.6
-
Fisher NM, et al. (2022). "Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses." Journal of Biological Chemistry. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(±)-ADX 71743: Precision Modulation of Glutamatergic Transmission via mGluR7 Inhibition
The following technical guide details the pharmacological profile, synaptic mechanisms, and experimental protocols for using (±)-ADX 71743 to modulate glutamatergic transmission.
Executive Summary & Pharmacological Core
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 7 (mGluR7).[1][2] Unlike orthosteric antagonists that compete directly with glutamate at the "Venus flytrap" domain, ADX 71743 binds to the transmembrane domain, stabilizing the receptor in an inactive conformation.
This compound is a critical tool for dissecting the role of presynaptic auto-receptors in synaptic plasticity. While mGluR7 is canonically an inhibitory autoreceptor (reducing glutamate release when activated), ADX 71743 reveals a complex duality: it disinhibits basal transmission but paradoxically blocks the induction of Long-Term Potentiation (LTP) at specific synapses, indicating that mGluR7 activation is a requisite "safety switch" or signaling trigger for plasticity.
Key Pharmacological Parameters
| Parameter | Value | Context |
| Target | mGluR7 (NAM) | Selectivity >100x over mGlu1-6, mGlu8 |
| Potency (IC50) | ~300 nM | Human mGluR7 (Ca2+ mobilization assay) |
| Effective Conc. | 10 – 30 µM | Acute brain slice electrophysiology |
| Bioavailability | Brain Penetrant | Crosses BBB; suitable for in vivo (rodent) |
| Solubility | DMSO (100 mM) | Hydrophobic; prepare fresh stocks |
Mechanistic Action on Glutamatergic Synapses
To understand the effect of ADX 71743, one must first understand the unique position of mGluR7. Located at the active zone of the presynaptic terminal, mGluR7 has a low affinity for glutamate. It acts as a high-threshold low-pass filter, activated only during intense neuronal bursting (high glutamate concentration).
The Signaling Pathway[4]
-
Basal State: mGluR7 is inactive.
-
High-Frequency Stimulation (HFS): Massive glutamate release activates mGluR7.
-
Native Response: mGluR7 couples to G_i/o proteins, inhibiting voltage-gated Ca2+ channels (VGCCs) and reducing cAMP. This typically acts as a "brake" on release.
-
ADX 71743 Intervention:
-
Disinhibition: By blocking constitutive or evoked mGluR7 activity, ADX 71743 can increase the probability of glutamate release (Pr) in specific pathways (e.g., thalamocortical).
-
Plasticity Blockade: At Schaffer collateral-CA1 synapses, mGluR7 activation is required to internalize the receptor or trigger a PKC-dependent pathway necessary for LTP. ADX 71743 prevents this activation, thereby abolishing LTP induction .
-
Pathway Visualization
The following diagram illustrates the presynaptic mechanism of action.
Caption: ADX 71743 binds allosterically to mGluR7, preventing the G-protein coupling required for both autoreceptor feedback inhibition and the intracellular signaling cascades necessary for LTP induction.[1][3]
Experimental Protocols
This section outlines a validated workflow for assessing ADX 71743 effects in acute hippocampal slices.
A. Slice Preparation & Maintenance
-
Subject: C57BL/6 mice (P21–P28).
-
Slicing Solution (Ice-cold): Sucrose-based ACSF to minimize excitotoxicity.
-
Composition (mM): 75 Sucrose, 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 Glucose.
-
-
Recovery: Incubate slices at 32°C for 30 min in standard ACSF, then hold at RT.
-
Standard ACSF (mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Glucose.
-
B. Electrophysiology Workflow (Field Potential Recording)
Objective: Measure the blockade of L-AP4 induced depression or HFS-LTP.
-
Baseline Stability:
-
Stimulate Schaffer collaterals (SC) every 15–30s.
-
Record fEPSPs in CA1 stratum radiatum.
-
Ensure stable baseline for >20 mins (<5% drift).
-
-
Drug Application:
-
Control: Perfuse ACSF.
-
Experimental: Perfuse 10–30 µM (±)-ADX 71743 for 15–20 minutes prior to delivering the plasticity protocol.
-
Note: ADX 71743 is lipophilic. Use glass or fluoropolymer tubing if possible to minimize absorption, though standard Tygon is acceptable for acute durations.
-
-
Challenge (Two Options):
-
Protocol A (Agonist Reversal): Apply L-AP4 (500 µM). In control slices, fEPSPs depress rapidly. In ADX-treated slices, this depression is significantly attenuated.
-
Protocol B (LTP Blockade): Deliver High-Frequency Stimulation (e.g., 100 Hz, 1s x 3 trains). Measure fEPSP slope for 60 mins post-tetanus.
-
C. Data Analysis & Interpretation
Summarize your findings using the following metrics:
| Metric | Expected Outcome (Control) | Expected Outcome (+ ADX 71743) | Interpretation |
| fEPSP Slope | Stable | Stable / Slight Increase | Blockade of tonic mGluR7 inhibition. |
| L-AP4 Response | ~40-60% Depression | <10% Depression | Confirmation of mGluR7 target engagement. |
| PPR (Paired Pulse) | Increases (during L-AP4) | Unchanged (vs Baseline) | ADX prevents presynaptic vesicle depletion reduction. |
| LTP Magnitude | >140% of Baseline | ~100-110% (Blocked) | mGluR7 activation is required for LTP induction. |
Experimental Logic Flow
Caption: Decision tree for validating ADX 71743 activity via agonist reversal (L-AP4) or functional plasticity blockade (HFS-LTP).
Technical Nuances & Troubleshooting
-
Racemic Mixture: Commercial preparations are often labeled (±)-ADX 71743. While the (+) enantiomer is typically the active biological agent, the racemate is widely used in literature at 10–30 µM with robust efficacy.
-
Solubility: Dissolve stock in 100% DMSO. When diluting into ACSF, ensure the final DMSO concentration is <0.1% to avoid vehicle artifacts. Vortex vigorously as the compound is hydrophobic.
-
Washout: ADX 71743 is reversible but washes out slowly due to lipophilicity. Allow >45 mins for partial washout if reusing slices (not recommended).
References
-
Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[1][3] The Journal of Neuroscience.[1][3]
-
Tassin, V., et al. (2016). Phasic and tonic mGlu7 receptor activity modulates the thalamocortical network. Frontiers in Neural Circuits.
-
Tocris Bioscience. (±)-ADX 71743 Product Information & Technical Data.
Sources
Preclinical Characterization of (±)-ADX 71743 in Anxiety Models
The following technical guide provides an in-depth analysis of the preclinical characterization of (±)-ADX 71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).
Technical Whitepaper | Drug Discovery & Neuroscience
Executive Summary
(±)-ADX 71743 represents a pivotal tool compound in the validation of mGlu7 as a therapeutic target for anxiety and stress-related disorders.[1][2][3] Unlike traditional anxiolytics (e.g., benzodiazepines) that broadly enhance GABAergic inhibition, ADX 71743 functions as a Negative Allosteric Modulator (NAM) of the mGlu7 receptor.
Preclinical data indicates a unique pharmacological profile:
-
Efficacy: Robust anxiolytic-like effects in the Elevated Plus Maze (EPM) and Marble Burying Test (MBT).[2]
-
Selectivity: No sedation or motor impairment (Rotarod inactive), distinguishing it from orthosteric GABA modulators.
-
Mechanism: Paradoxical anxiolysis via blockade of presynaptic autoreceptors, likely modulating specific amygdalar microcircuits.
This guide details the mechanistic rationale, experimental protocols, and quantitative outcomes of ADX 71743 in preclinical anxiety models.
Compound Profile & Pharmacokinetics
Chemical Identity: 6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one.[2][4] Class: Non-competitive mGlu7 Negative Allosteric Modulator (NAM).[5]
Pharmacokinetic (PK) Parameters
Effective preclinical evaluation requires verifying that the compound reaches the target tissue. ADX 71743 exhibits a PK profile suitable for acute behavioral studies but requires precise timing due to rapid clearance.
| Parameter | Value (Mouse) | Value (Rat) | Implication for Protocol |
| Route | Subcutaneous (s.c.) | Subcutaneous (s.c.)[1][2][5] | Preferred route to avoid first-pass variability. |
| Tmax | ~0.25 - 0.5 h | ~0.5 - 1.0 h | Critical: Testing must commence 30-45 mins post-dose. |
| Bioavailability | High | High | Reliable systemic exposure. |
| Brain Penetration | CSF/Plasma ratio ~5.3% | - | Sufficient to engage central mGlu7 receptors.[2] |
| Half-life (t1/2) | ~0.4 - 0.7 h | ~1.5 h | Short window of action; not suitable for chronic dosing without pumps. |
Technical Insight: The rapid clearance (t1/2 < 1h in mice) dictates that behavioral testing windows must be strictly synchronized with Tmax. Studies failing to account for this may yield false negatives.
Mechanistic Foundation: The mGlu7 NAM Paradox
mGlu7 is a Group III metabotropic glutamate receptor, primarily located presynaptically at the active zone of excitatory synapses.
-
Canonical Function: As an autoreceptor, mGlu7 activation inhibits glutamate release (Gi/o-coupled).
-
The Paradox: Logically, blocking an inhibitory autoreceptor (via a NAM) should increase glutamate release, potentially causing anxiety.[4] However, ADX 71743 produces anxiolytic effects.[1][2][4][5]
-
Hypothesized Resolution: mGlu7 is often expressed on interneurons or specific pathways where its blockade disinhibits inhibitory control, or it functions only during high-frequency firing (stress conditions), making the NAM state-dependent.
Visualization: mGlu7 Signaling & NAM Action
The following diagram illustrates the modulation of the presynaptic terminal by ADX 71743.
Figure 1: Mechanism of Action. ADX 71743 prevents G-protein coupling, modulating neurotransmission.
Preclinical Efficacy Data
The anxiolytic potential of ADX 71743 has been validated across multiple conflict-based and ethological models.
Data Summary Table
| Model | Species | Dose Range (s.c.) | Key Finding | Statistical Significance |
| Marble Burying | Mouse | 50 - 150 mg/kg | Dose-dependent reduction in buried marbles.[1][2] | p < 0.01 at ≥50 mg/kg |
| Elevated Plus Maze | Mouse | 100 - 150 mg/kg | Increased Open Arm Time & Entries.[2] | p < 0.05 |
| Visceral Pain (WKY) | Rat | 50 - 100 mg/kg | Increased pain threshold; reduced anxiety behaviors. | p < 0.05 |
| Rotarod | Mouse | Up to 150 mg/kg | NO EFFECT (No motor impairment).[1][2] | N.S. |
| Forced Swim Test | Mouse | 50 - 150 mg/kg | Inactive (No antidepressant-like effect). | N.S. |
Detailed Experimental Protocols
To replicate the seminal findings (e.g., Kalinichev et al., 2013), the following protocols must be adhered to strictly.
A. Marble Burying Test (MBT)
This test measures repetitive, compulsive, and anxiety-like behaviors.
1. Animals:
-
Male C57BL/6J mice (7-8 weeks old).
-
Acclimatize to the facility for >1 week.
2. Compound Preparation:
-
Vehicle: 10% Tween 80 in saline (or similar lipid-compatible vehicle due to lipophilicity).
-
Dosing: Administer ADX 71743 (s.c.) 30 minutes prior to testing.
3. Apparatus Setup:
-
Standard polycarbonate cages (Type II or III).
-
Bedding: Fill with 5 cm depth of sawdust/corn cob bedding.
-
Marbles: Place 20-25 glass marbles (15 mm diameter) evenly spaced in a 4x5 or 5x5 grid on the bedding surface.
4. Testing Procedure:
-
Place the mouse individually into the cage (avoid disturbing the marbles).
-
Environment: Low-light conditions (approx. 40-50 lux) to reduce baseline stress, or high light to induce anxiety (protocol dependent; Kalinichev used standard lighting).
5. Quantification:
-
Remove the mouse.
-
Count marbles that are at least 2/3 covered by bedding.
-
Validation: Compare against a benzodiazepine positive control (e.g., Diazepam 1-3 mg/kg).
B. Elevated Plus Maze (EPM)
The gold standard for assessing approach-avoidance conflict.
1. Apparatus:
-
Two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform.
-
Elevated 40-50 cm above the floor.
-
Illumination: ~100 lux on open arms, <20 lux in closed arms.
2. Workflow:
-
Dosing: Administer ADX 71743 (s.c.) 30 minutes prior to testing.
-
Start: Place mouse in the center square facing an open arm .[6]
-
Duration: 5 minutes.
3. Scoring (Automated Video Tracking):
-
Primary Metrics: % Time in Open Arms, % Entries into Open Arms.[6]
-
Secondary Metrics: Total distance moved (to rule out sedation), Closed Arm Entries.
Self-Validating Check: If the Vehicle group spends >40% time in open arms, the baseline anxiety is too low (floor effect), and the experiment is invalid. Ensure proper lighting stress.
Visualization: Experimental Workflow
Figure 2: Experimental timeline for behavioral assays.
Safety & Selectivity Profile
A critical advantage of ADX 71743 over benzodiazepines is the separation between anxiolysis and sedation.
-
Rotarod Test: Doses up to 150 mg/kg s.c.[1][2] showed no significant impairment in latency to fall compared to vehicle.
-
Locomotor Activity: No suppression of spontaneous locomotor activity in open field tests at therapeutic doses.
-
Specificity: Inactive in the Forced Swim Test (depression model) and DOI-induced head twitch (hallucinogen model), confirming a specific anxiolytic profile rather than a generalized depressant effect.
Conclusion
(±)-ADX 71743 serves as a robust preclinical probe for the mGlu7 receptor.[2][3][7] Its ability to reduce anxiety-like behaviors in the EPM and MBT without causing sedation supports the hypothesis that mGlu7 NAMs represent a novel class of anxiolytics. For researchers, strict adherence to the 30-minute post-dose window and the use of stress-sensitive strains (like WKY rats or BALB/c mice) will yield the most reproducible data.
References
-
Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[5] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.[5]
-
Moloney, R. D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[4][7][8] Neurobiology of Stress, 2, 60-66.
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. The Journal of Neuroscience, 35(19), 7600-7615.[5]
-
Addex Therapeutics. (2026).[3][9] Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators.[2][3][4][7][9] Press Release.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scantox.com [scantox.com]
- 7. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ADX71743 - Wikipedia [en.wikipedia.org]
- 9. Addex therapeutics :: Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment [addextherapeutics.com]
(±)-ADX 71743: A Negative Allosteric Modulator of mGlu7 and its Role in Disrupting Fear Memory Reconsolidation
An In-Depth Technical Guide
Executive Summary
Pathological fear memories are a cornerstone of anxiety and trauma-related disorders, such as Post-Traumatic Stress Disorder (PTSD). Current therapeutic strategies often provide symptomatic relief but fail to target the underlying maladaptive memory trace. The process of memory reconsolidation—a state of plasticity initiated by memory retrieval—presents a critical window for therapeutic intervention. This guide provides a comprehensive technical overview of (±)-ADX 71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), and its role in disrupting the reconsolidation of fear memories. We will explore the complex function of the mGlu7 receptor in synaptic plasticity, detail the preclinical behavioral and electrophysiological evidence demonstrating the efficacy of ADX71743, and provide robust, field-tested protocols for researchers seeking to investigate this novel therapeutic avenue. The findings indicate that by modulating glutamatergic transmission in the lateral amygdala, ADX71743 prevents the synaptic strengthening required for fear memory restabilization, offering a promising, targeted approach to weaken pathological fears.[1][2]
Part 1: The Neurobiology of Fear Memory and Reconsolidation
Fear is an adaptive emotional response critical for survival. However, when fear becomes chronic and detached from a tangible threat, it can become pathological. The neural circuitry of fear has been extensively mapped, with the amygdala, particularly the basolateral complex (BLA), playing a central role.[3][4]
1.1. Fear Conditioning: The Engram of Trauma Pavlovian fear conditioning is the laboratory analog used to study fear learning.[5][6] In this paradigm, a neutral conditioned stimulus (CS), such as an auditory tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. After one or more pairings, the CS alone can elicit a conditioned fear response (CR), such as freezing.[7] This associative process is believed to rely on activity-dependent synaptic plasticity, including long-term potentiation (LTP), at synapses within the lateral amygdala (LA), where CS and US information converges.[4][8][9]
1.2. Reconsolidation: A Window of Opportunity For decades, long-term memories were considered stable and permanent. However, a growing body of evidence reveals that upon retrieval, memories enter a transient, labile state.[10] During this period, the memory must be restabilized in a protein synthesis-dependent process known as "reconsolidation."[10][11] This reconsolidation window offers a unique opportunity to modify the original memory trace. Interventions that interfere with this process can weaken or even erase the emotional salience of the memory.[1][3] Targeting reconsolidation is therefore a leading-edge strategy for treating disorders rooted in maladaptive memories.[2]
Part 2: The mGlu7 Receptor - A High-Threshold Modulator of Synaptic Transmission
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) uniquely positioned to modulate neurotransmission in circuits relevant to fear and anxiety.[12][13]
2.1. Canonical Function and Signaling mGlu7 is a member of the Group III mGlu receptors and is predominantly located on presynaptic terminals.[12][13] It possesses a low affinity for glutamate, meaning it is only activated under conditions of high-frequency stimulation or significant glutamate spillover.[13] Canonically, mGlu7 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent down-regulation of protein kinase A (PKA) activity.[12] This cascade ultimately suppresses neurotransmitter release, functioning as an autoreceptor to prevent excessive synaptic activity.[13]
Caption: Canonical presynaptic mGlu7 signaling pathway.
2.2. A Complex, Context-Dependent Modulator The function of mGlu7 extends beyond simple autoregulation. It is also expressed as a heteroreceptor on GABAergic interneuron terminals.[12][14] In this context, mGlu7 activation can reduce GABA release, leading to a disinhibition of principal neurons.[14][15] This dual functionality means that mGlu7 can either suppress or facilitate network activity depending on its precise location and the pattern of synaptic firing. This complexity makes it a nuanced and powerful target for pharmacological modulation. For instance, activation of mGlu7 is required for the induction of LTP at hippocampal Schaffer collateral-CA1 synapses, likely through this disinhibitory mechanism.[14][15]
Part 3: (±)-ADX 71743 - A Selective mGlu7 Negative Allosteric Modulator
(±)-ADX 71743 is a potent, selective, and brain-penetrant small molecule that acts as a negative allosteric modulator (NAM) of the mGlu7 receptor.[16][17] Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to a distinct allosteric site, reducing the receptor's response to glutamate. This allows for a more subtle modulation of receptor function that is dependent on endogenous transmitter levels.
| Pharmacological Parameter | Value | Source |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [16][18] |
| Target | Metabotropic Glutamate Receptor 7 (mGlu7) | [16][17] |
| IC₅₀ | ~300 nM | [18][19] |
| Key Properties | Brain Penetrant, Orally Bioavailable | [16][18] |
Part 4: The Role of (±)-ADX 71743 in Fear Memory Reconsolidation
Preclinical research has robustly demonstrated that administering ADX71743 within the reconsolidation window effectively disrupts fear memories.[1][3][20]
4.1. Behavioral Evidence: Erasing the Fear Response Studies using a standard auditory fear conditioning paradigm in rats have shown that a single administration of ADX71743, given either systemically or directly into the lateral amygdala immediately after memory retrieval, significantly reduces conditioned freezing when tested days later.[1][2][3]
The causality behind this experimental choice is critical: the effect is not due to a general anxiolytic or sedative effect. This is validated by control experiments where administering ADX71743 without prior memory reactivation has no effect on subsequent fear expression.[3] This demonstrates that the drug's efficacy is contingent upon the memory being in a labile, reconsolidating state.[2][3]
| Experimental Group | Treatment (Post-Retrieval) | Outcome (Freezing at Test) | Interpretation |
| Group 1 (Recall + ADX) | (±)-ADX 71743 | Significantly Reduced | Disruption of reconsolidation |
| Group 2 (Recall + Vehicle) | Vehicle | High | Intact reconsolidation |
| Group 3 (No Recall + ADX) | (±)-ADX 71743 | High | Drug effect is retrieval-dependent |
Data summarized from studies published in Molecular Psychiatry.[1]
4.2. Electrophysiological Correlates: Disrupting Synaptic Plasticity To understand the mechanism behind the behavioral outcome, researchers turned to ex vivo brain slice electrophysiology, focusing on the thalamo-LA synapses critical for fear learning.[1][2] The results revealed a dual action of ADX71743:
-
Increased Spontaneous Transmission: Application of ADX71743 increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).[3][20] This is consistent with its role as a NAM; by inhibiting the mGlu7 "brake" that normally dampens glutamate release, baseline transmission is enhanced.[3]
-
Prevention of Long-Term Potentiation (LTP): Crucially, under high-frequency stimulation protocols that normally induce LTP, ADX71743 completely prevented this form of synaptic strengthening.[2][3][20]
The synthesis of these findings is key: ADX71743 appears to disrupt the signal-to-noise ratio of synaptic transmission. While it increases baseline "noise" (sEPSCs), it prevents the coherent, instructive signal (LTP) necessary to re-stabilize and maintain the fear memory. This provides a direct synaptic mechanism for the disruption of reconsolidation.
4.3. Translational Validation Significantly, the effects of ADX71743 on glutamatergic transmission are not limited to rodent models. Application of the compound to human brain tissue slices produced a similar increase in spontaneous excitatory signaling, providing early and powerful translational validation for this therapeutic approach.[1][2][3]
Part 5: Detailed Experimental Methodologies
The following protocols are self-validating systems designed to rigorously test the effect of compounds on fear memory reconsolidation.
5.1. Protocol 1: Auditory Fear Conditioning & Reconsolidation
This protocol details a multi-day behavioral experiment to assess the impact of a pharmacological agent on the reconsolidation of a cued fear memory.
Caption: Workflow for the fear memory reconsolidation experiment.
Step-by-Step Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used. House individually for at least one week before the experiment to acclimate.
-
Day 1: Fear Conditioning:
-
Place the rat in the conditioning chamber (Context A).
-
Allow a 2-minute habituation period.
-
Present three pairings of a conditioned stimulus (CS; e.g., a 30-second, 5 kHz, 80 dB tone) that co-terminates with an unconditioned stimulus (US; e.g., a 0.5-second, 0.5 mA foot shock).[3][21] The inter-trial interval should be randomized (e.g., 60-120 seconds).
-
Return the animal to its home cage.
-
-
Day 2: Memory Reactivation and Treatment:
-
Place the rat in a novel context (Context B) with different visual, tactile, and olfactory cues to distinguish it from Context A.
-
After a 2-minute habituation, present the CS once for 30 seconds without the US. This serves to reactivate the fear memory.[3]
-
Immediately following the CS presentation, administer the treatment.
-
Return the animal to its home cage.
-
-
Days 3-4: Leave animals undisturbed in their home cages.
-
Day 5: Retention Test:
-
Place the rat in a third novel context (Context C).
-
After a 2-minute habituation, present the CS five times (30 seconds each, no US) with a variable inter-trial interval.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the video for freezing behavior (complete immobility except for respiration). Automated scoring software is recommended for objectivity.
-
Calculate the percentage of time spent freezing during each CS presentation.
-
Compare the average freezing percentage between treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).[3]
-
5.2. Protocol 2: Ex Vivo Slice Electrophysiology of the Thalamo-LA Pathway
This protocol allows for the direct measurement of synaptic activity and plasticity in the circuit of interest.
Caption: Workflow for slice electrophysiology experiments.
Step-by-Step Methodology:
-
Slice Preparation:
-
Deeply anesthetize a rat and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the amygdala using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂, initially at 32-34°C for 30-60 minutes, then at room temperature.
-
-
Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at ~30°C.
-
Visualize LA principal neurons using DIC microscopy.
-
Obtain whole-cell voltage-clamp recordings using borosilicate glass pipettes filled with a cesium-based internal solution.
-
Place a bipolar stimulating electrode on the thalamic afferents projecting to the LA.
-
-
Experimental Procedures:
-
Spontaneous EPSCs (sEPSCs): Record synaptic activity for 5-10 minutes at a holding potential of -70 mV to establish a baseline. Bath-apply (±)-ADX 71743 (e.g., 1-10 µM) and record for another 10-15 minutes. Analyze changes in sEPSC frequency and amplitude.
-
Evoked EPSCs (eEPSCs): Deliver single pulses through the stimulating electrode every 20 seconds. After establishing a stable baseline, bath-apply ADX71743 and measure the change in the eEPSC amplitude.
-
LTP Induction: Record a stable baseline of eEPSCs for 10-20 minutes. Apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).[3] Continue recording eEPSCs for at least 60 minutes post-HFS to measure potentiation. Compare the magnitude of LTP in control slices versus slices pre-treated with ADX71743.[18]
-
-
Data Analysis:
-
Analyze synaptic currents using software like Clampfit or MiniAnalysis.
-
Use paired or unpaired t-tests or ANOVA to compare synaptic parameters (frequency, amplitude, LTP magnitude) between baseline and drug conditions.
-
Part 6: Synthesis and Future Directions
The negative allosteric modulation of mGlu7 by (±)-ADX 71743 represents a paradigm shift in targeting pathological fear. The compound does not simply blunt fear responses like traditional anxiolytics; it appears to fundamentally weaken the underlying memory trace by intervening in its maintenance.[1][2] The mechanism—preventing LTP-like plasticity at thalamo-amygdala synapses during the reconsolidation window—provides a compelling cellular explanation for the observed erasure of behavioral fear.[3][20]
This approach offers a path toward a time-limited pharmacological intervention, used in conjunction with memory recall (such as in exposure-based psychotherapy), to durably reduce pathological fear.[2] Future research should focus on:
-
Elucidating the downstream intracellular signaling cascades affected by ADX71743-mediated mGlu7 modulation.
-
Investigating the role of mGlu7 NAMs in other forms of maladaptive memory, such as those associated with addiction.
-
Conducting clinical trials to validate these preclinical findings in patients with PTSD and other anxiety disorders.
Part 7: References
-
Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment. (2026). Addex Therapeutics.
-
Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders. (2026). Psychiatric Times. [Link]
-
Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. (2018). Frontiers in Molecular Neuroscience. [Link]
-
Fendt, M., et al. (2013). Differential roles of mGlu₇ and mGlu₈ in amygdala-dependent behavior and physiology. Neuropharmacology. [Link]
-
(±)-ADX 71743. (n.d.). Bio-Techne. [Link]
-
Gass, J. T., et al. (2026). Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue. ResearchGate. [Link]
-
Gogliotti, R. G., et al. (2021). Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders. ACS Chemical Neuroscience. [Link]
-
Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Stoop, R., et al. (2025). Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue. Zenodo. [Link]
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. Journal of Neuroscience. [Link]
-
Fendt, M., et al. (2008). mGluR7 facilitates extinction of aversive memories and controls amygdala plasticity. Molecular Psychiatry. [Link]
-
Ferraguti, F. (2018). Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. Neuroscience. [Link]
-
Behavioral Models. (n.d.). Behavioral and Functional Neuroscience Lab, University of Florida. [Link]
-
Fear Conditioning. (n.d.). InnoSer. [Link]
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. Vanderbilt University Medical Center. [Link]
-
Fendt, M., et al. (2013). Differential roles of mGlu7 and mGlu8 in amygdala-dependent behavior and physiology. University of Zurich. [Link]
-
ADX71743. (n.d.). Wikipedia. [Link]
-
ADX71743 disrupts fear memory reconsolidation in the LA. (n.d.). ResearchGate. [Link]
-
Kim, J.J., & Jung, M.W. (2006). Neural circuits and mechanisms involved in Pavlovian fear conditioning: a critical review. Neuroscience & Biobehavioral Reviews.
-
Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories. [Link]
-
Lattal, K. M., & Radulovic, J. (2014). Uncovering memory-related gene expression in contextual fear conditioning using ribosome profiling. Frontiers in Behavioral Neuroscience. [Link]
-
Sigurdsson, T., et al. (2010). Mechanisms of Fear Learning and Extinction: Synaptic Plasticity — Fear Memory Connection. Neuroscience. [Link]
-
Johansen, J.P., et al. (2011). MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY. Cell. [Link]
-
Fukushima, H., et al. (2014). Enhancement of fear memory by retrieval through reconsolidation. eLife. [Link]
Sources
- 1. Addex therapeutics :: Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment [addextherapeutics.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Mechanisms in the Amygdala Involved in Memory of Fear Conditioning | IntechOpen [intechopen.com]
- 5. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 6. criver.com [criver.com]
- 7. Uncovering memory-related gene expression in contextual fear conditioning using ribosome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential roles of mGlu(7) and mGlu(8) in amygdala-dependent behavior and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Fear Learning and Extinction: Synaptic Plasticity — Fear Memory Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of fear memory by retrieval through reconsolidation | eLife [elifesciences.org]
- 11. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. | Grueter Lab [vumc.org]
- 16. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADX71743 - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 20. Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue [zenodo.org]
- 21. researchgate.net [researchgate.net]
Technical Deep Dive: (±)-ADX 71743 for Post-Traumatic Stress Disorder
Executive Summary
Post-Traumatic Stress Disorder (PTSD) remains a refractory clinical challenge, largely due to the inability of current pharmacotherapies to effectively target the reconsolidation of traumatic memories. (±)-ADX 71743, a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 7 (mGlu7), represents a paradigm shift in anxiety modulation.[1] Unlike traditional anxiolytics that broadly suppress CNS activity, ADX 71743 acts via a precision mechanism: it selectively disrupts the reconsolidation of fear memories by modulating glutamatergic transmission at thalamo-amygdala synapses. This guide provides a comprehensive technical analysis of ADX 71743, detailing its molecular mechanism, pharmacokinetic profile, and validated experimental protocols for preclinical investigation.
Molecular Profile & Mechanism of Action
Chemical Identity
-
Compound Name: (±)-ADX 71743
-
IUPAC Name: 6-(2,4-dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one[2][3]
-
Molecular Formula: C₁₇H₁₉NO₂
-
Molecular Weight: 269.34 g/mol [4]
-
Target: mGlu7 Receptor (Negative Allosteric Modulator)[1][2][3][4][5][6][7][8][9][10]
Mechanistic Logic: The "Gatekeeper" Hypothesis
mGlu7 is unique among Group III mGluRs due to its low affinity for glutamate and its presynaptic localization at the active zone of excitatory synapses. It functions as a high-threshold "emergency brake," activated only during periods of excessive glutamate release (e.g., intense stress or trauma).
ADX 71743 Action:
-
Basal State (Disinhibition): Under baseline conditions, ADX 71743 increases spontaneous excitatory postsynaptic currents (sEPSCs) by blocking constitutive mGlu7 activity, effectively "disinhibiting" glutamate release.
-
High-Stimulation State (LTP Blockade): Crucially, during high-frequency stimulation (mimicking traumatic recall), ADX 71743 prevents the induction of Long-Term Potentiation (LTP). This blockade at thalamus-to-lateral amygdala (LA) synapses destabilizes the memory trace during its labile reconsolidation window.
Signaling Pathway Visualization
Figure 1: Mechanism of ADX 71743 at the synapse. By inhibiting mGlu7 during high-frequency stimulation, the drug prevents the synaptic strengthening (LTP) required to restabilize fear memories.[7][11]
Preclinical Efficacy & Pharmacokinetics
Pharmacokinetic Profile (Rodent Models)
ADX 71743 exhibits a profile suitable for acute, time-limited interventions rather than chronic dosing. This aligns with the "reconsolidation blockade" therapeutic strategy.
| Parameter | Value (Mouse/Rat) | Notes |
| Route of Admin | Subcutaneous (s.c.) | Bioavailable; linear dose-exposure relationship.[9] |
| Tmax | ~0.25 - 0.5 h | Rapid absorption, critical for timing with memory recall. |
| Cmax | ~1380 ng/mL (12.5 mg/kg) | Dose-dependent increase.[9] |
| Half-life (T1/2) | 0.5 - 1.5 h | Short half-life reduces risk of lingering side effects. |
| Brain Penetration | CSF/Plasma ratio ~5.3% | Sufficient to modulate CNS targets; crosses BBB.[9] |
| Clearance | Rapid | Ideal for "hit-and-run" pharmacological disruption. |
Key Efficacy Data[7]
-
Fear Reconsolidation: Systemic or intra-amygdala administration of ADX 71743 immediately after fear memory recall significantly decreases freezing behavior during subsequent tests.
-
Specificity: The effect is specific to the reactivated memory trace (conditioned stimulus) and does not impair new learning or unrelated memories.
-
Visceral Pain: Reduces visceral hypersensitivity in stress-sensitive Wistar Kyoto (WKY) rats, suggesting utility in comorbid somatic symptoms of PTSD.
Experimental Protocols
To replicate the reconsolidation disruption effects, precise timing is non-negotiable. The following protocol integrates behavioral fear conditioning with pharmacological intervention.
Fear Conditioning & Reconsolidation Blockade Workflow
Subject: Male C57BL/6J Mice or Sprague-Dawley Rats.
Step 1: Habituation (Day 0)
-
Acclimate animals to the conditioning chamber (Context A) for 10 minutes.
-
Clean chamber with 70% ethanol between subjects to neutralize olfactory cues.
Step 2: Fear Acquisition (Day 1)
-
Context: Context A (Grid floor, specific lighting/scent).
-
Protocol:
-
120s baseline exploration.
-
CS (Tone): 30s, 5 kHz, 80 dB.
-
US (Shock): 0.5 - 0.7 mA (scrambled), delivered during the last 2s of the CS.
-
Inter-Trial Interval (ITI): 60 - 120s (variable).
-
Repeats: 3 pairings.
-
-
Post-Trial: Return animal to home cage immediately.
Step 3: Memory Reactivation & Treatment (Day 2 - 24h later)
-
Context: Context B (Modified tactile/olfactory cues to minimize context fear).
-
Reactivation: Present a single CS (Tone) for 30s without shock. This renders the memory labile.
-
Drug Administration:
Step 4: Test for Retention/Reinstatement (Day 3)
-
Context: Context B.
-
Test: Present CS (Tone) multiple times (e.g., 5-10 blocks).
-
Measure: % Freezing time.
-
Expected Result: ADX 71743 group shows significantly reduced freezing compared to Vehicle, indicating disrupted reconsolidation.
Experimental Workflow Diagram
Figure 2: Critical timeline for ADX 71743 administration. Efficacy relies strictly on dosing during the "labile" window immediately following memory reactivation.
Future Directions & Translational Potential
The discovery of ADX 71743 validates mGlu7 as a druggable target for "memory editing" in PTSD. Unlike chronic SSRI treatment, mGlu7 NAMs offer a prophylactic or exposure-based therapeutic model :
-
Exposure Therapy Adjunct: Administering ADX 71743 post-session could permanently weaken traumatic associations activated during therapy.
-
Safety Profile: The lack of sedation and motor impairment (at therapeutic doses) distinguishes it from benzodiazepines.
-
Biomarkers: Future studies should correlate efficacy with thalamo-amygdala connectivity changes using fMRI to translate these findings to human trials.
References
-
Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[3][9] Journal of Pharmacology and Experimental Therapeutics.
-
Ciobanu, A.C., et al. (2026). Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue.[5][11] Molecular Psychiatry.
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[3][4] The Journal of Neuroscience.[4][9]
-
Moloney, R.D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[3][8] Neurobiology of Stress.
-
Addex Therapeutics.[9] (2026). Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment.[1][11] Press Release.
Sources
- 1. Addex therapeutics :: Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment [addextherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. ADX71743 - Wikipedia [en.wikipedia.org]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. grokipedia.com [grokipedia.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
Technical Whitepaper: (±)-ADX 71743 in Schizophrenia Research
Targeting the Glutamatergic Interface: mGluR7 Negative Allosteric Modulation
Executive Summary
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7) .[1][2] Unlike traditional antipsychotics that primarily antagonize postsynaptic Dopamine D2 receptors, ADX 71743 operates via the glutamatergic hypothesis of schizophrenia.
By inhibiting mGluR7—a presynaptic autoreceptor that acts as a "brake" on neurotransmitter release—ADX 71743 disinhibits the presynaptic terminal. This mechanism is hypothesized to restore glutamatergic tone in circuits afflicted by NMDA receptor (NMDAR) hypofunction, a core pathology underlying the cognitive deficits and negative symptoms of schizophrenia that remain largely untreated by current pharmacotherapy.
This guide details the mechanistic rationale, preclinical efficacy data, and validated experimental protocols for utilizing ADX 71743 in neuropsychiatric research.
Mechanistic Architecture: The mGluR7 Disinhibition Protocol
2.1 The Target: mGluR7
mGluR7 is a Group III metabotropic glutamate receptor, highly expressed in the presynaptic active zones of the hippocampus, amygdala, and varying cortical layers.[3] It couples to G_i/o proteins , inhibiting adenylate cyclase and regulating voltage-gated Calcium channels (VGCCs).
-
Physiological State: High concentrations of glutamate (e.g., during tetanic stimulation) activate mGluR7, triggering a negative feedback loop that inhibits further glutamate release.
-
ADX 71743 Intervention: As a NAM, ADX 71743 binds to an allosteric site on the transmembrane domain, stabilizing the receptor in an inactive conformation even in the presence of glutamate.
2.2 Therapeutic Logic
In schizophrenia, parvalbumin-positive (PV+) interneurons and pyramidal neurons often exhibit NMDAR hypofunction , leading to reduced signal-to-noise ratio and cognitive decline.
-
Action: ADX 71743 blocks the presynaptic mGluR7 "brake."
-
Result: Enhanced probability of glutamate release at the synaptic cleft.
-
Outcome: Increased occupancy of postsynaptic NMDARs and AMPARs, potentially normalizing synaptic plasticity (LTP) and cognitive throughput.
Figure 1: Mechanism of Action. ADX 71743 inhibits the mGluR7 autoreceptor loop, preventing the G-protein mediated suppression of Calcium influx and cAMP, thereby sustaining glutamate release.
Preclinical Evidence Profile
The efficacy of ADX 71743 distinguishes it from classic neuroleptics. It shows limited efficacy in pure dopaminergic hyperstimulation models (e.g., amphetamine) but demonstrates significant potential in glutamatergic disruption models (e.g., MK-801) relevant to cognition and negative symptoms.
Table 1: Efficacy in Schizophrenia & Anxiety Models
| Domain | Assay / Model | Outcome | Clinical Relevance |
| Psychosis (Positive) | Amphetamine-induced Hyperactivity | Weak/Moderate Reduction | Limited utility as standalone anti-manic agent. |
| Psychosis (Positive) | DOI-induced Head Twitch | Inactive | No 5-HT2A antagonism (unlike atypicals). |
| Cognition | Novel Object Recognition (MK-801 model) | Reversal of Deficit | Potential to treat cognitive impairment (CIAS). |
| Cognition/Anxiety | Fear Memory Reconsolidation | Disruption | Potential for PTSD and anxiety comorbidities.[4][5] |
| Anxiety | Elevated Plus Maze | Increased Open Arm Time | Anxiolytic properties without sedation.[1] |
| Sensorimotor | Prepulse Inhibition (PPI) | Reversal of Deficit | Restores sensorimotor gating (biomarker for SCZ). |
Data Synthesis: The profile suggests ADX 71743 is best positioned as an adjunctive therapy targeting cognitive domains or as a monotherapy for anxiety-driven prodromal states, rather than acute psychosis management.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.
4.1 Ex Vivo Electrophysiology: Thalamo-Amygdala LTP
Objective: Verify mGluR7 target engagement by measuring the modulation of Long-Term Potentiation (LTP). mGluR7 activation typically restricts LTP; NAM application should facilitate or alter this plasticity.
Reagents:
-
aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose.[6] Saturated with 95% O2/5% CO2.[6][7][8]
-
Compound: (±)-ADX 71743 stock (10 mM in DMSO). Final bath concentration: 10–30 µM .
Workflow:
-
Slice Preparation: Prepare 300 µm coronal slices containing the Lateral Amygdala (LA) and thalamic fibers from male rats (P21-P30).
-
Recovery: Incubate slices at 32°C for 1 hour, then room temperature.
-
Recording Setup: Transfer to submersion chamber (30°C, flow rate 2 mL/min). Place stimulating electrode in the internal capsule (thalamic inputs). Place recording electrode in the dorsal part of the LA.
-
Baseline: Stimulate at 0.05 Hz. Adjust intensity to elicit 40% of maximal EPSC. Record stable baseline for 20 mins.
-
Drug Application: Perfuse ADX 71743 (10 µM) for 15 mins.
-
Validation Check: Monitor holding current and input resistance. ADX 71743 should not significantly alter intrinsic membrane properties (unlike mGluR agonists).
-
-
LTP Induction: Apply High-Frequency Stimulation (HFS): 100 Hz for 1 sec (x3 trains, 20s interval).
-
Measurement: Continue recording EPSCs for 60 mins post-HFS.
-
Expected Result: In control slices, HFS induces LTP. In ADX 71743 treated slices, LTP magnitude may be modulated (often occluded or altered depending on basal glutamatergic tone), or spontaneous EPSC frequency increases (presynaptic disinhibition).
-
4.2 Behavioral Assay: MK-801 Induced Cognitive Deficit (NOR)
Objective: Assess the ability of ADX 71743 to rescue working memory deficits induced by NMDAR blockade.
Subject: Adult Male Wistar Rats (250-300g). Dosing:
-
Vehicle: 10% Tween 80 in saline (s.c.).
-
ADX 71743: 5, 15, or 30 mg/kg (s.c.), administered 30 mins prior to testing.
-
MK-801: 0.1 mg/kg (i.p.), administered 20 mins prior to T1 (Training).
Figure 2: Novel Object Recognition (NOR) Dosing Schedule. ADX 71743 is administered as a pretreatment to prevent the encoding deficit caused by the NMDAR antagonist MK-801.
Analysis:
Calculate the Discrimination Index (DI) :
-
Control (Vehicle/Vehicle): DI ≈ 0.4–0.6 (Preference for Novel).
-
Deficit (Vehicle/MK-801): DI ≈ 0 (No preference, random exploration).
-
Rescue (ADX/MK-801): DI significantly > 0 (Restoration of memory).
Translational Critical Path
5.1 Strategic Advantages
-
Mechanism: Addresses the "Negative Symptom" gap where Dopamine antagonists fail.
-
Safety: Lack of sedation (Rotarod tests) and absence of motor impairment (unlike benzodiazepines or high-dose neuroleptics).
-
Dual-Action: Potential to treat comorbid anxiety in schizophrenic patients without blunting cognition.
5.2 Challenges & Considerations
-
Receptor Reserve: mGluR7 has low affinity for glutamate (active only at high release). Efficacy may be state-dependent (requiring high physiological activity to manifest).
-
Solubility: ADX 71743 requires careful formulation (e.g., Tween/DMSO/HPMC) for in vivo delivery; poor solubility can lead to variable bioavailability.
-
Biphasic Effects: Dose-response curves in behavioral assays can be bell-shaped (inverted U), typical of glutamatergic modulators.
References
-
Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Ciobanu, A. C., et al. (2025). Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue.[5] Molecular Psychiatry. Link
-
Wieronska, J. M., et al. (2016). The antipsychotic-like effects of the mGlu group III ligands: The role of mGluR7. Current Neuropharmacology. Link
-
Moloney, R. D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[9] Neurobiology of Stress. Link
-
Stachowicz, K., et al. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs.[3] Frontiers in Molecular Neuroscience. Link
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Addex therapeutics :: Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment [addextherapeutics.com]
- 6. Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (±)-ADX 71743 and the Modulation of Synaptic Plasticity
The following is an in-depth technical guide on (±)-ADX 71743, structured for researchers in neuropharmacology and synaptic physiology.
Target: Metabotropic Glutamate Receptor 7 (mGlu7) | Class: Negative Allosteric Modulator (NAM)
Executive Summary
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 7 (mGlu7).[1][2][3][4] Unlike earlier tools (e.g., MMPIP) which suffered from off-target effects or poor solubility, ADX 71743 provides a robust pharmacological probe to isolate mGlu7 function.
Its primary utility in synaptic physiology lies in its ability to block Long-Term Potentiation (LTP) at Schaffer collateral-CA1 (SC-CA1) synapses. This counter-intuitive effect—where blocking a typically inhibitory receptor impairs plasticity—reveals a critical "disinhibition gating" mechanism required for memory encoding. This guide details the mechanistic rationale, experimental protocols, and data interpretation for using ADX 71743 in plasticity research.
Pharmacological Profile & Mechanism of Action[1][2][5][6]
Chemical Identity & Selectivity
-
IUPAC Name: 6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one[1]
-
Binding Mode: Allosteric (Transmembrane domain). Non-competitive with glutamate.[3]
-
Potency: IC50 ≈ 300 nM (human mGlu7).[3]
-
Selectivity: >100-fold selective over mGlu4 and mGlu8; inactive at Group I/II mGluRs and iGluRs.
The "Disinhibition Gate" Hypothesis
To understand why ADX 71743 blocks LTP, one must look beyond the classic autoreceptor model. While mGlu7 is present on excitatory terminals, its critical role in CA1 plasticity is likely located on GABAergic interneurons .
-
Basal State: Inhibitory interneurons exert tonic inhibition on CA1 pyramidal neurons.
-
High-Frequency Stimulation (HFS): Massive glutamate release activates low-affinity mGlu7 receptors on inhibitory terminals.
-
mGlu7 Activation:
coupling Inhibition of Ca 2.2 (N-type) channels Suppression of GABA release . -
Result: The pyramidal neuron is "disinhibited," allowing sufficient depolarization to unblock NMDA receptors and induce LTP.
-
ADX 71743 Effect: By blocking mGlu7, the "brake" on GABA release is removed. Inhibition persists during HFS, preventing the depolarization required for LTP induction.
Signaling Pathway Visualization
The following diagram illustrates the tri-partite interaction between the excitatory afferent, the inhibitory interneuron, and the postsynaptic CA1 cell.
Caption: Mechanism of ADX 71743-mediated LTP blockade via prevention of interneuron disinhibition.
Experimental Protocols
Protocol A: Acute Hippocampal Slice Preparation
Objective: Preserve metabolic health and mGluR functionality for plasticity studies.
-
Solution Preparation:
-
Cutting Solution (Ice-cold): 110 mM Choline-Cl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 20 mM Glucose, 0.5 mM CaCl2, 7 mM MgCl2. (Low Ca/High Mg reduces excitotoxicity).
-
aCSF (Recording): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM Glucose, 2 mM CaCl2, 1 mM MgCl2.
-
Note: Saturate all solutions with 95% O2 / 5% CO2.
-
-
Dissection:
-
Rapidly decapitate C57BL/6J mice (4–8 weeks old).
-
Remove brain < 60 seconds; submerge in ice-cold Cutting Solution.
-
Isolate hippocampus; cut transverse slices (300–400 µm) using a vibratome.
-
-
Recovery:
-
Incubate slices at 32°C for 30 mins in aCSF, then maintain at RT for >1 hour before recording.
-
Protocol B: Electrophysiological Assessment of LTP
Objective: Validate ADX 71743 effect on HFS-induced LTP.
-
Rig Setup:
-
Transfer slice to submersion chamber (30–32°C).
-
Perfusion rate: 2–3 mL/min.
-
-
Electrode Placement:
-
Stimulating: Concentric bipolar electrode in stratum radiatum (Schaffer Collaterals).
-
Recording: Glass micropipette (1–3 MΩ) filled with aCSF in CA1 stratum radiatum.
-
-
Baseline Recording:
-
Input/Output (I/O) curve: Determine intensity for 40–50% max fEPSP slope.
-
Record stable baseline for 20 minutes (stimulation @ 0.033 Hz).
-
-
Drug Application:
-
Control Group: Vehicle (0.01% DMSO).
-
Experimental Group: Peruse 10 µM (±)-ADX 71743 for 20 minutes prior to induction.
-
-
LTP Induction (HFS):
-
Apply 2 trains of 100 Hz stimulation (1 sec duration), separated by 20 seconds.
-
-
Post-Induction:
-
Continue recording fEPSP slope for 60 minutes.
-
Expected Result: Control slices show ~140-160% potentiation. ADX 71743 treated slices show significantly reduced or abolished LTP (~100-110%).
-
Caption: Electrophysiology workflow for assessing mGlu7 modulation of synaptic plasticity.
Data Synthesis & Comparative Pharmacology
ADX 71743 offers distinct advantages over previous generation compounds. The table below contrasts it with other common mGluR ligands.
| Compound | Primary Action | Target | Effect on SC-CA1 LTP | Key Notes |
| (±)-ADX 71743 | NAM | mGlu7 | Blocks | Brain penetrant; validates "disinhibition gate" theory. |
| MMPIP | NAM | mGlu7 | Variable/No Effect | Poor solubility; efficacy depends on specific assay conditions. |
| L-AP4 | Agonist | Group III | Depresses (LTD-like) | Non-selective (hits mGlu4/8); causes presynaptic depression. |
| AMN082 | Modulator | mGlu7 | Internalization | Only orally active mGlu7 agonist; causes rapid receptor internalization. |
Key Insight: The blockade of LTP by ADX 71743 is specific to activity-dependent plasticity. It does not significantly alter basal transmission at low frequencies, making it a "state-dependent" modulator.
Therapeutic Implications
The ability of ADX 71743 to dampen plasticity mechanisms has translational relevance for disorders characterized by maladaptive memory traces:
-
Fear Extinction & PTSD: mGlu7 is highly expressed in the amygdala.[5][6] ADX 71743 has been shown to disrupt the reconsolidation of fear memories .[8][9] By blocking the plasticity required to "re-save" a retrieved memory, it may permanently weaken traumatic associations.
-
Anxiety: The compound exhibits anxiolytic-like effects in the elevated plus-maze and marble-burying tests, likely by dampening hyper-excitable circuits in the limbic system.
References
-
Kalinichev, M., et al. (2013).[1][3][6][10][11] ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[1][2][3][8] Journal of Pharmacology and Experimental Therapeutics. Link
-
Klar, R., et al. (2015).[3][10] Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[3][5][10] The Journal of Neuroscience.[3][5] Link
-
Lindsley, C. W., et al. (2022).[5] Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses.[5][12] Journal of Biological Chemistry. Link
-
Ciobanu, A. C., et al. (2025).[8] Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue.[4][8][9] Molecular Psychiatry. Link (Note: Recent publication).
-
Moloney, R. D., et al. (2015).[10] Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[5][10] Neurobiology of Stress. Link
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Addex therapeutics :: Addex Announces Publication of Preclinical Data Supporting Potential of mGlu7 Negative Allosteric Modulators to Transform Anxiety and Fear-Related Disorder Treatment [addextherapeutics.com]
- 5. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 8. Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. ADX71743 - Wikipedia [en.wikipedia.org]
- 11. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(±)-ADX 71743 in vivo administration protocols for rodents
Classification: Metabotropic Glutamate Receptor 7 (mGluR7) Negative Allosteric Modulator (NAM) Application: Rodent Models of Anxiety, Fear Memory, and Visceral Pain[1]
Executive Summary & Mechanism
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the mGluR7 receptor.[1][2][3][4] Unlike orthosteric antagonists, it binds to a distinct allosteric site, non-competitively inhibiting glutamate signaling.[1]
Mechanistic Rationale:
mGluR7 is predominantly a presynaptic receptor coupled to the
-
Physiological Action: By blocking mGluR7, ADX 71743 prevents the auto-inhibition of neurotransmitter release.[1]
-
Therapeutic Outcome: In vivo, this translates to anxiolytic-like effects and modulation of fear extinction, without the sedation often seen with benzodiazepines.[1] It has shown efficacy in marble burying, elevated plus maze (EPM), and visceral hypersensitivity models.[1]
Signaling Pathway Diagram
Caption: ADX 71743 inhibits mGluR7, preventing Gi/o-mediated suppression of cAMP and Calcium influx, thereby normalizing neurotransmitter release.[1]
Formulation & Stability
(±)-ADX 71743 is lipophilic and presents solubility challenges.[1] Standard saline formulations will result in precipitation and erratic bioavailability. The validated vehicle for in vivo efficacy is 50% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Materials Required[1][2][3][5][6][7][8][9][10][11]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade).[1]
-
Sterile Water for Injection.[1]
-
Equipment: Probe sonicator or high-frequency vortex; Stainless steel beads (optional for homogenization).[1]
Validated Vehicle Protocol (Preferred)
Vehicle Composition: 50% (w/v) HP-β-CD in Sterile Water.[1]
| Step | Action | Critical Note |
| 1 | Dissolve HP-β-CD in sterile water to create a 50% w/v stock solution.[1] | Stir until completely clear.[1] This can be stored at 4°C for 1 week. |
| 2 | Weigh the required amount of ADX 71743. | Calculate based on batch molecular weight (approx.[1][5] 269.34 g/mol ).[5] |
| 3 | Add the 50% HP-β-CD vehicle to the solid drug. | Do not add drug to water first.[1] |
| 4 | Homogenization: Add 2-3 stainless steel beads (3-5mm) and oscillate/vortex at 30 Hz for 30 mins. | If beads are unavailable, probe sonicate for 10-15 mins (pulsed to prevent heating). |
| 5 | Verification: Inspect for particulates. | The result should be a fine, uniform microsuspension or clear solution depending on concentration.[1] |
Alternative Vehicle (DMSO-based): If HP-β-CD is unavailable, a co-solvent system may be used, though PK data is less robust.[1]
-
10% DMSO + 10% Tween 80 + 80% Saline.[1]
-
Dissolve drug in DMSO first, then add Tween 80, then slowly add Saline while vortexing.
Pharmacokinetics (PK) & Dosing Strategy
Understanding the PK profile is critical for behavioral testing windows.[1] ADX 71743 has a short half-life , necessitating precise timing.[1]
PK Parameters (Mouse/Rat)[1][2][3][4][8]
-
Route: Subcutaneous (SC) is the standard validated route.[1]
-
Bioavailability: High via SC.[1]
-
Brain Penetrance: Confirmed. CSF/Plasma ratio ranges from 0.8% to 5.3% depending on the dose and time point.
-
Tmax (Time to Max Conc): 15 – 30 minutes.
-
Half-life (
): 0.5 – 1.5 hours.[1][3] -
Clearance: Rapid.
Dosing Regimens
| Parameter | Specification | Rationale |
| Route | Subcutaneous (SC) | Provides stable absorption and avoids first-pass metabolism variability seen with PO.[1] |
| Dose Range | 50 – 150 mg/kg | <50 mg/kg is often sub-therapeutic for behavioral endpoints. 100 mg/kg is the standard effective dose.[1] |
| Injection Volume | 3 mL/kg (Rat) / 10 mL/kg (Mouse) | Higher volume aids solubilization and absorption of the suspension.[1] |
| Pre-treatment Time | 30 minutes | Testing must commence at Tmax due to rapid clearance. |
Experimental Workflow: Behavioral Assays
The following workflow is designed for an Anxiety/Stress study (e.g., Marble Burying or EPM).
Workflow Diagram
Caption: Standard acute administration workflow. Testing window is critical (30-60 min post-dose).
Step-by-Step Protocol
1. Subject Preparation:
-
Use adult male C57BL/6J mice or Sprague-Dawley rats.[1]
-
Acclimate animals to the testing room for at least 60 minutes prior to dosing.
2. Dose Calculation:
-
Concentration required for 10 mL/kg dosing volume (Mice): 10 mg/mL.[1]
-
Example: For a 25g mouse, inject 0.25 mL of a 10 mg/mL solution.[1]
3. Administration:
-
Secure the animal using the scruff method.[1]
-
Inject subcutaneously into the loose skin over the flank.[1]
-
Return animal to home cage immediately.
4. Testing Window:
-
Start Test: T+30 minutes post-injection.
-
End Test: T+60 minutes post-injection.
-
Warning: Effects diminish significantly after 90 minutes.
5. Readouts:
-
Marble Burying: Count marbles buried (>2/3 covered) after 30 mins. ADX 71743 should reduce burying (anxiolytic).[1][2][3][4]
-
Elevated Plus Maze: Measure time in open arms. ADX 71743 should increase open arm time.[1][2][4]
-
Locomotor Control: Run an Open Field Test to ensure the drug does not cause sedation (ADX 71743 is non-sedating at 100 mg/kg).
Safety & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Poor formulation or temperature drop.[1] | Keep solution at RT. Re-sonicate immediately before loading syringes. Use 50% HP-β-CD.[1][6] |
| Lack of Effect | Missed Tmax window. | Ensure testing starts exactly 30 mins post-dose. The half-life is too short for long delays.[1] |
| Sedation | Off-target toxicity or incorrect dose.[1] | Verify dose calculation. ADX 71743 should not impair rotarod performance at 100 mg/kg.[1] |
| Skin Irritation | High pH or beads in injection.[1] | Ensure pH is neutral (7.0-7.4).[1] Do not inject homogenization beads.[1] |
References
-
Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[1][2][3][7] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.[1][2][3][7][6] Link
-
Moloney, R. D., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[1][7][6] Neurobiology of Stress, 2, 28–33.[1][7] Link
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[1][3][5][7] Journal of Neuroscience, 35(19), 7600–7615.[1][3][7] Link
-
Tassin, V., et al. (2016). Phasic and tonic mGlu7 receptor activity modulates the thalamocortical network.[1] Frontiers in Neural Circuits, 10, 31. Link
Sources
- 1. ADX71743 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-techne.com [bio-techne.com]
- 6. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADX71743 - Wikipedia [en.wikipedia.org]
Application Note: Optimization of (±)-ADX 71743 Dosage for Mouse Behavioral Studies
Topic: Recommended dosage of (±)-ADX 71743 for mouse behavioral studies Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, In Vivo Pharmacologists
Executive Summary
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] Unlike orthosteric ligands, it binds to an allosteric site within the transmembrane domain, blocking the receptor's constitutive and agonist-induced activity.
This guide outlines the optimal dosage, formulation strategies, and experimental timelines required to utilize ADX 71743 effectively in mouse models of anxiety and stress. Due to its short half-life (~0.5 h) , precise temporal coordination between administration and testing is critical for data validity.
| Parameter | Recommendation |
| Primary Indication | Anxiolytic activity (Marble Burying, EPM) |
| Optimal Dosage | 50 – 100 mg/kg |
| Route | Subcutaneous (s.c.)[1][2][3] |
| Vehicle | 50% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) |
| Pre-treatment Time | 30 minutes prior to testing |
| Testing Window | 30 – 60 minutes post-injection |
Pharmacological Profile & Mechanism
Target: mGluR7 (Group III mGluR) Action: Negative Allosteric Modulator (NAM) Physiological Effect: mGluR7 is a presynaptic G-protein coupled receptor (Gi/o) that typically inhibits neurotransmitter release (glutamate/GABA) when activated.[4] By blocking mGluR7, ADX 71743 disinhibits the synapse, facilitating neurotransmission in key emotional processing centers like the amygdala and hippocampus.
Mechanism of Action Diagram
The following diagram illustrates the signaling pathway modulation by ADX 71743 at the presynaptic terminal.
Figure 1: Mechanism of Action. ADX 71743 acts as a NAM, preventing the Gi/o-mediated inhibition of adenylyl cyclase and neurotransmitter release, effectively "disinhibiting" the synapse.
Formulation Protocol
(±)-ADX 71743 is lipophilic and requires a robust vehicle to ensure bioavailability. The standard vehicle validated in literature is 50% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) .
Reagents Required[3][5][6][7][8][9][10][11]
-
(±)-ADX 71743 (Solid)
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Pharma grade)
-
Sterile Water for Injection or Saline
-
Sonicator (Water bath)
Step-by-Step Preparation (Example: 10 mg/mL solution)
To prepare 10 mL of solution for a 100 mg/kg dose (assuming 10 mL/kg injection volume):
-
Vehicle Preparation: Dissolve 5.0 g of HP-β-CD in roughly 8 mL of sterile water. Vortex until clear. Adjust final volume to 10 mL. This yields a 50% w/v solution. Note: This solution is viscous.[5]
-
Compound Addition: Weigh 100 mg of ADX 71743.
-
Solubilization: Add the ADX 71743 powder slowly to the 50% HP-β-CD vehicle.
-
Dispersion: Vortex vigorously for 1-2 minutes.
-
Sonication: Sonicate in a water bath at ambient temperature (or slightly warmed to 37°C) for 10–20 minutes until a clear solution or uniform microsuspension is achieved.
-
Storage: Prepare fresh daily. Do not store in solution form for >24 hours to prevent precipitation or degradation.
Dosage & Administration Guidelines
Dose-Response Profile
-
Low Dose (10 – 30 mg/kg): Bioavailable but typically sub-threshold for robust anxiolytic effects in high-stress models (e.g., Marble Burying).
-
Effective Dose (50 – 100 mg/kg): The "Gold Standard" range. Demonstrates significant reduction in marble burying and increased open-arm time in EPM without sedative effects.
-
High Dose (150 mg/kg): Effective but approaches the ceiling; no significant locomotor impairment observed, but unnecessary for most assays.
Pharmacokinetics (PK) Alert
ADX 71743 has a rapid clearance profile in mice.[1]
-
Tmax: 15–30 minutes (s.c.)
-
Half-life (T1/2): ~0.5 – 0.7 hours
Critical Implication: You have a narrow testing window. Testing must occur when brain levels are maximal (30 min post-dose) and must conclude before levels drop below therapeutic thresholds (approx. 60-70 min post-dose).
Experimental Timeline Diagram
Figure 2: Experimental Timeline. Testing must be synchronized with the Tmax (30 min) to capture the behavioral phenotype before rapid clearance.
Recommended Behavioral Assays
A. Marble Burying Test (Anxiety/Compulsive Behavior)
-
Rationale: mGluR7 modulation strongly affects repetitive, anxiety-driven behaviors.
-
Protocol:
-
Inject mice with 100 mg/kg ADX 71743 (s.c.) .[1]
-
Wait 30 minutes .
-
Place mouse in cage with 20 marbles evenly spaced on 5cm bedding.
-
Test duration: 20-30 minutes .
-
Count buried marbles (>2/3 covered).
-
-
Expected Result: Significant reduction in buried marbles compared to vehicle, indicating anxiolysis.
B. Elevated Plus Maze (EPM) (Anxiety)
-
Protocol:
-
Expected Result: Increased time spent in and entries into open arms.
C. Forced Swim Test (Depression)
-
Note: ADX 71743 has been reported as inactive in the FST at doses up to 150 mg/kg. This specificity helps distinguish mGluR7 NAMs from broad-spectrum antidepressants.
Safety & Controls
-
Locomotor Activity: ADX 71743 (up to 150 mg/kg) does not impair spontaneous locomotor activity or Rotarod performance.[2][3] This is a crucial control to ensure that reduced marble burying is due to anxiolysis, not sedation.
-
Toxicity: No overt toxicity reported at therapeutic doses.
-
Vehicle Control: Always run a vehicle-only group (50% HP-β-CD) as cyclodextrins can occasionally have mild stress-modulating effects themselves.
References
-
Kalinichev, M., et al. (2013). "ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization."[2] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636. Link
-
Wierońska, J. M., et al. (2018). "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Molecular Neuroscience, 11, 326. Link
-
Mitsukawa, K., et al. (2005). "A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo." Proceedings of the National Academy of Sciences, 102(51), 18712-18717. Link
-
Hyland, N. P., et al. (2015). "Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain." Neuropharmacology, 97, 38-45. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2701782A - Method of making and aqueous suspension of methyl cellulose - Google Patents [patents.google.com]
Application Note: Preparation, Handling, and Formulation of (±)-ADX 71743 Stock Solutions in DMSO
Introduction & Mechanistic Context
(±)-ADX 71743 is a highly selective, non-competitive, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1]. As a presynaptic G-protein-coupled receptor, mGlu7 plays a critical regulatory role in neurotransmitter release. By selectively inhibiting mGlu7, (±)-ADX 71743 reverses L-AP4-induced synaptic depression and is an essential pharmacological tool for investigating long-term potentiation (LTP), memory formation, and anxiolytic-like behaviors[1][2].
Due to its highly lipophilic nature (XLogP3 = 3.8)[3], (±)-ADX 71743 is practically insoluble in aqueous buffers. Therefore, proper reconstitution in dimethyl sulfoxide (DMSO) is a critical prerequisite to ensure structural stability, prevent precipitation, and guarantee reproducible experimental outcomes.
mGlu7 Signaling Pathway and (±)-ADX 71743 Allosteric Modulation
Physicochemical Properties & Reconstitution Metrics
Before preparing the stock solution, verify the mass of your specific batch. The calculations below are based on the anhydrous molecular weight.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₉NO₂[3] |
| Molecular Weight | 269.34 g/mol [3] |
| CAS Number | 1431641-29-0[2] |
| Purity | ≥98% (HPLC)[4] |
| Max Solubility (DMSO) | 100 mM (26.93 mg/mL)[5] |
Table 2: DMSO Volume Required for Target Concentrations
Use the following table to determine the exact volume of DMSO required to reconstitute standard vial sizes into specific molarities[4].
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.713 mL | 18.564 mL | 37.128 mL |
| 5 mM | 0.743 mL | 3.713 mL | 7.426 mL |
| 10 mM | 0.371 mL | 1.856 mL | 3.713 mL |
| 50 mM | 0.074 mL | 0.371 mL | 0.743 mL |
Causality in Reconstitution: The "Why" Behind the Protocol
As a best practice, the preparation of small-molecule stock solutions must be treated as a self-validating system where every step controls for a specific variable:
-
Moisture Control (Equilibration): Lyophilized powders stored at -20°C act as condensation sinks when exposed to ambient air. Opening a cold vial introduces atmospheric moisture, which can hydrolyze the compound or artificially inflate the mass, altering the final molarity[4].
-
Solvent Selection (Anhydrous DMSO): (±)-ADX 71743 is highly soluble in DMSO (up to 100 mM)[5]. However, standard laboratory DMSO readily absorbs water. Using Anhydrous DMSO (≥99.9%) prevents water-induced micro-precipitation of this highly lipophilic compound.
-
Thermodynamic Assistance (Warming): While the absolute solubility is high, the dissolution kinetics can be slow. Achieving a fully clear solution at higher concentrations (e.g., >5 mg/mL) often requires gentle warming. Incubating the vial at 37°C provides the necessary kinetic energy to disrupt the crystal lattice without risking thermal degradation of the molecule.
Step-by-Step Protocol: Preparing the Stock Solution
Workflow for Reconstituting and Storing (±)-ADX 71743
Step 1: Equilibration Remove the sealed vial of (±)-ADX 71743 from -20°C storage. Allow it to sit in a desiccator at room temperature for at least 30–60 minutes before breaking the seal.
Step 2: Calculation & Solvent Addition Consult Table 2 to determine the required volume of Anhydrous DMSO. Using a calibrated micropipette, add the DMSO directly to the vial. Note: Do not attempt to weigh out sub-milligram quantities of the powder; it is more accurate to dissolve the entire contents of the vial and aliquot.
Step 3: Dissolution & Agitation Vortex the vial gently for 30 seconds. If the solution remains cloudy or particulate matter is visible, place the vial in a 37°C water bath for 5–10 minutes. Sonicate briefly (1–2 minutes) if necessary until the solution is completely clear.
Step 4: Aliquoting & Storage Divide the stock solution into single-use aliquots (e.g., 10–50 µL) using low-bind microcentrifuge tubes. Store the aliquots at -80°C. Under these conditions, the compound is stable for up to 6 months[6]. Strictly avoid freeze-thaw cycles , as this will cause the compound to crash out of solution.
Downstream Application Guidelines
In Vitro Assays (Electrophysiology & Cell Culture)
When applying (±)-ADX 71743 to brain slices or cell lines (e.g., to observe the reversal of L-AP4-induced depression), dilute the DMSO stock directly into Artificial Cerebrospinal Fluid (aCSF) or assay buffer immediately prior to use[1][6].
-
Critical Control: Ensure the final concentration of DMSO in the assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifacts in patch-clamp recordings.
In Vivo Administration (Rodent Models)
For systemic administration (subcutaneous or intraperitoneal) to evaluate anxiolytic activity or target engagement, the aqueous insolubility of (±)-ADX 71743 must be managed via formulation.
-
Validated Formulation: Dissolve the required dose in a minimal volume of DMSO. Titrate this solution into a 20% Captisol (sulfobutylether-β-cyclodextrin) solution in saline[7].
-
Final Specs: The final concentration of DMSO should be ≤ 2%[7]. This formulation ensures the compound remains in solution, allowing it to cross the blood-brain barrier effectively (reaching a Cmax of 1380 ng/ml at 12.5 mg/kg in mice)[6].
References
-
(+/-)-ADX 71743 | Glutamate Group III Receptors - Bio-Techne Bio-Techne / Tocris Bioscience[Link]
-
Adx71743 | C17H19NO2 | CID 53391766 - PubChem - NIH National Institutes of Health (NIH)[Link]
-
ADX71743 - Wikipedia Wikipedia[Link]
-
Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC National Institutes of Health (NIH) / PMC[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADX71743 - Wikipedia [en.wikipedia.org]
- 3. Adx71743 | C17H19NO2 | CID 53391766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (±)-ADX 71743 in Hippocampal Slice Electrophysiology
Part 1: Introduction & Mechanistic Rationale
The metabotropic glutamate receptor 7 (mGluR7) is unique among the mGluR family due to its low affinity for glutamate and strategic localization at the active zone of presynaptic terminals. Unlike other receptors that tune basal transmission, mGluR7 acts as a high-threshold "emergency brake," activated only during intense neuronal activity (e.g., High-Frequency Stimulation) to regulate neurotransmitter release via a G
(±)-ADX 71743 is the premier pharmacological tool for interrogating this receptor. It is a potent, selective, and brain-penetrant Negative Allosteric Modulator (NAM) of mGluR7.[1][2][3]
Why use (±)-ADX 71743?
In hippocampal slice physiology, ADX 71743 is used to:
-
Block Presynaptic Autoinhibition: Prevent the feedback inhibition of glutamate release during repetitive stimulation.
-
Investigate Metaplasticity: mGluR7 activation is often required for the induction of Long-Term Potentiation (LTP) at Schaffer collateral-CA1 synapses. ADX 71743 effectively blocks this form of LTP.[1]
-
Dissect Heterosynaptic Transmission: Differentiate between mGluR4, mGluR8, and mGluR7-mediated effects when using broad-spectrum Group III agonists like L-AP4.
Part 2: Preparation & Handling[4][5]
Compound Properties
Stock Solution Protocol
To ensure reproducibility, follow this strict solubilization protocol. Do not use aqueous buffers for the master stock.
-
Weighing: Weigh the lyophilized powder inside a static-free environment.
-
Solvent: Add high-grade anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration.
-
Example: For 5 mg of ADX 71743, add 1.85 mL DMSO to create a 10 mM stock.
-
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into light-protective amber tubes (20-50 µL per tube) to avoid freeze-thaw cycles. Store at -20°C. Stability is >3 months.
Working Solution (ACSF)[4][5]
-
Dilution: Dilute the stock 1:1000 or greater into oxygenated Artificial Cerebrospinal Fluid (ACSF) immediately before use.
-
Final Concentration: The typical effective range in slice electrophysiology is 3 µM – 10 µM .
-
Vehicle Control: Ensure your control ACSF contains the same volume of DMSO (e.g., 0.1% v/v).
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates how ADX 71743 disinhibits neurotransmitter release by blocking the mGluR7 "brake."
Figure 1: Mechanism of Action.[9] High glutamate levels activate presynaptic mGluR7, which normally inhibits Calcium channels to dampen release. ADX 71743 blocks this feedback loop, sustaining release.
Part 4: Experimental Protocols
Protocol A: Self-Validating Assay (L-AP4 Reversal)
Objective: Verify that ADX 71743 is active in your slice preparation by reversing the effects of a Group III mGluR agonist.
Rationale: L-AP4 is a broad-spectrum Group III agonist that induces synaptic depression. Since mGluR7 has low affinity, low concentrations of L-AP4 activate mGluR4/8, while high concentrations activate mGluR7. ADX 71743 should specifically reverse depression mediated by mGluR7.
Workflow:
-
Baseline: Record stable fEPSPs in CA1 (Schaffer Collateral stimulation) for 20 minutes.
-
Agonist Challenge: Perfuse L-AP4 (500 µM) .
-
Observation: Expect a rapid depression of fEPSP slope (typically 40-60% reduction).
-
-
Validation Step: While maintaining L-AP4, co-perfuse (±)-ADX 71743 (10 µM) .
-
Success Criterion: The fEPSP slope should recover significantly (reversal of depression) within 10-15 minutes.
-
Note: If no reversal occurs, the depression may be mediated by mGluR4/8 (which ADX 71743 does not block) or the drug is degraded.
-
Protocol B: Blocking LTP Induction
Objective: Demonstrate the necessity of mGluR7 for plasticity at the SC-CA1 synapse.
Workflow:
-
Incubation: Pre-incubate slices with (±)-ADX 71743 (3 - 10 µM) for at least 20 minutes prior to recording, or perfuse for 20 minutes during baseline.
-
Baseline: Record stable fEPSPs (stimulation intensity: 30-50% of max).
-
Induction: Apply High-Frequency Stimulation (HFS).[1][8]
-
Standard Protocol: 100 Hz for 1 second (1 train).
-
Theta Burst: 5 pulses at 100 Hz, repeated 10 times at 5 Hz.
-
-
Post-Induction: Record for 60 minutes.
-
Control Slices: Show robust Potentiation (>140% of baseline).
-
ADX 71743 Slices: Show significantly reduced or abolished LTP (return to near baseline).[1]
-
Part 5: Data Summary & Troubleshooting
Expected Quantitative Outcomes[1]
| Experiment Type | Treatment | Expected Outcome | Mechanistic Insight |
| Basal Transmission | ADX 71743 (10 µM) | No significant change in fEPSP slope. | mGluR7 is inactive at low-frequency basal stimulation. |
| Agonist Challenge | L-AP4 (500 µM) | ~50% Depression of fEPSP. | Activation of all Group III mGluRs. |
| Rescue Experiment | L-AP4 + ADX 71743 | Partial to Full Recovery of fEPSP. | ADX 71743 unblocks the mGluR7 component.[9] |
| LTP Induction | HFS (100Hz) + ADX 71743 | Blockade of LTP (Slope ~100-110%). | mGluR7 activation is required for LTP induction.[1][9][10] |
Troubleshooting Guide
-
Issue: Precipitation in ACSF.
-
Solution: Ensure the stock is 100% DMSO. Do not make an intermediate aqueous stock. Vortex the ACSF immediately upon adding the drug.
-
-
Issue: No effect on L-AP4 depression.
-
Solution: You may be using too low a concentration of L-AP4. mGluR7 has very low affinity. Ensure L-AP4 is at least 400-500 µM to recruit mGluR7.
-
-
Issue: Unstable Baseline.
-
Solution: mGluR7 modulators can alter excitability if the slice is hyperexcitable. Ensure Mg2+ is present (1-2 mM) and picrotoxin is used only if isolating glutamatergic currents is strictly necessary (though disinhibition is part of mGluR7 physiology).
-
References
-
Kalinichev, M., et al. (2013). "ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization."[1][2][10] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.[1][10]
-
Klar, R., et al. (2015). "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus."[1][10] The Journal of Neuroscience, 35(19), 7600–7615.[1][10]
-
Mitsukawa, K., et al. (2005). "A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo."[7] Proceedings of the National Academy of Sciences, 102(51), 18712–18717.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tocris/(±)-ADX 71743/5715/50/50 mg-蚂蚁淘生物 [ebiomall.com]
- 5. bio-techne.com [bio-techne.com]
- 6. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 7. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ADX71743 - Wikipedia [en.wikipedia.org]
Technical Guide: Application of (±)-ADX 71743 in the Elevated Plus Maze (EPM)
Version: 1.0 Compound Class: mGluR7 Negative Allosteric Modulator (NAM) Target Audience: Behavioral Pharmacologists, Neuroscientists, Drug Discovery Scientists
Executive Summary & Pharmacological Rationale
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 7 (mGluR7).[1][2] Unlike orthosteric antagonists, ADX 71743 binds to an allosteric site, stabilizing the receptor in an inactive conformation and preventing the depression of neurotransmission typically caused by mGluR7 activation.
Why use ADX 71743 in the Elevated Plus Maze? The EPM is the gold-standard assay for unconditioned anxiety responses in rodents. mGluR7 is highly expressed in the amygdala and hippocampus—regions critical for fear and anxiety processing. Genetic ablation of mGluR7 results in an anxiolytic phenotype. Consequently, pharmacological blockade of mGluR7 using ADX 71743 is used to:
-
Validate mGluR7 as a therapeutic target for anxiety disorders.
-
Investigate the mechanism of presynaptic regulation of glutamate/GABA release in anxiety circuits.
-
Screen for anxiolytic potential without the sedative side effects typical of benzodiazepines.
Mechanistic Pathway
mGluR7 acts as a presynaptic auto-receptor. Under high-stimulation conditions, glutamate activates mGluR7, which inhibits further neurotransmitter release (negative feedback). ADX 71743 blocks this feedback loop, maintaining synaptic transmission.
Figure 1: Mechanism of Action. ADX 71743 prevents mGluR7-mediated autoinhibition of neurotransmitter release, modulating anxiety circuitry.
Experimental Preparation & Safety
Compound Handling
-
Storage: Store solid at -20°C. Desiccate before opening.
-
Light Sensitivity: Protect from light during storage and formulation.
Formulation Protocol (Critical)
ADX 71743 is lipophilic.[2] Proper vehicle selection is essential to ensure bioavailability and avoid precipitation-induced pain (which confounds anxiety data).
Recommended Vehicle:
-
Option A (Suspension - Recommended for High Doses >50mg/kg): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.
-
Option B (Solution/Microsuspension): 10% DMSO + 10% Tween 80 + 80% Sterile Saline.
Preparation Steps (For Option B):
-
Weigh the required amount of (±)-ADX 71743.
-
Dissolve completely in 100% DMSO (10% of final volume). Vortex/Sonicate until clear.
-
Add Tween 80 (10% of final volume). Vortex.
-
Slowly add warm sterile saline (80% of final volume) while vortexing vigorously to prevent precipitation.
-
Validation: Inspect for crystals. If cloudy, use as a microsuspension and ensure constant agitation prior to injection.
Dosing Regimen
Based on pharmacokinetic data (Kalinichev et al., 2013), the following parameters are standard for C57BL/6 mice and Wistar rats.
| Parameter | Specification | Notes |
| Route | Subcutaneous (s.c.) | Preferred to avoid first-pass metabolism variability. |
| Dose Range | 50, 100, 150 mg/kg | Anxiolytic effects typically peak at 100-150 mg/kg. |
| Volume | 10 mL/kg (Mice), 5 mL/kg (Rats) | Consistent volume is crucial for s.c. absorption.[2] |
| Pretreatment | 60 minutes | Peak plasma/brain concentration occurs ~1hr post-dose. |
Elevated Plus Maze Protocol
Apparatus Specifications
To ensure reproducibility, the maze dimensions must be standardized.
-
Mice: Arms 30x5 cm; Wall height 15 cm; Elevation 40-50 cm.
-
Rats: Arms 50x10 cm; Wall height 40 cm; Elevation 50 cm.
-
Material: Matte gray or black PVC (non-reflective).
-
Lighting: Critical Variable.
-
Open Arms: ~100-200 lux (Aversive but not panic-inducing).
-
Closed Arms: <20 lux.
-
Note: Ensure even illumination to avoid shadows which animals may interpret as "safe" spots on open arms.
-
Experimental Workflow
This workflow integrates the drug treatment with the behavioral assay.
Figure 2: Experimental Workflow. Standardized timing ensures peak drug levels coincide with testing.
Step-by-Step Procedure
-
Habituation: Move animals to the testing room 60 minutes prior to injection. Sound-proof the room.
-
Administration: Administer Vehicle or ADX 71743 (s.c.) and return the animal to its home cage.
-
Wait Period: Allow exactly 60 minutes for absorption.
-
Start Test:
-
Start video recording.[5]
-
Gently place the animal in the center zone , facing an open arm .
-
Rationale: Facing an open arm forces an immediate decision (approach/avoidance).
-
-
Duration: Record behavior for 5 minutes .
-
Cleaning: Remove the animal. Clean the entire maze with 70% ethanol and dry completely with paper towels.
-
Self-Validation Check: Ensure no ethanol odor remains, as it is anxiogenic/aversive.
-
Data Analysis & Interpretation
Primary Endpoints (Anxiety Indices)
The anxiolytic effect of ADX 71743 is defined by a statistically significant increase in open arm exploration compared to vehicle.
| Metric | Definition | Interpretation of Increase |
| % Open Arm Time | (Time in Open / Total Time) * 100 | Anxiolysis (Primary Indicator) |
| % Open Arm Entries | (Open Entries / Total Entries) * 100 | Anxiolysis (Secondary Indicator) |
Secondary Endpoints (Validation Controls)
To confirm the effect is specific to anxiety and not sedation or motor impairment, you must analyze locomotor activity.
| Metric | Definition | Interpretation |
| Closed Arm Entries | Number of entries into closed arms | Locomotor Activity Index. A significant decrease indicates sedation (False Positive). |
| Total Distance | Total path length (cm) | General motor function. |
Expected Results
Based on Kalinichev et al. (2013), ADX 71743 exhibits a dose-dependent anxiolytic profile without sedation.
-
Vehicle: ~10-20% time in open arms (Baseline anxiety).
-
ADX 71743 (50 mg/kg): Slight increase (Trend).
-
ADX 71743 (100-150 mg/kg): Significant increase in % Open Arm Time (~30-40%) and % Entries.
-
Locomotor: No significant change in Closed Arm Entries or Total Distance.
Troubleshooting & Controls
-
Positive Control: Run a group with Diazepam (1-2 mg/kg, i.p.) to validate that your EPM setup can detect anxiolysis.
-
One-Trial Tolerance: EPM should only be used once per animal.[6] Re-testing invalidates the "novelty" aspect required for anxiety.
References
-
Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[1][2][7] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.[1][2]
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[2] The Journal of Neuroscience, 35(19), 7600-7615.[2]
-
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat.[8] Journal of Neuroscience Methods, 14(3), 149-167.
-
Tocris Bioscience. (±)-ADX 71743 Product Information & Solubility Data.
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
Application Note: In Vivo Evaluation of mGlu7 NAM (±)-ADX 71743 Using the Murine Marble Burying Test
Executive Summary & Mechanistic Rationale
The metabotropic glutamate receptor 7 (mGlu7) has emerged as a critical presynaptic node regulating both excitatory and inhibitory neurotransmitter release in the central nervous system (1)[1]. Dysregulation of this receptor is heavily implicated in anxiety, obsessive-compulsive disorder (OCD), and stress-related psychiatric conditions.
(±)-ADX 71743 is a highly selective, brain-penetrant negative allosteric modulator (NAM) of mGlu7 (2)[2]. By binding to an allosteric site, it inhibits receptor activation (IC50 = 300 nM) and blocks high frequency-induced long-term potentiation (LTP) at SC-CA1 synapses (3)[3]. In vivo, this targeted synaptic modulation translates to a robust anxiolytic-like phenotype without the generalized sedative effects common to traditional benzodiazepines. The Marble Burying Test (MBT) is the gold-standard behavioral assay for quantifying these anxiolytic and anti-compulsive effects in murine models.
Fig 1: Mechanism of (±)-ADX 71743 modulating mGlu7 to produce anxiolytic phenotypes.
Pharmacokinetic Grounding & Experimental Design
To design a self-validating behavioral protocol, the experimental timeline must be strictly dictated by the compound's pharmacokinetic (PK) profile. (±)-ADX 71743 clears rapidly in mice, meaning the behavioral assay window must be precisely aligned with the drug's
Table 1: Pharmacokinetic Profile of (±)-ADX 71743 in Mice (s.c.)
| Parameter | 12.5 mg/kg Dose | 100 mg/kg Dose | Clinical Relevance |
| Cmax (ng/mL) | 1,380 | 12,766 | Demonstrates dose-linear systemic exposure. |
| T1/2 (hours) | 0.68 | 0.40 | Necessitates short pre-treatment intervals (30 min). |
| CSF/Plasma Ratio | N/A | 5.3% | Confirms robust blood-brain barrier (BBB) penetration. |
Causality in Design: Subcutaneous (s.c.) administration is selected to bypass first-pass hepatic metabolism, ensuring rapid systemic absorption. Because the half-life is approximately 24–40 minutes, a 30-minute pre-treatment interval is mandatory. This guarantees that peak cerebrospinal fluid (CSF) concentrations overlap perfectly with the 30-minute duration of the marble burying test.
Self-Validating Protocol: Marble Burying Test
A reliable assay must be a self-validating system. This protocol incorporates both a negative control (Vehicle) to establish baseline compulsive digging, and a positive control (Fluoxetine) to prove the assay's sensitivity to known anxiolytics on the day of testing (4)[4].
Materials Required
-
Subjects: Adult male C57BL/6 mice (8–10 weeks old).
-
Test Arena: Standard polycarbonate Makrolon cages (approx. 27 x 16 x 14 cm).
-
Bedding: Fresh, unscented wood-chip bedding.
-
Marbles: 20 standard glass marbles (15 mm diameter).
-
Formulations:
-
Test Compound: (±)-ADX 71743 suspended in 0.5% Methylcellulose / 0.2% Tween 80 (or standard lab vehicle).
-
Positive Control: Fluoxetine HCl (15 mg/kg).
-
Step-by-Step Methodology
-
Arena Preparation & Bedding Depth: Fill the test cages with exactly 5 cm of fresh bedding and tamp it down to create a flat surface.
-
Causality: Mice naturally dig to escape or hoard. If the bedding is too shallow (< 3 cm), the mice will quickly hit the cage floor. This artificially caps the maximum number of marbles they can bury, compressing the assay's dynamic range and masking the drug's efficacy.
-
-
Marble Placement: Arrange the 20 glass marbles in a uniform 4x5 grid on the surface of the bedding.
-
Animal Habituation: Transport mice to the dimly lit testing room 60 minutes prior to the experiment. Allow them to acclimate to minimize stress-induced baseline variability.
-
Compound Administration: Inject mice subcutaneously (s.c.) with Vehicle, (±)-ADX 71743 (50 mg/kg or 100 mg/kg), or Fluoxetine (15 mg/kg, i.p.).
-
Pre-treatment Interval: Return the dosed mice to their home cages for exactly 30 minutes to reach
. -
Test Execution: Place one mouse into each prepared test cage. Leave them entirely undisturbed for 30 minutes.
-
Termination and Blinded Scoring: Carefully remove the mice. Count the number of marbles buried. A marble is strictly defined as "buried" if >2/3 of its volume is covered by bedding.
-
Causality: Scoring must be performed by an investigator blinded to the treatment groups to eliminate observer bias and maintain the trustworthiness of the dataset.
-
Fig 2: Step-by-step in vivo workflow for the marble burying test using (±)-ADX 71743.
Data Interpretation & Expected Outcomes
(±)-ADX 71743 should yield a dose-dependent reduction in the number of buried marbles. Because the compound does not impair locomotor activity at these doses (1)[1], reductions in burying behavior can be confidently attributed to anxiolytic/anti-compulsive mechanisms rather than generalized sedation.
Table 2: Expected Behavioral Outcomes in the Marble Burying Test
| Treatment Group | Dose / Route | Expected Marbles Buried (out of 20) | Phenotypic Interpretation |
| Vehicle Control | 0 mg/kg (s.c.) | 15 – 18 | Baseline anxiety/compulsive-like behavior. |
| (±)-ADX 71743 | 50 mg/kg (s.c.) | 5 – 8 | Robust anxiolytic-like effect. |
| (±)-ADX 71743 | 100 mg/kg (s.c.) | 2 – 5 | Near-maximal anxiolytic-like effect. |
| Fluoxetine (Control) | 15 mg/kg (i.p.) | 3 – 6 | Assay validation (Positive Control). |
References
-
Kalinichev M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. Journal of Pharmacology and Experimental Therapeutics.1
-
MedChemExpress. ADX71743 | mGlu7 Antagonist Product Data & Pharmacokinetics.2
-
Gogliotti R.G., et al. (2014). Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound. ACS Chemical Neuroscience.4
-
Tocris Bioscience. (+/-)-ADX 71743 | Glutamate Group III Receptors Biological Activity.3
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 4. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling of (±)-ADX 71743: A Guide to mGlu7 Negative Allosteric Modulation Assays
Abstract
This Application Note provides a rigorous technical framework for evaluating (±)-ADX 71743 , a potent and selective Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Unlike orthosteric antagonists, ADX 71743 binds to an allosteric site within the transmembrane domain, modulating receptor efficacy. This guide details the primary functional assays—cAMP modulation and [³⁵S]GTPγS binding—required to validate ADX 71743 activity, emphasizing the specific kinetic and pharmacological conditions necessary for accurate IC₅₀ determination.
Mechanism of Action & Signaling Architecture
To design a valid assay, one must understand the signal transduction pathway of mGlu7. As a Group III mGluR, mGlu7 couples primarily to Gα(i/o) proteins.
-
Basal State: Low constitutive activity (though some inverse agonism by ADX 71743 has been noted).[3]
-
Agonist State (L-AP4 or Glutamate): Receptor activation leads to the dissociation of Gα(i/o), which inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP.
-
NAM State (ADX 71743): The NAM binds to the allosteric site and stabilizes the receptor in an inactive conformation, preventing the agonist-induced inhibition of AC. Consequently, cAMP levels rise (relative to the agonist-suppressed state) back toward the Forskolin-stimulated baseline.
Signaling Pathway Diagram
Figure 1: mGlu7 signaling cascade. ADX 71743 acts as a brake on the mGlu7-mediated inhibition of Adenylyl Cyclase, effectively restoring cAMP levels in the presence of an agonist.
Primary Assay: cAMP Modulation (TR-FRET/HTRF)
The "Gold Standard" for G(i)-coupled receptors. Because mGlu7 inhibition lowers cAMP, the assay requires pre-stimulation of Adenylyl Cyclase with Forskolin to create a signal window.
Experimental Logic[4]
-
Stimulate: Use Forskolin to maximize cAMP production.
-
Suppress: Add Agonist (L-AP4) to activate mGlu7, driving cAMP down (Signal Floor).
-
Restore: Add ADX 71743 . If active, it blocks L-AP4, causing cAMP to recover toward the Forskolin ceiling.
Materials & Reagents
| Component | Recommended Reagent | Role |
| Cell Line | HEK293 or CHO stable expressing human mGlu7 | Host system (mGlu7 has low surface expression; stable transfection is critical). |
| Agonist | L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) | Orthosteric activator. Use at EC₈₀ concentration. |
| NAM | (±)-ADX 71743 | Test compound.[1][2][3][4][5][6][7][8] |
| Stimulator | Forskolin (10 µM) | Direct activator of Adenylyl Cyclase. |
| PDE Inhibitor | IBMX (0.5 mM) | Prevents cAMP degradation by phosphodiesterases. |
| Detection | HTRF cAMP Kit (Cisbio) or GloSensor (Promega) | Quantifies cAMP levels. |
Detailed Protocol
Step 1: Compound Preparation
-
Dissolve (±)-ADX 71743 in 100% DMSO to a stock of 10 mM.
-
Solubility Note: ADX 71743 is hydrophobic. Ensure complete dissolution; warming to 37°C may be required.
-
Prepare serial dilutions (e.g., 1:3) in Assay Buffer. Keep final DMSO concentration < 0.5%.
Step 2: Cell Preparation
-
Harvest cells and resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
-
Density: 2,000–5,000 cells/well (384-well plate).
Step 3: Incubation (The "Co-Addition" Method)
-
Note: To measure NAM activity, the antagonist is typically pre-incubated before the agonist.
-
T=0 min: Add 5 µL of (±)-ADX 71743 dilution to cells. Incubate 15 min at Room Temp (RT).
-
T=15 min: Add 5 µL of Agonist Mix (containing EC₈₀ L-AP4 + 10 µM Forskolin).
-
T=45 min: Incubate for 30–45 minutes at RT (or 37°C depending on cell line kinetics).
Step 4: Detection & Lysis
-
Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.
-
Incubate 1 hour. Read on a TR-FRET compatible plate reader (e.g., EnVision).
Data Analysis
Calculate the Percent Reversal of the agonist response:
-
IC₅₀ Determination: Plot log[ADX 71743] vs. % Reversal.
Secondary Assay: [³⁵S]GTPγS Binding
This assay measures the functional coupling of the receptor to the G-protein directly, bypassing downstream amplification steps like cAMP. It is less sensitive than cAMP assays but offers a direct measure of receptor-G protein interaction.
Protocol Overview
-
Membrane Prep: Use membranes from CHO-mGlu7 cells.
-
Reaction Mix:
-
Incubation: 1 hour at 30°C.
-
Termination: Rapid filtration through GF/B filters.
-
Readout: Liquid Scintillation Counting.
Interpretation: ADX 71743 should concentration-dependently inhibit the L-AP4-induced increase in [³⁵S]GTPγS binding.
Electrophysiology (Ex Vivo Validation)
For researchers validating activity in native tissue, ADX 71743 is used to block mGlu7-mediated synaptic depression.[1][2]
-
Phenotype: Group III agonists (L-AP4) depress field excitatory postsynaptic potentials (fEPSPs).
-
ADX 71743 Effect: Perfusion of 10–30 µM ADX 71743 reverses the L-AP4 induced depression.
-
LTP: ADX 71743 (3 µM) blocks High-Frequency Stimulation (HFS) induced LTP, confirming mGlu7's role in plasticity [1, 2].
Expert Insights & Troubleshooting
Solubility Management
ADX 71743 is lipophilic.[6]
-
Issue: Compound precipitation in aqueous buffer.
-
Solution: Do not store aqueous dilutions. Prepare fresh from DMSO stock. Include 0.1% BSA in the assay buffer to act as a carrier and prevent non-specific binding to plastics.
Receptor Expression Levels
mGlu7 is notorious for low surface expression compared to mGlu2/3 or mGlu5.
-
Diagnostics: If the L-AP4 window in cAMP assays is < 30% reduction, the assay is not sensitive enough to detect NAM activity reliably.
-
Fix: Use an inducible expression system (e.g., T-REx™) or a chimeric G-protein (Gαqi9) to couple mGlu7 to the Calcium pathway (Gq), which often yields a higher signal-to-noise ratio (FLIPR assay).
Specificity Check
ADX 71743 is highly selective for mGlu7 (>100-fold over mGlu4 and mGlu8). However, at high concentrations (>30 µM), off-target effects on other GPCRs cannot be ruled out. Always run a parental cell line (null) control.
References
-
Kalinichev, M., et al. (2013). "ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization."[2][4][6][10] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.[6][10] Link
-
Klar, R., et al. (2015). "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus."[5][10] The Journal of Neuroscience, 35(19), 7600–7615.[6][10] Link
-
Moloney, R. D., et al. (2015). "Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain."[10] Neurobiology of Stress, 2, 28–33.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 4. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 8. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADX71743 - Wikipedia [en.wikipedia.org]
Application Note: Investigating mGlu7-Mediated Gating of Hippocampal LTP using (±)-ADX 71743
Abstract & Introduction
Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 (SC-CA1) synapse is the canonical cellular model for learning and memory. While postsynaptic NMDA receptor activation is well-characterized, the presynaptic gating mechanisms regulating this plasticity remain complex. Metabotropic glutamate receptor 7 (mGlu7) is unique among Group III mGluRs due to its low affinity for glutamate and specific presynaptic localization.
Recent evidence suggests mGlu7 acts not merely as an autoreceptor but as a critical "high-threshold" switch. Under high-frequency stimulation (HFS), glutamate spillover activates mGlu7 heteroreceptors on local inhibitory interneurons, reducing GABAergic drive (disinhibition) and permitting the depolarization necessary for LTP induction.
(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of mGlu7.[1][2] Unlike earlier tools (e.g., MMPIP), ADX 71743 robustly blocks mGlu7-mediated responses in physiological tissue, making it the gold-standard probe for dissecting this disinhibitory gate. This guide details the protocol for using (±)-ADX 71743 to study the necessity of mGlu7 signaling in LTP induction.
Product Properties & Handling
(±)-ADX 71743 is a lipophilic small molecule. Proper handling is critical to ensure consistent effective concentrations in brain slice preparations.
Chemical Specifications
| Property | Detail |
| Chemical Name | 6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone |
| Molecular Weight | 269.34 g/mol |
| Target | mGlu7 (Negative Allosteric Modulator) |
| IC50 | ~300 nM (functional assay) |
| Selectivity | >30-fold selective over mGlu4/8; no activity at Group I/II mGluRs |
Solubility & Storage Protocol
(±)-ADX 71743 is hydrophobic. Aqueous stock solutions are not recommended.
-
Stock Preparation: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
Aliquot: Divide into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (stable for >6 months).
-
Working Solution: On the day of the experiment, dilute the DMSO stock into carbogenated Artificial Cerebrospinal Fluid (ACSF).
-
Target Concentration:3 µM (Standard for slice LTP).
-
Vehicle Control: Ensure control ACSF contains the same final concentration of DMSO (0.03%).
-
Critical Note: Do not exceed 0.1% DMSO in the final bath solution, as higher concentrations can independently alter membrane properties.
Mechanism of Action: The Disinhibition Gate
Understanding why you are using ADX 71743 is as important as how. The compound does not directly block the excitatory synapse; it prevents the relief of inhibition.
Figure 1: Mechanism of Action. High-frequency stimulation releases glutamate that activates mGlu7 on interneurons, suppressing GABA release (disinhibition). ADX 71743 blocks mGlu7, maintaining high GABAergic tone, thereby clamping the postsynaptic neuron and preventing LTP induction.
Experimental Protocol: Hippocampal Slice Electrophysiology
This protocol is optimized for acute transverse hippocampal slices from adult C57BL/6J mice.
Phase 1: Slice Preparation & Recovery
-
Dissection: Rapidly remove the brain into ice-cold, sucrose-substituted cutting solution to minimize excitotoxicity.
-
Slicing: Cut 300–400 µm transverse slices using a vibratome.
-
Recovery: Incubate slices in standard ACSF at 32°C for 30 minutes, then maintain at room temperature (RT) for at least 1 hour prior to recording.
-
ACSF Composition (mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 CaCl2, 2 MgSO4.
-
Phase 2: Electrophysiological Setup
-
Perfusion: Transfer slice to the recording chamber. Perfuse with oxygenated (95% O2/5% CO2) ACSF at 2–3 mL/min. Temperature: 30–32°C.
-
Electrode Placement:
-
Input-Output Curve: Deliver single pulses of increasing intensity. Set the stimulation intensity to elicit a Field Excitatory Postsynaptic Potential (fEPSP) slope that is 30–50% of the maximum response . This prevents ceiling effects and allows for potentiation.[3][6]
Phase 3: The ADX 71743 Workflow
To confirm mGlu7 necessity, you must compare interleaved control slices with ADX-treated slices.
Figure 2: Experimental Workflow. The critical step is the 20-minute wash-in period. ADX 71743 must be present during the HFS to block the induction phase.
Detailed Steps:
-
Baseline: Record fEPSPs at 0.033 Hz (1 pulse every 30s) for at least 20 minutes. Ensure slope stability (<5% drift).
-
Drug Application (Critical):
-
Switch perfusion to ACSF + 3 µM (±)-ADX 71743 .
-
Perfuse for 20 minutes while continuing baseline stimulation.
-
Observation: ADX 71743 typically does not alter basal transmission (fEPSP slope remains constant) at SC-CA1, confirming it acts on plasticity induction rather than basal release.
-
-
LTP Induction (HFS):
-
Protocol: Two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.
-
Note: Maintain the drug in the bath during stimulation.
-
-
Washout & Recording:
-
Immediately after HFS, you may switch back to normal ACSF or keep the drug on (ADX is hard to wash out, so keeping it on is standard to maintain constant conditions).
-
Record fEPSPs for 60 minutes.
-
Expected Results
-
Vehicle Control: Immediate post-tetanic potentiation (PTP) followed by sustained LTP (fEPSP slope ~140–160% of baseline).
-
ADX 71743 Group: Normal PTP (presynaptic calcium accumulation is unaffected), but LTP is abolished or significantly reduced (fEPSP slope returns to ~100–110% of baseline).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Drifting Baseline | Slice health or temperature fluctuation. | Ensure slices rest for >1hr. Use a feedback temperature controller. |
| No LTP Blockade | Insufficient incubation time. | ADX 71743 is lipophilic and penetrates tissue slowly. Ensure a full 20-minute pre-incubation. |
| Precipitation | Aqueous shock during dilution. | Vortex the ACSF rapidly while adding the DMSO stock. Do not make >1000x stocks directly in cold ACSF. |
| Inconsistent Results | Stimulation intensity too low. | mGlu7 is a low-affinity receptor. It requires high levels of glutamate (spillover). Ensure stimulation is strong enough (recruit enough fibers) to trigger spillover, or the "gate" won't be relevant. |
References
-
Klar, R., et al. (2015). "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus."[1][7] The Journal of Neuroscience, 35(19), 7600–7615.[1]
-
Kalinichev, M., et al. (2013). "ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and in Vivo Characterization."[1][2][8] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.[1]
-
Gérard, C., et al. (2022). "Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses."[9] Journal of Biological Chemistry, 298(10).
-
Tocris Bioscience. "(±)-ADX 71743 Product Information."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. | Grueter Lab [vumc.org]
- 7. (+/-)-ADX 71743 | Glutamate Group III Receptors | Bio-Techne [bio-techne.com]
- 8. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Interrogating Amygdala-Dependent Fear Conditioning Using the mGluR7 NAM (±)-ADX 71743
Executive Summary
Metabotropic glutamate receptor 7 (mGluR7) is a highly conserved, presynaptically localized receptor that plays a critical role in regulating excitatory neurotransmission. Because of its uniquely low affinity for glutamate, mGluR7 acts as a high-pass filter, activating only during periods of intense synaptic activity, such as high-frequency stimulation (HFS) associated with fear learning and memory recall.
This application note provides a comprehensive, self-validating protocol for utilizing (±)-ADX 71743 , a highly selective, brain-penetrant negative allosteric modulator (NAM) of mGluR7, in fear conditioning and memory reconsolidation paradigms. By explaining the causality behind each experimental variable, this guide equips drug development professionals and neuroscientists with a robust framework for investigating mGluR7's role in anxiety and trauma-related disorders.
Mechanistic Rationale: mGluR7 and Synaptic Plasticity
Unlike other Group III mGluRs, mGluR7 is uniquely positioned at the Schaffer collateral-CA1 (SC-CA1) synapses in the hippocampus and the thalamus-to-lateral amygdala (LA) synapses[1]. During the retrieval of a fear memory, the memory trace becomes temporarily labile—a process known as memory reactivation. To persist, the memory must undergo reconsolidation , a phase requiring de novo protein synthesis and long-term potentiation (LTP) at these specific synapses.
(±)-ADX 71743 binds non-competitively to the transmembrane domain of mGluR7, stabilizing the receptor in its resting state and preventing G-protein-coupled signaling even in the presence of massive glutamate spillover[2][3]. By administering (±)-ADX 71743 immediately following fear memory recall, researchers can effectively block mGluR7-mediated LTP in the lateral amygdala, thereby disrupting the reconsolidation of the fear memory trace[1][4].
Fig 1. Mechanistic pathway of (±)-ADX 71743 disrupting mGluR7-mediated LTP and fear reconsolidation.
Pharmacokinetic Profiling & Dosing Strategy
To successfully target the narrow temporal window of memory reconsolidation (typically lasting 2–6 hours post-recall), the chosen pharmacological agent must possess rapid central nervous system (CNS) penetrance and a relatively short half-life. (±)-ADX 71743 is ideal for this application; it crosses the blood-brain barrier rapidly (CSF/plasma ratio of 5.3% at
Table 1: Pharmacokinetic Profile of (±)-ADX 71743 (Subcutaneous Administration)
| Species | Route | Optimal Dose | BBB Penetration (CSF/Plasma) | ||
| Mice (C57BL/6J) | s.c. | 50 - 100 mg/kg | ~0.40 - 0.68 | 12,766 | 5.3% |
| Rats (Sprague-Dawley) | s.c. | 100 mg/kg | ~1.50 | 16,800 | Confirmed |
Data synthesized from in vivo characterization studies[2][3].
Self-Validating Protocol: Fear Reconsolidation Paradigm
A rigorous behavioral protocol must isolate reconsolidation from acquisition or extinction. To ensure a self-validating system, this protocol incorporates a "No Recall + Drug" control group. This proves that any reduction in freezing behavior is strictly due to the disruption of the actively recalled memory trace, rather than baseline neurotoxicity, generalized amnesia, or motor impairment caused by the drug.
Phase I: Habituation & Baseline (Day 0)
-
Procedure: Place rodents in Context A (the conditioning chamber) for 10 minutes without any stimuli.
-
Causality: Establishes a baseline freezing threshold and habituates the animal to the environmental cues, ensuring that subsequent freezing is entirely driven by the Conditioned Stimulus (CS), not spatial novelty.
Phase II: Fear Acquisition (Day 1)
-
Procedure: After a 120-second acclimation period, deliver 3 to 5 pairings of a CS (e.g., 78 dB, 5 kHz tone for 30 seconds) co-terminating with an Unconditioned Stimulus (US) (e.g., 0.5–0.66 mA footshock for 0.5 seconds)[4][5].
-
Causality: The convergence of the auditory CS and nociceptive US in the lateral amygdala induces HFS, driving mGluR7 activation and establishing the initial fear memory trace.
Phase III: Memory Reactivation & Targeted Intervention (Day 2)
-
Procedure:
-
Place the animals in a novel environment (Context B) to prevent contextual confounding.
-
Present a single CS tone (30 seconds) without the US to reactivate the memory.
-
Immediate Intervention: Within 5 minutes post-recall, administer (±)-ADX 71743 (e.g., 50 mg/kg s.c.) or Vehicle.
-
Control Group: Administer (±)-ADX 71743 to a cohort that is placed in Context B but does not receive the CS tone (No Recall).
-
-
Causality: A single CS presentation is sufficient to destabilize the memory trace without triggering fear extinction (which requires prolonged or repeated CS exposure). Administering the NAM immediately post-recall aligns peak brain concentrations (
) precisely with the critical window of de novo protein synthesis required for restabilization.
Phase IV: Retention Testing (Day 3 or Day 5)
-
Procedure: Return all cohorts to Context B. Present the CS tone multiple times (e.g., 4-5 trials) and record the percentage of time spent freezing.
-
Causality: Testing 24 to 72 hours later ensures (±)-ADX 71743 has completely washed out of the system (given its
of <1.5 hours). Any observed reduction in freezing is therefore a permanent modification of the memory trace, not an acute anxiolytic effect of the drug[3][4].
Fig 2. Workflow for testing fear memory reconsolidation blockade using (±)-ADX 71743.
Data Acquisition & Quantitative Analysis
Automated video tracking software (e.g., EthoVision XT or Any-Maze) should be used to quantify freezing behavior, defined as the complete absence of movement except for respiration for
Table 2: Expected Behavioral Outcomes (Freezing %)
| Experimental Group | Day 1 (Acquisition) | Day 2 (Recall) | Day 3-5 (Retention) | Interpretation |
| Vehicle + Recall | High (~75-85%) | High (~80%) | High (~75%) | Normal memory reconsolidation. |
| ADX71743 + Recall | High (~75-85%) | High (~80%) | Low (~30%) | Successful blockade of reconsolidation. |
| ADX71743 + No Recall | High (~75-85%) | N/A | High (~75%) | Validates drug does not cause baseline amnesia. |
Interpretation Logic: If the ADX71743 + No Recall group exhibited low freezing on Day 3, it would invalidate the experiment, suggesting the drug causes generalized neurotoxicity or motor impairment rather than specifically targeting the labile memory trace. The expected high freezing in this control group confirms the high specificity of mGluR7 modulation in active memory processing[4].
References
-
Kalinichev, M., et al. (2013). "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636. URL:[Link]
-
Klar, R., et al. (2015). "Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus." Journal of Neuroscience, 35(19), 7600-7615. URL:[Link]
-
Moloney, R. D., et al. (2015). "Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain." Neurobiology of Stress, 2, 28-33. URL:[Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20240262833A1 - Fused heterocyclic derivatives as negative allosteric modulators of mglu7 receptor - Google Patents [patents.google.com]
Preclinical Assessment of Anxiolytic Drugs Using (±)-ADX 71743: Application Notes & Protocols
Executive Summary
The transition from symptom-suppressive anxiolytics (e.g., benzodiazepines, SSRIs) to targeted neuromodulators represents a critical evolution in treating anxiety and trauma-related disorders. The metabotropic glutamate receptor 7 (mGlu7) has emerged as a high-value therapeutic target. (±)-ADX 71743 is a highly selective, brain-penetrant, non-competitive negative allosteric modulator (NAM) of mGlu7.
This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing (±)-ADX 71743 in preclinical workflows. By detailing the mechanistic causality and integrating orthogonal validation steps, this guide ensures robust, reproducible data generation for anxiolytic drug discovery.
Mechanistic Rationale & Target Engagement
Understanding the spatial and temporal dynamics of mGlu7 is essential for designing effective preclinical models. Unlike orthosteric agonists that directly bind to the active site and often trigger rapid receptor desensitization, allosteric modulators like (±)-ADX 71743 bind to a distinct allosteric site. This preserves the spatial and temporal fidelity of endogenous glutamatergic signaling [1].
mGlu7 is predominantly localized at the presynaptic active zone in the amygdala and hippocampus, where it acts as a low-affinity autoreceptor to brake glutamate release [2]. By applying (±)-ADX 71743, researchers can induce a paradoxical but highly therapeutic effect: the compound increases spontaneous excitatory signaling at baseline but crucially prevents long-term potentiation (LTP) under high-frequency stimulation (HFS) conditions [3].
Recent 2026 translational data has demonstrated that this specific blockade of LTP at thalamo-amygdala synapses disrupts the reconsolidation of maladaptive fear memories [4]. This positions mGlu7 NAMs as time-limited, recall-paired interventions rather than chronic, dependence-forming sedatives.
Fig 1. mGlu7 NAM mechanism of action disrupting fear memory reconsolidation.
Physicochemical Properties & Pharmacokinetics
Before initiating in vivo or ex vivo protocols, it is critical to account for the compound's physical limitations and pharmacokinetic profile. (±)-ADX 71743 is highly lipophilic and brain-penetrant, achieving a cerebrospinal fluid (CSF) to total plasma concentration ratio of ~5.3% at
| Property | Value / Specification | Experimental Implication |
| Molecular Weight | 269.34 g/mol | Standard molarity calculations apply. |
| Target Affinity ( | ~300 nM (mGlu7) | Optimal in vitro working concentration is 1–10 μM. |
| Solubility | DMSO (up to 100 mM) | Requires serial dilution in ACSF or suitable in vivo vehicles [5]. |
| Half-life ( | 0.68 h (mice, 12.5 mg/kg s.c.) | Behavioral assays must be executed within a strict 30–60 min window post-dosing [1]. |
| Brain Penetrance | Confirmed (BBB permeable) | Suitable for systemic administration (s.c. or i.p.) without requiring stereotaxic injection. |
Self-Validating Experimental Protocols
A robust preclinical assessment must be a self-validating system. The following protocols integrate internal controls to rule out false positives (e.g., mistaking motor sedation for anxiolysis).
Protocol A: Ex Vivo Electrophysiology (Target Engagement Validation)
Objective: Validate the blockade of high-frequency-induced LTP at SC-CA1 synapses and confirm target engagement using an agonist-reversal control.
Causality Check: We utilize L-AP4 (a Group III mGluR agonist) to induce synaptic depression. If (±)-ADX 71743 successfully reverses this depression, it proves target-specific engagement at the native receptor before advancing to costly behavioral models [1].
Step-by-Step Methodology:
-
Slice Preparation: Prepare 400 μm transverse hippocampal slices from rodent brains (e.g., C57BL/6 mice) in ice-cold, oxygenated (
) artificial cerebrospinal fluid (ACSF). -
Baseline Recording: Stimulate the Schaffer collateral (SC) pathway and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum. Establish a stable baseline for 15 minutes.
-
Internal Control (Agonist Challenge): Perfuse 10 μM L-AP4 to induce synaptic depression. Record the drop in fEPSC amplitude.
-
Compound Perfusion: Co-perfuse ACSF containing 3 μM (±)-ADX 71743 for 20 minutes [5]. Observe the concentration-dependent reversal of the L-AP4-induced depression.
-
LTP Induction: Wash out L-AP4. After baseline stabilizes, apply High-Frequency Stimulation (HFS; e.g., 100 Hz for 1s).
-
Readout: In the presence of (±)-ADX 71743, LTP induction should be almost completely blocked compared to vehicle controls [3].
Protocol B: In Vivo Behavioral Assessment (Anxiolytic Efficacy)
Objective: Evaluate anxiolytic-like profiles using the Marble Burying Test and Elevated Plus Maze (EPM).
Causality Check: A critical failure point in anxiolytic drug discovery is confounding sedative effects. This protocol mandates a Rotarod or Open Field test as a concurrent self-validating control. If a drug reduces marble burying but also impairs Rotarod latency, the "anxiolytic" effect is an artifact of motor impairment [1].
Step-by-Step Methodology:
-
Formulation: Dissolve (±)-ADX 71743 in a suitable vehicle (e.g., 10% Tween 80 in sterile saline). Ensure complete dissolution via sonication.
-
Administration: Administer via subcutaneous (s.c.) injection at doses of 50, 100, and 150 mg/kg. Use vehicle-only injections for the control cohort.
-
Absorption Window: Wait exactly 30 minutes. This aligns with the
to ensure peak CSF concentrations during the assay. -
Behavioral Execution (EPM): Place the rodent in the center of the EPM facing an open arm. Record the time spent in open vs. closed arms for 5 minutes. (±)-ADX 71743 should dose-dependently increase open arm exploration.
-
Motor-Control Validation (Rotarod): Immediately following the EPM, place the subject on an accelerating Rotarod (e.g., 4 to 40 rpm over 5 mins). Record the latency to fall. Valid target engagement requires no significant difference in fall latency between the ADX 71743 cohort and the vehicle cohort [1].
Fig 2. Preclinical workflow integrating behavioral assays with motor-control validation.
Quantitative Data Interpretation
To assist in data synthesis, the following table outlines the expected quantitative outcomes when (±)-ADX 71743 is successfully formulated and administered according to the protocols above.
| Assay Category | Specific Metric | Expected Outcome with (±)-ADX 71743 | Baseline / Vehicle Control |
| Electrophysiology | eEPSC Amplitude post-HFS | ~100% of baseline (LTP Blocked) | ~150% of baseline (LTP Induced) |
| Electrophysiology | L-AP4 Induced Depression | Reversal of depression (Concentration-dependent) | ~40-50% reduction in transmission |
| Marble Burying | Number of buried marbles | Robust reduction (near max at 100 mg/kg s.c.) | 80–100% of marbles buried |
| Elevated Plus Maze | Time spent in open arms | Significant, dose-dependent increase | Minimal open arm exploration |
| Rotarod (Control) | Latency to fall | No significant change | Standard baseline latency |
References
-
Kalinichev M, et al. "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics. 2013. URL:[Link]
-
Cieslik P, et al. "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Molecular Neuroscience. 2018. URL:[Link]
-
Klar R, et al. "Activation of metabotropic glutamate receptor 7 is required for induction of long-term potentiation at SC-CA1 synapses in the hippocampus." Journal of Neuroscience. 2015. URL:[Link]
-
Psychiatric Times. "Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders." 2026. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: (±)-ADX 71743 Solubility, Stability, and Assay Preparation
Welcome to the Technical Support Center for (±)-ADX 71743 , a potent, brain-penetrant, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1]. While this compound is an invaluable pharmacological tool for interrogating mGlu7-mediated signaling in synaptic plasticity and neuropsychiatric disorders[2], its lipophilic nature presents unique handling challenges.
This guide is designed for researchers and assay developers. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for maintaining the solubility, stability, and functional integrity of (±)-ADX 71743 in experimental buffers.
Part 1: FAQ – Physicochemical Properties & Stock Preparation
Q: What is the optimal solvent for (±)-ADX 71743, and how should I prepare my master stock? A: (±)-ADX 71743 is highly soluble in 100% Dimethyl Sulfoxide (DMSO), reaching concentrations up to 100 mM[3]. It is strictly recommended to prepare your master stock in anhydrous DMSO . Causality: Using anhydrous DMSO prevents the introduction of atmospheric moisture. Water molecules in the stock can trigger micro-precipitation during freeze-thaw cycles, leading to a hidden loss of active compound concentration. Store aliquots at -20°C to maintain chemical stability for up to 6 months[3].
Q: Why does (±)-ADX 71743 precipitate when I add it directly to my experimental buffer? A: Although (±)-ADX 71743 has a relatively high kinetic solubility (>100 µM) once fully integrated into a buffer[4], it is fundamentally a lipophilic molecule. Direct dilution from 100% DMSO into an aqueous buffer (like HBSS or ACSF) creates a sudden "polarity shock." The local concentration of the compound at the droplet interface exceeds its solubility limit before it can disperse, causing it to crash out of solution. Solution: Perform serial intermediate dilutions to gradually step down the DMSO concentration, allowing the compound to remain in a metastable solvated state.
Q: Is (±)-ADX 71743 stable during prolonged in vitro and ex vivo assays? A: Physically, yes; metabolically, no. In standard cell-based assay buffers (e.g., HEPES-buffered saline, pH 7.4), the compound remains stable for the duration of typical experiments (4-6 hours)[1]. However, it exhibits low metabolic stability in the presence of liver microsomes, consistent with high intrinsic clearance[2]. If your assay involves primary hepatocytes, liver microsomes, or prolonged in vivo dosing, expect rapid compound depletion and adjust your dosing frequency accordingly.
Part 2: Quantitative Data & Pharmacokinetic Profile
The following table summarizes the critical physicochemical and pharmacokinetic parameters of (±)-ADX 71743 to guide your experimental design[1][2][3][4].
| Parameter | Value | Experimental Context / Causality |
| Max Solubility (DMSO) | 100 mM (approx. 48 mg/mL) | Optimal for long-term storage of master stocks[3]. |
| Kinetic Solubility (HBSS) | > 100 µM | Achievable only via gradual serial dilution; direct injection causes precipitation[4]. |
| Metabolic Stability | 26.06% remaining at 60 min | High intrinsic clearance in mouse liver microsomes; limits long-term exposure[2]. |
| Brain Penetrance (Kp) | CSF/Plasma ratio = 0.8% | Sufficient for in vivo CNS targeting despite high clearance[1]. |
| In Vitro IC50 (mGlu7) | ~150-200 nM | Highly potent NAM activity; requires precise buffer concentrations to avoid artifactual toxicity[1]. |
Part 3: Troubleshooting Guide – Preventing Precipitation & Signal Loss
Issue 1: Visible cloudiness or micro-crystals in the assay well.
-
Root Cause: The local concentration of (±)-ADX 71743 exceeded its kinetic solubility limit during buffer transition.
-
Intervention: Ensure the assay buffer is pre-warmed to 37°C. Cold buffers drastically reduce the kinetic solubility threshold. If cloudiness persists, add a carrier protein such as 0.1% BSA (Bovine Serum Albumin) to the buffer. Causality: BSA provides hydrophobic binding pockets that stabilize lipophilic (±)-ADX 71743 molecules in the aqueous phase, preventing them from aggregating.
Issue 2: Inconsistent IC50 values across technical replicates in cell-based assays.
-
Root Cause: Adsorption of the compound to plastic surfaces (e.g., pipette tips, assay plates).
-
Intervention: Use low-binding polypropylene plates for all intermediate dilutions. Causality: Because (±)-ADX 71743 is highly lipophilic, it readily sticks to the hydrophobic surfaces of standard polystyrene plates, artificially lowering the actual concentration delivered to your cells. Pre-wetting pipette tips can also reduce surface-adsorption losses.
Part 4: Step-by-Step Methodology – Self-Validating Preparation for FLIPR Assays
To ensure reproducibility and confirm that (±)-ADX 71743 remains fully dissolved and active, use this self-validating protocol for preparing the compound for a Fluorescent Imaging Plate Reader (FLIPR) Calcium Mobilization Assay[1].
Trustworthiness Check: This protocol incorporates a spectrophotometric physical check and a functional control to ensure the compound has not precipitated and is actively modulating the mGlu7 receptor.
Step 1: Buffer Preparation Prepare the FLIPR assay buffer: 20 mM HEPES, 143 mM NaCl, 6 mM KCl, 1 mM MgSO4, 1 mM CaCl2, 0.125 mM sulfinpyrazone (to prevent fluorescent dye extrusion), and 0.1% glucose. Adjust to pH 7.4 and warm to 37°C[1].
Step 2: Master Stock Verification Thaw the 10 mM (±)-ADX 71743 DMSO stock at room temperature. Visually inspect the tube; it must be completely clear. If micro-crystals are present, sonicate in a water bath for 2 minutes.
Step 3: Intermediate Dilution (100x) Pipette 2 µL of the 10 mM stock into 198 µL of 100% DMSO to create a 100 µM intermediate stock.
Step 4: Aqueous Transition (10x) & Physical Validation Slowly add 100 µL of the 100 µM intermediate dropwise into 900 µL of pre-warmed (37°C) FLIPR assay buffer while vortexing continuously. This yields a 10 µM solution in 10% DMSO.
-
Self-Validation (Physical): Measure the Optical Density (OD) at 600 nm against a 10% DMSO buffer blank. An increase in absorbance indicates light scattering from micro-precipitates. If OD600 > 0.05, discard and repeat the dilution more slowly.
Step 5: Final Assay Application (1x) Add 10 µL of the validated 10x solution to 90 µL of buffer already in the cell plate well. The final concentration is 1 µM (±)-ADX 71743 in 1% DMSO.
Step 6: Functional Validation
-
Self-Validation (Functional): In parallel control wells, apply the vehicle (1% DMSO) and a known mGlu7 orthosteric agonist (e.g., L-AP4). A successful (±)-ADX 71743 preparation will completely attenuate the L-AP4-induced intracellular Ca2+ depression[1]. If the baseline fluorescence drops immediately upon (±)-ADX 71743 addition before the agonist is added, the compound has precipitated and is physically quenching the Fluo-4 dye.
Part 5: Visualizing Workflows and Mechanisms
Buffer Preparation Workflow
The following diagram illustrates the critical step-down dilution method required to prevent polarity shock and precipitation.
Workflow for preparing (±)-ADX 71743 aqueous solutions to prevent precipitation.
Mechanism of Action (mGlu7 NAM)
Understanding the signaling pathway is crucial for interpreting functional assay results. (±)-ADX 71743 does not compete with glutamate; rather, it binds allosterically to prevent the receptor from coupling to its G-protein[1].
Mechanism of action of (±)-ADX 71743 as a negative allosteric modulator of mGlu7.
References
-
[2] Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs. Frontiers in Molecular Neuroscience (2018). URL:[Link]
-
[1] ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization. Journal of Pharmacology and Experimental Therapeutics (2013). URL:[Link]
-
[4] Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Pharmaceuticals, MDPI (2023). URL:[Link]
Sources
Technical Support Center: Optimizing (±)-ADX 71743 Dosage for Maximal Efficacy In Vivo
Welcome to the technical support guide for (±)-ADX 71743, a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for optimizing the in vivo dosage of this compound to achieve maximal therapeutic efficacy and reproducible results in your preclinical models.
The mGluR7 receptor is a critical regulator of synaptic transmission and is implicated in a range of CNS disorders, including anxiety and stress-related conditions.[4][5] As a NAM, (±)-ADX 71743 does not compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site, reducing the receptor's response to glutamate.[6][7] This offers a sophisticated mechanism for modulating glutamatergic neurotransmission.
This document provides a comprehensive framework for dose optimization, including frequently asked questions, detailed experimental protocols, troubleshooting, and key pharmacokinetic data to inform your experimental design.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when designing in vivo experiments with (±)-ADX 71743.
Q1: What is a good starting dose for (±)-ADX 71743 in mice or rats?
A good starting point for efficacy studies in both mice and rats is a dose range of 50 to 150 mg/kg, administered subcutaneously (s.c.).[1][2] Studies have demonstrated dose-dependent anxiolytic-like effects within this range in behavioral models such as the marble burying and elevated plus maze tests, without impairing locomotor activity.[1][2] For antipsychotic-like activity, doses as low as 2.5 to 15 mg/kg have shown effects in specific models like DOI-induced head twitches and MK-801-induced hyperactivity.[8]
Q2: What is the recommended route of administration?
Subcutaneous (s.c.) injection is the most characterized route of administration, demonstrating good bioavailability and brain penetration.[1][2] The compound is rapidly cleared, with a half-life of approximately 0.5 hours in mice, which should be considered when timing administration relative to behavioral testing.[3]
Q3: How should I prepare (±)-ADX 71743 for in vivo administration?
(±)-ADX 71743 is soluble in DMSO and ethanol.[9][10] For in vivo use, a common vehicle is 50% (2-hydroxypropyl)-β-cyclodextrin in saline.[1] It is critical to ensure the compound is fully dissolved to achieve accurate dosing. Always prepare fresh solutions on the day of the experiment and run a vehicle-only control group to account for any effects of the solvent mixture.
Q4: What are the expected pharmacokinetic properties?
(±)-ADX 71743 is brain-penetrant. In mice, the cerebrospinal fluid (CSF) to plasma concentration ratio is approximately 5.3% at Cmax.[2][3] The compound exhibits linear pharmacokinetics, meaning that plasma exposure increases proportionally with the dose.[3] However, its rapid clearance necessitates careful planning of the experimental timeline.[3]
Q5: Are there any known off-target effects or toxicities?
At effective doses for anxiety models (50-150 mg/kg, s.c.), (±)-ADX 71743 has not been found to impair locomotor activity or rotarod performance in mice and rats, suggesting a good tolerability profile.[1][2] However, some reports suggest that full blockade of mGluR7 may induce sedation or seizure liability at higher exposures, highlighting the importance of careful dose-response studies.[11]
Q6: I am observing a bell-shaped dose-response curve. Is this expected?
Yes, a bell-shaped or U-shaped dose-response curve is not uncommon for mGluR7 modulators.[4] In a study on visceral pain, the effects at 150 mg/kg were less pronounced than at 50 and 100 mg/kg.[4] This phenomenon underscores the complexity of the signaling pathway and the necessity of testing a sufficiently wide range of doses to identify the optimal therapeutic window.
Key Compound Data & Dosing Summary
The following tables provide a quick reference for the properties of (±)-ADX 71743 and starting points for in vivo studies.
Table 1: Compound Properties
| Property | Value | Source(s) |
| Target | mGluR7 | [1][7] |
| Action | Negative Allosteric Modulator (NAM) | [1][9] |
| IC₅₀ | ~300 nM | [7][9] |
| Molecular Weight | 269.34 g/mol | [9][10] |
| Solubility | Soluble in DMSO, Ethanol | [9][10] |
Table 2: Recommended Starting Doses for In Vivo Efficacy Studies
| Animal Model | Indication | Route | Dose Range (mg/kg) | Key Findings | Source(s) |
| Mouse | Anxiety | s.c. | 50 - 150 | Dose-dependent anxiolytic-like effects | [1][2] |
| Rat | Anxiety | s.c. | 50 - 150 | No impairment of locomotor activity | [1][2] |
| Rat | Visceral Pain | s.c. | 50 - 100 | Attenuated visceral hypersensitivity | |
| Mouse | Psychosis-like | s.c. | 2.5 - 15 | Reduced DOI-induced head twitches |
Table 3: Pharmacokinetic Parameters
| Species | Dose (mg/kg, s.c.) | T½ (hours) | Cmax (ng/mL) | Brain Penetration (CSF/Plasma Ratio) | Source(s) |
| Mouse | 12.5 | ~0.68 | 1380 | 5.3% | [3] |
| Mouse | 100 | ~0.40 | 12766 | 5.3% | [3] |
| Rat | 100 | ~1.5 | 16800 | N/A | [3] |
In-Depth Methodologies
Protocol 1: In Vivo Dose-Response Study Workflow
This protocol provides a systematic approach to determine the optimal dose of (±)-ADX 71743 for maximal efficacy in a new animal model.
Objective: To identify the dose of (±)-ADX 71743 that produces the maximal therapeutic effect with minimal side effects.
Materials:
-
(±)-ADX 71743
-
Vehicle (e.g., 50% (2-hydroxypropyl)-β-cyclodextrin in sterile saline)
-
Experimental animals (e.g., C57BL/6J mice)
-
Standard caging and husbandry
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field)
-
Data analysis software
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment. Handle animals daily for 2-3 days prior to testing to reduce stress.
-
Dose Group Selection: Based on existing literature, select a range of doses. A good starting range is 25, 50, 100, and 150 mg/kg.[1][4] Include a vehicle-only control group and a positive control group (a known anxiolytic, if applicable).
-
Compound Preparation: On the day of the experiment, prepare a stock solution of (±)-ADX 71743 in a suitable solvent. Prepare individual doses by diluting the stock with the vehicle. Ensure the final injection volume is consistent across all groups (e.g., 10 mL/kg).
-
Administration: Administer the compound or vehicle via subcutaneous (s.c.) injection. A 30-minute pretreatment time before behavioral testing is recommended based on its rapid absorption.[1]
-
Behavioral Assessment: At the designated time post-injection, conduct the behavioral test. Record all relevant parameters (e.g., time in open arms, number of marbles buried).
-
Side Effect Monitoring: Throughout the experiment, observe animals for any signs of adverse effects, such as sedation, hyperactivity, or motor impairment.[1][2] A simple test like the rotarod can be used to formally assess motor coordination.[12]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). Plot the dose-response curve to visualize the relationship between dose and effect.
-
Dose Refinement: Based on the results, you may need to conduct a follow-up study with a narrower range of doses to pinpoint the optimal concentration.
Workflow Visualization
The following diagram illustrates the logical flow of a dose optimization experiment.
Caption: Workflow for an in vivo dose-response study.
Troubleshooting Guide
Issue 1: No observable effect at tested doses.
-
Possible Cause: Insufficient Dose or Exposure
-
Explanation: The administered dose may be too low to achieve a therapeutic concentration in the brain. Although brain-penetrant, the rapid clearance of (±)-ADX 71743 means that timing is critical.[3]
-
Solution:
-
Increase the Dose: If no adverse effects were observed, escalate the dose. Consider testing up to 200 mg/kg.
-
Verify Formulation: Ensure the compound is fully solubilized. Insoluble particles can lead to inaccurate dosing. Use a gentle warming or sonication step if necessary.[13]
-
Confirm Administration: Double-check your injection technique to ensure the full dose was delivered subcutaneously.
-
PK/PD Mismatch: The time between administration and testing may be too long. Given the ~30-minute half-life in mice, consider shortening the pretreatment time to 15-20 minutes.
-
-
-
Possible Cause: Model Insensitivity
-
Explanation: The chosen animal model or behavioral paradigm may not be sensitive to mGluR7 modulation. For example, (±)-ADX 71743 is effective in anxiety models but not in the forced swim test for depression.[2]
-
Solution:
-
Use a Validated Model: Ensure your experimental model has been previously shown to be responsive to glutamatergic modulators.
-
Include a Positive Control: Always run a positive control (a compound known to be effective in your model) to validate the assay's performance.
-
-
Issue 2: High variability between animals within the same group.
-
Possible Cause: Inconsistent Drug Formulation or Administration
-
Explanation: If the compound is not homogenously suspended in the vehicle, different animals will receive different effective doses.
-
Solution: Vortex the stock solution thoroughly before drawing up each dose to ensure a uniform suspension.
-
-
Possible Cause: Environmental Stressors
-
Explanation: Factors like inconsistent handling, noise, or light can significantly impact behavioral outcomes, especially in anxiety tests.[14]
-
Solution: Standardize all environmental conditions. Ensure all experimenters follow the exact same handling and testing procedures. Acclimate animals properly to the testing room.
-
-
Possible Cause: Biological Variability
-
Explanation: Natural biological variation exists even in inbred rodent strains.[15]
-
Solution: Increase the sample size (n) per group to increase statistical power and overcome individual variability.
-
Issue 3: Unexpected side effects are observed (e.g., sedation, motor impairment).
-
Possible Cause: Dose is too high.
-
Explanation: The observed side effects may be due to on-target effects at supratherapeutic concentrations or potential off-target activity. Full blockade of mGluR7 has been hypothesized to cause sedation.[11]
-
Solution:
-
Reduce the Dose: This is the most straightforward solution. Analyze your dose-response curve to see if a lower dose can maintain efficacy while eliminating the side effect.
-
Formal Motor Testing: Quantify motor impairment using a rotarod or open field test to determine the threshold dose for these effects.[1][12] This allows you to define a therapeutic window.
-
-
Mechanism of Action Pathway
(±)-ADX 71743 acts as a negative allosteric modulator of the presynaptic mGluR7 receptor. This receptor is a Gi/o-coupled GPCR that, when activated by glutamate, inhibits adenylyl cyclase, leading to reduced cAMP levels and subsequent inhibition of neurotransmitter release. As a NAM, (±)-ADX 71743 reduces the efficacy of glutamate, leading to a disinhibition of neurotransmitter release.
Caption: Simplified signaling pathway of mGluR7 modulation.
References
-
Kalinichev, M., Rouillier, M., Girard, F., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization. Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636. [Link]
-
PubMed. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. National Center for Biotechnology Information. [Link]
-
Cieślik, P., Woźniak, M., Kaczor, A. A., et al. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs. Frontiers in Molecular Neuroscience, 11, 329. [Link]
-
Palazzo, E., Marabese, I., de Novellis, V., et al. (2015). MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice. Pain, 156(6), 1060-1073. [Link]
-
Moloney, R. D., Golubeva, A. V., O'Connor, R. M., et al. (2015). Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain. Neuropharmacology, 95, 284-291. [Link]
-
Palazzo, E., Marabese, I., de Novellis, V., et al. (2014). Effects of a metabotropic glutamate receptor subtype 7 negative allosteric modulator in the periaqueductal grey on pain responses and rostral ventromedial medulla cell activity in rat. Molecular Pain, 10, 4. [Link]
-
Patsnap. (n.d.). ADX71743. Patsnap Synapse. [Link]
-
Gass, J. T., & Olive, M. F. (2017). Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. Pharmacology Biochemistry and Behavior, 159, 64-77. [Link]
-
Niswender, C. M., Jones, C. K., Lin, X., et al. (2010). Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7. Molecular Pharmacology, 77(3), 459-468. [Link]
-
Wikipedia. (n.d.). ADX71743. Wikipedia. [Link]
-
Grokipedia. (n.d.). ADX71743. Grokipedia. [Link]
-
Reed, C. W., Yoder, A. K., et al. (2018). Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. Bioorganic & Medicinal Chemistry Letters, 28(17), 2919-2924. [Link]
-
Stahl, D. R., & Tecott, L. H. (2011). Preclinical Assessment of CNS Drug Action Using Eye Movements in Mice. The Journal of Neuroscience, 31(37), 13073-13084. [Link]
-
Löscher, W. (2024). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. eNeuro, 11(2). [Link]
-
Spierling, S. R., & Zorrilla, E. P. (2017). Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models. CNS Drugs, 31(2), 145-175. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADX71743 - Wikipedia [en.wikipedia.org]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 11. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical assessment of CNS drug action using eye movements in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADX71743 = 98 HPLC 1431641-29-0 [sigmaaldrich.com]
- 14. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
Troubleshooting variability in (±)-ADX 71743 behavioral outcomes
Technical Support Center: Troubleshooting (±)-ADX 71743 Behavioral Variability
Overview (±)-ADX 71743 is a potent, centrally penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1][2]. While it is a critical tool compound for investigating anxiety, fear-related disorders, and visceral pain[1][3], researchers frequently encounter variability in behavioral outcomes. As a Senior Application Scientist, I have designed this portal to address the mechanistic causality behind these inconsistencies and provide self-validating protocols to stabilize your assays.
Diagnostic Workflow
Before diving into specific assays, use the decision tree below to isolate the root cause of your experimental variability.
Fig 1. Diagnostic decision tree for resolving ADX71743 experimental variability.
Section 1: Fear Memory & Anxiety Models
Q: Why does ADX71743 fail to reduce freezing behavior in my fear conditioning paradigm? A: The causality here usually lies in the timing of administration. ADX71743 does not erase consolidated memories; rather, it disrupts fear memory reconsolidation[4]. Reconsolidation is a highly time-dependent process. When a memory is recalled, it enters a transient state of lability before restabilizing. ADX71743 prevents this restabilization by modulating thalamus-to-amygdala glutamatergic transmission and preventing long-term potentiation (LTP) under high-stimulation conditions[4]. If you administer the compound outside of this specific post-recall window, the memory trace has already restabilized, and the drug will appear ineffective.
Q: How do I ensure target engagement in the amygdala without confounding locomotor effects? A: Systemic dosing (50–150 mg/kg s.c.) is generally well-tolerated and brain-penetrant, causing no significant impairment in baseline locomotor activity on a rotarod[3]. However, to isolate amygdala-centric mechanisms, consider intra-lateral amygdala microinjections, which have been proven to produce conditioned stimulus-specific weakening with reduced fear reinstatement[4].
Section 2: Visceral Pain & Stress Models
Q: My colorectal distension (CRD) model shows no analgesic response to ADX71743. What is wrong? A: The mGlu7 receptor acts as a critical node in stress-induced visceral pain processing[1]. In standard, non-stressed rodent strains, baseline visceral sensitivity is normal, meaning a NAM will not exhibit a robust therapeutic window. To observe the efficacy of ADX71743, you must utilize a stress-sensitive model, such as the Wistar Kyoto (WKY) rat[5]. WKY rats possess an inherently dysregulated HPA axis, leading to pronounced visceral hypersensitivity[5]. ADX71743 rescues this hypersensitive phenotype rather than acting as a classical general analgesic.
Table 1: Dose-Dependent Effects of ADX71743 in WKY Rat Visceral Pain Models[5]
| Dose (s.c.) | Total Pain Behaviors | Sensitivity Threshold | Open Field (Total Distance) | Open Field (Inner Zone) |
| Vehicle | Baseline (High) | Baseline (Low) | Baseline | Baseline |
| 50 mg/kg | Decreased | Increased | Increased | Increased |
| 100 mg/kg | Decreased | Increased | Increased | Increased |
| 150 mg/kg | Decreased | Unchanged | Unchanged | Increased |
Section 3: Electrophysiology & Synaptic Plasticity
Q: Ex vivo slice electrophysiology shows ADX71743 blocking LTP at SC-CA1 synapses, but another mGlu7 NAM (MMPIP) does not. Why the discrepancy? A: This is a classic issue of receptor heterodimerization. While both ADX71743 and MMPIP block mGlu7/7 homodimers in vitro, they exhibit differential activity at native synapses[6]. At hippocampal Schaffer collateral-CA1 (SC-CA1) synapses, mGlu7 frequently heterodimerizes with mGlu8[6]. ADX71743 successfully blocks the responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers[1][6]. In contrast, MMPIP only antagonizes mGlu7/7 homodimers and fails to block LTP at SC-CA1[6].
Fig 2. Differential blockade of mGlu7 homodimers and mGlu7/8 heterodimers by NAMs.
Section 4: Validated Experimental Protocols
Protocol 1: Fear Memory Reconsolidation Assay (Systemic)
Self-Validating Mechanism: This protocol includes a built-in "No-Recall" control group to definitively prove that ADX71743's efficacy is dependent on memory reactivation, ruling out generalized anxiolytic confounding variables.
-
Conditioning (Day 1): Place rodents in Context A. Deliver 3 pairings of an auditory conditioned stimulus (CS; e.g., 80 dB tone, 30s) co-terminating with a foot shock (US; 0.5 mA, 1s).
-
Consolidation (Day 2): Leave animals undisturbed in their home cages for 24 hours to allow the trace to stabilize.
-
Reactivation / Recall (Day 3): Place animals in a novel Context B. Present a single CS (tone) without the US to reactivate the memory.
-
Validation Step (No-Recall Control): Keep a cohort of conditioned animals in their home cage (no CS exposure) to serve as a negative control.
-
-
Drug Administration (Critical Step): Immediately post-recall (within a 5-minute window), administer ADX71743 (50 mg/kg s.c.)[3]. Delaying administration beyond the lability window will result in assay failure.
-
Retention Test (Day 4): Return all animals to Context B. Present the CS and quantify freezing behavior. Successful reconsolidation blockade will manifest as significantly reduced freezing only in the Recall + ADX71743 group[4].
Protocol 2: Visceral Hypersensitivity Assay (Colorectal Distension)
Self-Validating Mechanism: Baseline threshold verification ensures the strain exhibits the required stress-induced hypersensitivity before drug administration.
-
Strain Selection: Procure adult male Wistar Kyoto (WKY) rats[5].
-
Fasting: Fast animals for 18 hours prior to the procedure (water ad libitum) to clear the distal colon.
-
Baseline Verification (Validation Step): Perform a preliminary low-pressure distension (10–20 mmHg). Vehicle-treated WKY rats must exhibit a significantly lower pressure threshold for the abdominal withdrawal reflex compared to standard Sprague-Dawley controls.
-
Drug Administration: Administer ADX71743 (50 or 100 mg/kg s.c.) 30 minutes prior to the primary testing phase[5].
-
Distension Paradigm: Under brief isoflurane anesthesia, insert a lubricated balloon 4 cm intra-rectally. Allow the animal to recover in a restriction cylinder.
-
Testing: Apply graded colorectal distension pressures (10, 20, 40, 60, 80 mmHg) for 10-minute intervals.
-
Scoring: Quantify the total number of pain behaviors (cramping, abdominal lifting) and record the exact pressure threshold that elicits the first nociceptive response[5].
References
- ADX71743 - Drug Targets, Indications, Patents.
- Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders.
- Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive r
- ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characteriz
- (+/-)-ADX 71743 | Glutamate Group III Receptors. Tocris Bioscience.
- Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer coll
Sources
- 1. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 3. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (±)-ADX 71743 in cellular assays
Welcome to the technical support guide for (±)-ADX 71743. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cellular assays. Here, we address common questions and provide in-depth troubleshooting guides to help you distinguish true on-target activity from potential off-target effects and experimental artifacts.
I. Understanding (±)-ADX 71743: Core Concepts
Before troubleshooting, it is crucial to understand the compound's primary mechanism of action.
Q1: What is the primary mechanism of action for (±)-ADX 71743?
(±)-ADX 71743 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2][3] This means it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct (allosteric) site on the receptor, changing the receptor's conformation in a way that reduces the affinity and/or efficacy of orthosteric agonists.[1][2] It is a brain-penetrant compound, making it suitable for both in vitro and in vivo studies.[1][2][4]
-
On-Target Effect: Inhibition of mGlu7 receptor signaling.
-
Receptor Family: Group III mGlu receptors, which are Gαi/o-coupled.[5][6][7]
-
Canonical Signaling Pathway: Activation of mGlu7 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7]
The diagram below illustrates the canonical Gαi/o-coupled signaling pathway that (±)-ADX 71743 modulates.
Caption: Canonical mGlu7 receptor signaling pathway modulated by (±)-ADX 71743.
II. FAQs: Distinguishing Off-Target Effects from Assay Artifacts
A common challenge is determining if an unexpected result is due to a genuine off-target pharmacological interaction or an artifact of the assay technology itself.
Q2: My results with (±)-ADX 71743 are inconsistent with its known mGlu7 NAM activity. How do I begin to troubleshoot?
When faced with unexpected results, it's essential to follow a logical, stepwise process to identify the root cause. The flowchart below provides a decision-making framework.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Q3: What are common assay artifacts, and how can I test for them?
Assay artifacts are false positives or negatives that arise from interference with the detection method, rather than a true biological effect.[8][9][10] This is a critical first step in troubleshooting.
| Artifact Type | Description & Potential Impact | Recommended Action |
| Autofluorescence | The compound fluoresces at the same wavelength as the assay's reporter, leading to a false positive signal.[8][9][11] | Run a "compound-only" control plate (no cells, but with compound and assay reagents). Measure the fluorescence to quantify the compound's intrinsic signal. |
| Fluorescence Quenching | The compound absorbs light emitted by the assay's fluorophore, leading to a false negative signal.[8] | Similar to the autofluorescence check, a cell-free system can help identify quenching properties. |
| Luciferase Inhibition | If using a luciferase-based reporter (e.g., for cAMP or gene expression), the compound may directly inhibit the luciferase enzyme, mimicking a biological effect.[8] | Perform a counter-screen using purified luciferase enzyme and your compound to test for direct inhibition. |
| Compound Aggregation | At higher concentrations, compounds can form aggregates that may sequester proteins or scatter light, leading to non-specific effects.[8] | Check for turbidity in your compound stock solutions. Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in a control well to see if it reverses the effect. |
| Redox Cycling | Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) that can damage cells or interfere with assay chemistry.[8] | Include an antioxidant like N-acetylcysteine (NAC) in a control experiment to see if it mitigates the observed effect. |
Q4: Could the observed effect be due to cytotoxicity?
Yes. At certain concentrations, any compound can cause cell death, which will confound the results of signaling or functional assays. An effect that only appears at high concentrations and coincides with cell death is likely a cytotoxicity artifact, not a specific pharmacological effect.[11]
Troubleshooting Protocol: Assessing Cytotoxicity
-
Select an appropriate assay: Use a viability assay with a different readout mechanism than your primary assay. For example, if your primary assay measures fluorescence, use a luminescence-based ATP assay (e.g., CellTiter-Glo®) or an absorbance-based assay (e.g., MTT).
-
Dose-Response Curve: Treat your cells with the same concentration range of (±)-ADX 71743 as in your primary experiment.
-
Time Course: Match the incubation time to your primary experiment.
-
Data Analysis: Determine the CC50 (concentration causing 50% cytotoxicity). Any effects observed in your primary assay at concentrations at or above the CC50 should be interpreted with extreme caution.
III. Troubleshooting Specific Cellular Assays
Here we address issues that may arise in common assays used to characterize mGlu7 NAMs.
Q5: In my cAMP assay, (±)-ADX 71743 is not blocking the agonist-induced decrease in cAMP as expected. Why?
The canonical pathway for mGlu7 involves the inhibition of adenylyl cyclase.[6][7] A NAM should, therefore, block an agonist's ability to decrease cAMP levels. If this is not observed, consider the following:
-
Causality 1: Insufficient Receptor Activation. The concentration of the orthosteric agonist (e.g., L-AP4) may be too low to produce a robust signal window. Without a strong, consistent decrease in cAMP from the agonist alone, the blocking effect of the NAM will be difficult to detect.
-
Solution: Run a full dose-response curve of the agonist to determine its EC80-EC90 concentration. Use this concentration for your NAM inhibition experiments to ensure a sufficient signal window.
-
-
Causality 2: Receptor Desensitization. Prolonged exposure to a high concentration of an agonist can cause receptor desensitization or internalization, leading to a diminished response over time.[5][6]
-
Solution: Optimize your agonist incubation time. Test shorter durations (e.g., 15-30 minutes) to capture the maximal response before significant desensitization occurs.
-
-
Causality 3: Cell Line Issues. The recombinant cell line may have low or variable expression of mGlu7, or it may express other Gαi/o-coupled receptors that are activated by your "selective" agonist.
-
Solution: Confirm mGlu7 expression via qPCR or Western blot. Test the specificity of your agonist against a parental cell line that does not express mGlu7.
-
Q6: I am seeing a change in ERK1/2 phosphorylation with (±)-ADX 71743, which I did not expect. Is this an off-target effect?
Not necessarily. While the primary mGlu7 pathway involves cAMP, G-protein coupled receptors can engage in more complex signaling. The Gβγ subunits released upon Gαi/o activation can influence other pathways, including the MAPK/ERK pathway.[6][7]
How to Investigate:
-
Use a Pertussis Toxin (PTX) Control: PTX ADP-ribosylates and inactivates Gαi/o proteins, effectively decoupling them from the receptor. Pre-treating your cells with PTX should abolish any Gαi/o-mediated signaling. If the ERK1/2 phosphorylation effect disappears after PTX treatment, it is highly likely to be mediated by the on-target Gαi/o pathway (either via Gαi or Gβγ subunits).
-
Use an mGlu7 Knockout/Knockdown System: The most definitive way to confirm an on-target effect is to show that it is absent in cells lacking the target. Use a CRISPR/Cas9 knockout or shRNA knockdown cell line. If the effect of (±)-ADX 71743 on ERK phosphorylation is lost in these cells, it confirms the effect is mGlu7-dependent.
-
Orthogonal Antagonist: Use a structurally different mGlu7 antagonist. If a different antagonist phenocopies the effect of (±)-ADX 71743, it strengthens the evidence for an on-target mechanism.
IV. Summary of Key Parameters & Final Checklist
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| (±)-ADX 71743 Conc. | 1 nM - 30 µM | Start with a wide range to capture the full dose-response. The reported IC50 is ~300 nM.[2][4] |
| Agonist (e.g., L-AP4) Conc. | EC80 - EC90 | Provides a robust signal window to observe NAM activity.[12] |
| Cell Seeding Density | 5,000-50,000 cells/well (96-well) | Optimize for your specific cell line to ensure logarithmic growth and a healthy monolayer.[13] |
| Assay Controls | Vehicle, Agonist-only, NAM-only | Essential for data normalization and interpretation. |
| Cytotoxicity Check | Run in parallel | Crucial for ruling out non-specific effects at higher concentrations. |
Final Experimental Checklist:
V. References
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from Vipergen website.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Kalinichev, M., Rouillier, M., Girard, F., Royer-Urios, I., Bournique, B., Finn, T., ... & Poli, S. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.
-
Patsnap. (n.d.). ADX71743 - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse.
-
Bio-Techne. (n.d.). (±)-ADX 71743. Retrieved from Bio-Techne website.
-
Grokipedia. (n.d.). ADX71743. Retrieved from Grokipedia.
-
Wikipedia. (2023). ADX71743. Retrieved from Wikipedia.
-
NIH. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. PubMed.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ADX71743. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY.
-
MedchemExpress. (n.d.). ADX71743. Retrieved from MedchemExpress.com.
-
Johnson, K. A., et al. (2015). Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions. Neuropharmacology, 99, 43-53.
-
NCBI. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from NCBI website.
-
Xia, C. G., & Liu, S. J. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Frontiers in Molecular Neuroscience, 15, 1056389.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ligand list. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY.
-
Frontiers. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Frontiers in Molecular Neuroscience.
-
Muratov, E. N., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839.
-
Schoepp, D. D., Jane, D. E., & Monn, J. A. (2002). Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia?. Current drug targets. CNS and neurological disorders, 1(2), 159-166.
-
ResearchGate. (n.d.). Proposed mechanisms for the antidepressant effects of mGlu2/3 receptor antagonists and ketamine. Retrieved from ResearchGate.
-
ResearchGate. (2015). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization. Retrieved from ResearchGate.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY.
-
Re3data.org. (2025). IUPHAR/BPS Guide to Pharmacology. Retrieved from Re3data.org.
-
Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1334–D1345.
-
BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website.
-
ResearchGate. (2025). Erratum: ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: In vitro and in vivo characterization. Retrieved from ResearchGate.
-
NIH. (2012). Activation Requirements for Metabotropic Glutamate Receptors. PMC.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from BenchChem.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube.
-
Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(10), 4437-4446.
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from Taylor & Francis website.
-
Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from Thermo Fisher Scientific - US.
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. ADX71743 - Wikipedia [en.wikipedia.org]
- 4. bio-techne.com [bio-techne.com]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 9. Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Assessing the Brain Penetrance of (±)-ADX 71743
Welcome to the Technical Support Center for evaluating the pharmacokinetic (PK) profile and blood-brain barrier (BBB) penetrance of (±)-ADX 71743 . As a highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), confirming target engagement in the central nervous system is a critical prerequisite for in vivo efficacy studies. This guide provides field-proven troubleshooting strategies, causal explanations for protocol design, and validated methodologies to ensure your data is robust and reproducible.
Frequently Asked Questions (FAQs): Pharmacokinetics & Penetrance
Q: Why is measuring cerebrospinal fluid (CSF) preferred over total brain homogenate for (±)-ADX 71743?
A: Relying solely on the total brain-to-plasma ratio (
Q: What is the optimal sampling window for (±)-ADX 71743 following subcutaneous (s.c.) administration?
A: (±)-ADX 71743 is characterized by rapid absorption and rapid systemic clearance. Peak plasma and brain concentrations (
Quantitative Pharmacokinetic Benchmarks
To validate your experimental results, compare your data against the established PK parameters for (±)-ADX 71743 summarized below.
| Species | Dose & Route | CSF/Plasma Ratio (at | |||
| C57BL/6J Mouse | 12.5 mg/kg, s.c. | 1,380 ng/mL | 0.25 - 0.5 h | 0.68 h | ~5.3% |
| C57BL/6J Mouse | 100 mg/kg, s.c. | 12,766 ng/mL | 0.25 - 0.5 h | 0.40 h | ~5.3% |
| Sprague-Dawley Rat | 100 mg/kg, s.c. | 16,800 ng/mL | 0.25 - 0.5 h | 1.5 h | N/A |
Data synthesized from and.
Standardized Experimental Protocols
Protocol A: In Vivo Dosing and Rapid Tissue Collection
-
Causality Check: Why perform a transcardial perfusion? Because plasma concentrations of (±)-ADX 71743 are extremely high shortly after dosing, even a 1-2% residual blood volume in the brain microvasculature will artificially spike the brain concentration reading, leading to an inaccurate
calculation.
-
Formulation: Suspend (±)-ADX 71743 in a standard lipophilic vehicle (e.g., 0.5% methylcellulose or 10% Tween-80 in saline) to ensure uniform dosing.
-
Administration: Administer via subcutaneous (s.c.) injection.
-
Euthanasia & Perfusion: At exactly 0.5 h post-dose, deeply anesthetize the animal. Collect systemic blood via cardiac puncture, then immediately perform transcardial perfusion with ice-cold heparinized saline (0.9%) to flush all systemic blood from the brain vasculature.
-
Tissue Isolation:
-
Plasma: Centrifuge the collected blood at 2,000 x g for 10 mins at 4°C.
-
CSF: Extract via cisterna magna puncture using a glass capillary to avoid blood contamination.
-
Brain: Rapidly excise, rinse in cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Protocol B: Bioanalysis via LC-MS/MS
-
Causality Check: Why use organic protein precipitation? The addition of cold acetonitrile denatures binding proteins, releasing the bound fraction of (±)-ADX 71743 into the solvent. It simultaneously precipitates matrix proteins that would otherwise cause severe ion suppression in the mass spectrometer.
-
Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS.
-
Precipitation: Add 3 volumes of ice-cold acetonitrile (containing a deuterated internal standard) to 1 volume of plasma, CSF, or brain homogenate.
-
Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Quantification: Inject the supernatant into the LC-MS/MS system. Utilize a C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid). Monitor specific MRM transitions for (±)-ADX 71743 (MW: 269.34 g/mol ).
Protocol C: Equilibrium Dialysis for Fraction Unbound (
)
-
Setup: Use a Rapid Equilibrium Dialysis (RED) device with a molecular weight cutoff (MWCO) of 8,000 Da.
-
Loading: Load plasma or brain homogenate spiked with (±)-ADX 71743 into the donor chamber. Load PBS into the receiver chamber.
-
Incubation: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4-6 hours to achieve equilibrium.
-
Extraction: Aliquot from both chambers, perform protein precipitation (Protocol B), and analyze via LC-MS/MS to calculate
.
Workflow and Mechanism Visualizations
Workflow for assessing the brain penetrance and unbound fraction of (±)-ADX 71743.
Kinetic compartment model illustrating (±)-ADX 71743 BBB traversal and mGlu7 target engagement.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Undetectable levels of (±)-ADX 71743 in CSF despite high plasma concentrations.
-
Diagnostic Check: Review your in vivo sampling timeline.
-
Root Cause: (±)-ADX 71743 has an exceptionally short half-life (~0.4 to 0.68 hours in mice). If CSF is sampled >1 hour post-dose, the drug has likely already been cleared from the central compartment.
-
Resolution: Shift the sampling window to exactly 15 to 30 minutes post-administration. Ensure the bioanalytical limit of quantification (LOQ) is sufficiently low (e.g., <1 ng/mL), as CSF concentrations are roughly 5.3% of plasma levels.
Issue 2: High variability or artificially inflated Brain-to-Plasma ratio (
-
Diagnostic Check: Visually inspect the homogenized brain tissue for a pinkish hue (indicating blood contamination).
-
Root Cause: Because plasma concentrations of (±)-ADX 71743 are extremely high shortly after dosing (e.g., >12,000 ng/mL at 100 mg/kg), failure to remove blood from the brain microvasculature will drastically skew the brain tissue quantification.
-
Resolution: Ensure rigorous transcardial perfusion with ice-cold saline until the liver and brain are completely blanched before tissue extraction.
Issue 3: Poor recovery during RED (Rapid Equilibrium Dialysis) assays.
-
Diagnostic Check: The sum of the compound in the donor and receiver chambers is significantly less than the initial spiked amount (
recovery). -
Root Cause: (±)-ADX 71743 is highly lipophilic. It can non-specifically bind to the Teflon/plastic walls of the RED device or the dialysis membrane itself.
-
Resolution: Pre-condition the dialysis plates. Alternatively, add a small amount of surfactant (e.g., 0.1% Tween-20 or CHAPS) to the receiver buffer to increase solubility and competitively reduce non-specific binding to the plasticware.
References
-
Kalinichev M, et al. (2013). "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Wierońska JM, et al. (2018). "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Molecular Neuroscience.[Link]
-
Moloney RD, et al. (2015). "Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain." Neurobiology of Stress.[Link]
Technical Support Center: Optimization of (±)-ADX 71743 Oral Bioavailability
Ticket ID: ADX-ORAL-OPT-001 Subject: Troubleshooting low systemic exposure and high variability via oral gavage. Product: (±)-ADX 71743 (mGlu7 Negative Allosteric Modulator) Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
(±)-ADX 71743 is a valuable tool compound for interrogating mGlu7 receptor function.[1][2][3] However, users frequently report difficulty transitioning from subcutaneous (s.c.) dosing—where bioavailability is established—to oral (p.o.) administration.[2]
The core challenge with ADX 71743 is its physicochemical profile : it is a lipophilic molecule with poor aqueous solubility and rapid metabolic clearance (T1/2 ≈ 0.5–1.5 h in rodents). Standard aqueous suspensions (e.g., 0.5% Methylcellulose) often result in "brick dust" precipitation in the GI tract, leading to erratic absorption.
This guide provides a tiered troubleshooting approach to maximize oral bioavailability (F%), focusing on solubilization strategies and metabolic protection.
Module 1: Formulation Troubleshooting (The Solubility Barrier)
User Issue: "I formulated ADX 71743 in 1% CMC (Carboxymethylcellulose) for oral gavage, but plasma exposure is negligible compared to s.c. data."
Root Cause Analysis
ADX 71743 exhibits Class II characteristics in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability . In a suspension (like CMC), the dissolution rate is the rate-limiting step. The compound likely passes through the GI tract undissolved or precipitates upon hitting the acidic environment of the stomach.
Corrective Actions
To improve oral F%, you must transition from a suspension to a solubilized state or a lipid-based system .
Option A: Cyclodextrin Complexation (Recommended First Line)
The primary literature (Kalinichev et al.) utilized 50% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) for subcutaneous dosing. This vehicle is also viable for oral dosing, though high concentrations can cause osmotic diarrhea in rodents.
-
Recommendation: Reduce HP-β-CD concentration to 20-30% for oral use to maintain tolerability while ensuring solubility.
Option B: Lipid-Based Formulation (SEDDS)
If cyclodextrins fail, use a Self-Emulsifying Drug Delivery System (SEDDS). This mimics the "food effect," stimulating bile secretion and maintaining the drug in a solubilized state within the gut lumen.
Comparative Vehicle Performance Table:
| Vehicle Type | Composition | Pros | Cons |
| Suspension (Baseline) | 0.5% Methylcellulose / 0.1% Tween 80 | Simple preparation. | Not Recommended. Poor dissolution; high inter-subject variability. |
| Complexation (Standard) | 30% HP-β-CD in Saline | Proven solubilizer for ADX series; biocompatible. | High viscosity; potential GI distress at high volumes. |
| Co-solvent System | 10% DMSO / 10% Tween 80 / 80% Water | High solubility. | DMSO can be toxic/irritating to GI mucosa; taste aversion. |
| Lipid (SEDDS) | 10% Ethanol / 30% Labrasol / 60% Labrafil | Enhances lymphatic transport; bypasses some first-pass metabolism. | Complex preparation; requires surfactant validation. |
Module 2: Pharmacokinetic Optimization (The Metabolic Barrier)
User Issue: "We achieved absorption, but the half-life is extremely short (< 30 mins), making behavioral testing difficult."
Root Cause Analysis
ADX 71743 undergoes rapid oxidative metabolism. Even if absorption is perfect, First-Pass Metabolism in the liver can strip 80-90% of the drug before it reaches systemic circulation.
Corrective Actions[4]
-
Dose Escalation: ADX 71743 shows linear kinetics.[4] If 10 mg/kg yields insufficient Cmax, escalate to 30 or 100 mg/kg. The metabolic enzymes may be saturable.
-
Lymphatic Targeting: Use the Lipid (SEDDS) vehicle described above. Highly lipophilic drugs in long-chain triglycerides can be taken up by the chylomicron pathway, bypassing the portal vein (and the liver) and entering directly via the thoracic duct.
Module 3: Visualization & Decision Logic
Formulation Decision Tree
Use this logic flow to select the correct vehicle based on your specific experimental constraints.
Figure 1: Decision matrix for selecting the optimal oral vehicle based on dosage requirements and observed solubility.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of 30% HP-β-CD Vehicle
Purpose: To create a solubilized formulation suitable for oral gavage up to 10 mL/kg.
-
Weighing: Weigh the required amount of (±)-ADX 71743.
-
Solvent Pre-wetting (Critical Step): Add a minimal volume of Ethanol (approx. 5% of final volume) to the powder. Vortex until the powder is fully wetted and no clumps remain.
-
Cyclodextrin Addition:
-
Prepare a 30% (w/v) stock solution of (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
Slowly add the CD stock to the wetted compound while sonicating.
-
-
Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.
-
Checkpoint: The solution should appear clear or slightly opalescent. If particulates are visible, extend sonication.
-
-
pH Adjustment: Check pH. If < 5.0, adjust carefully to pH 6.0–7.0 using 0.1N NaOH. (Avoid high pH as it may degrade the compound).
SOP-02: Microsomal Stability Assay (Troubleshooting Clearance)
Purpose: To confirm if low bioavailability is due to gut absorption failure or metabolic clearance.
Figure 2: Workflow for assessing metabolic stability. High CLint indicates the need for dose escalation or lipidic protection.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for oral gavage? A: While ADX 71743 is soluble in DMSO, we strongly advise against using >10% DMSO for oral gavage. High concentrations of DMSO can damage the GI lining, alter permeability, and confound behavioral results due to discomfort. Use the HP-β-CD method instead.
Q: Why is the half-life so short (approx. 30 min) in my mice? A: This is consistent with the pharmacokinetic profile reported by Kalinichev et al. (2013). The compound is rapidly cleared. For behavioral experiments requiring long durations, consider:
-
Administering the drug 15–20 minutes prior to the task.
-
Using a second "top-up" dose if the task exceeds 45 minutes.
Q: Does the enantiomer matter? A: Yes. While this guide addresses the racemic mixture (±), be aware that enantiomers often have different metabolic rates. If you switch to the pure (+)-enantiomer (often the active isomer for mGlu7 NAMs), re-validate the PK, as it may be metabolized slower or faster than the racemate.
References
-
Kalinichev, M., et al. (2013). ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[1][5] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624–636.[1][4][5]
-
Klar, R., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[4][5] The Journal of Neuroscience, 35(19), 7600–7615.[5]
-
Bio-Techne / Tocris. (±)
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADX71743 - Wikipedia [en.wikipedia.org]
(±)-ADX 71743 Technical Support Center: Advanced Troubleshooting & Reproducibility Guide
Welcome to the Technical Support Center for (±)-ADX 71743 . As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results with allosteric modulators. Unlike orthosteric ligands, negative allosteric modulators (NAMs) like ADX71743 require precise stoichiometric and temporal control.
(±)-ADX 71743 is a highly selective, noncompetitive, and brain-penetrant NAM of the metabotropic glutamate receptor 7 (mGlu7)[1]. Because mGlu7 exhibits a low affinity for glutamate and acts primarily as a presynaptic autoreceptor/heteroreceptor, experimental timing, tissue preparation, and pharmacokinetic (PK) constraints are the primary culprits behind irreproducible data.
This guide is engineered to troubleshoot your workflows by explaining the causality behind experimental choices, ensuring every protocol you run is a self-validating system.
Part 1: Quantitative Data & Pharmacokinetic Baselines
Before troubleshooting specific assays, you must align your experimental design with the physicochemical realities of the compound. Failure to account for its rapid clearance or solubility limits will invalidate both in vitro and in vivo results.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Mechanistic Context & Experimental Impact |
| Primary Target | mGlu7 Receptor | Acts as a NAM; does not compete with glutamate at the orthosteric site[1]. |
| IC₅₀ (In Vitro) | 300 nM | Dictates working concentrations for slice electrophysiology (typically 3–10 μM to ensure full saturation)[1]. |
| Solubility | 100 mM in DMSO | Highly lipophilic. Requires careful serial dilution in aqueous buffers to prevent precipitation[2]. |
| Plasma Half-Life (Mice) | ~0.5 hours | Critical: Necessitates a strict, narrow temporal window for behavioral testing post-injection[1]. |
| Plasma Half-Life (Rats) | ~1.5 hours | Allows a slightly wider testing window compared to murine models[1]. |
| CSF/Plasma Ratio (Cmax) | 5.3% | Confirms blood-brain barrier (BBB) penetrance, validating systemic administration for CNS targets[3]. |
Part 2: In Vitro Electrophysiology (SC-CA1 Synapses)
FAQ: Why am I failing to block Long-Term Potentiation (LTP) at SC-CA1 synapses using ADX71743?
The Science (Causality): At the Schaffer collateral (SC)-CA1 synapse, mGlu7 does not primarily reside on glutamatergic terminals. Instead, it acts as a heteroreceptor on adjacent inhibitory interneuron terminals. When stimulated, glutamate activates mGlu7, which suppresses GABA release. This transient disinhibition of the CA1 pyramidal cell is an absolute prerequisite for LTP induction. By applying ADX71743, you block this mGlu7-mediated disinhibition, leaving GABAergic tone intact and thereby preventing LTP[4].
If your LTP is not blocked, you are likely failing to achieve steady-state receptor occupancy before high-frequency stimulation (HFS).
Fig 1: mGlu7 heteroreceptor pathway and ADX71743 allosteric blockade at SC-CA1 synapses.
Self-Validating Protocol: SC-CA1 LTP Blockade
To ensure your system is self-validating, you must run parallel vehicle-control slices and establish a rigid baseline.
-
Slice Preparation: Prepare 400 μm transverse hippocampal slices from wild-type mice. Recover in oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) for ≥1 hour.
-
Baseline Establishment (Validation Step): Stimulate Schaffer collaterals and record field EPSPs (fEPSPs) in the CA1 stratum radiatum. Do not proceed unless the baseline fEPSP amplitude remains stable (±5% variation) for a full 20 minutes. A drifting baseline indicates non-viable tissue, rendering any LTP readout artifactual.
-
Compound Application: Bath apply 3 μM (±)-ADX 71743. Crucial: You must perfuse the compound for exactly 20 minutes prior to HFS[1]. Because it is highly lipophilic, it takes time to penetrate the 400 μm slice and reach equilibrium at the synaptic cleft.
-
LTP Induction: Deliver HFS (e.g., two trains of 100 Hz for 1s, separated by 20s).
-
Post-HFS Recording: Record fEPSPs for 60 minutes. In the presence of 3 μM ADX71743, the potentiation slope should mirror the pre-HFS baseline (complete blockade) compared to the sustained potentiation in vehicle controls[4].
Part 3: In Vivo Behavioral Assays (Anxiety & Visceral Pain)
FAQ: My marble-burying and elevated plus maze (EPM) results are highly variable. What is going wrong?
The Science (Causality): (±)-ADX 71743 exhibits a robust anxiolytic-like profile, dose-dependently reducing the number of buried marbles[3]. However, the compound is cleared rapidly, with a half-life of approximately 0.5 hours in mice[1]. If your behavioral testing window extends beyond 45-60 minutes post-injection, plasma and CSF levels will drop below the therapeutic threshold, leading to false negatives and high intra-cohort variability.
Fig 2: Chronological workflow and validation checkpoints for in vivo ADX71743 behavioral assays.
Self-Validating Protocol: In Vivo Anxiolytic Profiling
To isolate the anxiolytic effects of mGlu7 modulation from general sedation or motor impairment, your experimental design must include an internal locomotor validation step.
-
Formulation: Dissolve (±)-ADX 71743 in a suitable vehicle (e.g., 10% Tween 80 in physiological saline) to ensure a uniform suspension for systemic delivery.
-
Administration: Administer 50, 100, or 150 mg/kg via subcutaneous (s.c.) injection[3].
-
Strict Incubation: Wait exactly 20 to 30 minutes. Do not test earlier (incomplete BBB penetration) or later (compound clearance).
-
Behavioral Assay: Place the mouse in the marble-burying arena or EPM. Record activity for 15-30 minutes.
-
Locomotor Control (Validation Step): Immediately following the anxiety assay, subject the animal to an open-field test or rotarod assay. ADX71743 (up to 150 mg/kg) should cause no impairment of locomotor activity[3]. If your treated mice show reduced locomotion, your formulation may have precipitated, causing localized pain, or your dosing calculations are incorrect. A valid anxiolytic result requires normal baseline locomotion.
References
-
Kalinichev M, et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Klar R, et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. Journal of Neuroscience. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 3. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Validation & Comparative
Comparative Guide: (±)-ADX 71743 vs. MMPIP and Emerging mGlu7 NAMs
Executive Summary: The Heterodimer Paradigm Shift
For over a decade, MMPIP served as the standard pharmacological tool for interrogating metabotropic glutamate receptor 7 (mGlu7). However, translational failures and conflicting behavioral data necessitated a re-evaluation of the receptor's pharmacology.
The emergence of (±)-ADX 71743 has redefined the field. Unlike MMPIP, ADX 71743 exhibits a dual-action profile, effectively blocking both mGlu7 homodimers and mGlu7/8 heterodimers .[1] This distinction is critical: mGlu7/8 heterodimers are the predominant functional units at key synapses (e.g., hippocampal SC-CA1), rendering MMPIP ineffective in these circuits despite its high affinity in recombinant homodimer assays.
This guide provides a technical comparison of these ligands, supported by experimental protocols to validate their activity in your laboratory.
Mechanistic Profile & Signaling Architecture
mGlu7 is a Class C GPCR coupled to the Gαi/o protein. Under basal conditions, it is located presynaptically at the active zone.[2] Its activation by high concentrations of glutamate (low affinity) inhibits adenylyl cyclase (AC), reducing cAMP levels and inhibiting neurotransmitter release via voltage-gated calcium channels (VGCCs).
Negative Allosteric Modulation (NAM)
Both MMPIP and ADX 71743 are Negative Allosteric Modulators (NAMs) .[2][3][4][5] They bind to the transmembrane domain (7TM), distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).
-
NAM Mode: They stabilize the receptor in an inactive conformation, preventing G-protein coupling even in the presence of glutamate.
-
Inverse Agonism: Both compounds have demonstrated the ability to increase basal cAMP levels in the absence of agonist, suggesting they inhibit constitutive activity of mGlu7.[3]
Visualization: mGlu7 Signaling & NAM Intervention
The following diagram illustrates the Gαi/o pathway and the differential binding impact of NAMs vs. Orthosteric Antagonists (like XAP044).
Caption: mGlu7 couples to Gαi/o to inhibit cAMP.[4] NAMs (ADX/MMPIP) bind the 7TM domain to block this, while XAP044 acts at the VFTD.
Comparative Analysis: ADX 71743 vs. MMPIP vs. XAP044[3][4]
The table below synthesizes pharmacological data to guide compound selection.
| Feature | (±)-ADX 71743 | MMPIP | XAP044 |
| Primary Mechanism | NAM (7TM Domain) | NAM (7TM Domain) | Orthosteric-like Antagonist (VFTD) |
| Potency (IC50) | ~300–450 nM (Ca²⁺/cAMP) | ~30–70 nM (Ca²⁺) | ~88 nM (LTP Blockade) |
| mGlu7 Selectivity | High (>100x vs mGlu4/8) | High (vs mGlu1-5, 8) | High (vs mGlu4/8) |
| Heterodimer Activity | Blocks mGlu7/8 | Inactive at mGlu7/8 | Unknown |
| SC-CA1 LTP Blockade | Yes (Complete block) | No (Ineffective) | Yes |
| BBB Penetration | Yes (CSF/Plasma ~5%) | Yes (but rapid clearance) | Yes |
| Key Limitation | Racemic mixture (resolve if needed) | Context-dependent; fails in heterodimer circuits | Lower solubility; VFTD mechanism differs from classical NAMs |
| Best Use Case | In vivo anxiety models; Slice LTP | Recombinant homodimer screening | Structural biology (VFTD studies) |
Critical Insight: The Heterodimer Trap
Researchers using MMPIP in hippocampal slice physiology often fail to observe effects. This is not due to lack of mGlu7 expression, but because hippocampal mGlu7 often exists as an mGlu7/8 heterodimer .
-
MMPIP binds the mGlu7 protomer but cannot induce the conformational change required to silence the heterodimer.
-
ADX 71743 effectively silences the heterodimer, making it the superior choice for native tissue physiology.
Experimental Protocols
To ensure reproducibility, use these self-validating protocols.
Protocol A: Functional Validation via cAMP Accumulation
Objective: Confirm NAM activity by reversing agonist-induced cAMP inhibition.
Materials:
-
HEK293 cells stably expressing human mGlu7.
-
Agonist: L-AP4 (Group III selective).
-
Stimulator: Forskolin (10 µM).[6]
-
Detection: AlphaScreen cAMP kit or TR-FRET equivalent.
Workflow:
-
Cell Prep: Harvest cells in simulation buffer (HBSS + 5mM HEPES + 0.5mM IBMX to inhibit phosphodiesterase).
-
Pre-incubation (Critical): Incubate cells with the NAM (ADX 71743 or MMPIP) for 15 minutes prior to agonist addition.
-
Why: Allosteric sites require time for occupancy equilibrium before the orthosteric conformational change occurs.
-
-
Stimulation: Add L-AP4 (EC80 concentration, ~500 µM) + Forskolin (10 µM) .
-
Incubation: Incubate for 30 minutes at Room Temperature.
-
Detection: Add lysis/detection buffer and read plate.
Validation Criteria:
-
Forskolin Control: High cAMP signal.[3]
-
Agonist Control (L-AP4 + Fsk): Low cAMP signal (mGlu7 active).
-
NAM Condition (NAM + L-AP4 + Fsk): Restoration of High cAMP signal.
-
Note: If NAM alone + Fsk yields cAMP > Fsk alone, the compound exhibits inverse agonist activity (common for both ADX and MMPIP).
Protocol B: Electrophysiological Validation (SC-CA1 LTP)
Objective: Distinguish ADX 71743 efficacy from MMPIP in native tissue.
Materials:
-
Acute hippocampal slices (400 µm) from C57BL/6J mice.
-
aCSF (standard composition, bubbled with 95% O2/5% CO2).
Workflow:
-
Placement: Stimulating electrode in Schaffer Collaterals (SC); recording electrode in CA1 stratum radiatum.
-
Baseline: Record fEPSPs at 0.033 Hz for 20 minutes to ensure stability.
-
Drug Application: Perfusion of ADX 71743 (10-30 µM) or MMPIP (10 µM) for 20 minutes before induction.
-
Induction (HFS): Apply High-Frequency Stimulation (100 Hz, 1s).
-
Recording: Monitor fEPSP slope for 60 minutes post-HFS.
Expected Result:
-
Vehicle: Robust LTP (~150-180% of baseline).
-
MMPIP: Robust LTP (No effect).
-
ADX 71743: Blocked LTP (fEPSP returns to near baseline).
Comparative Screening Workflow
Use this decision tree to select the correct compound and assay for your specific research question.
Caption: Workflow for selecting mGlu7 NAMs. ADX 71743 is mandatory for native tissue work involving heterodimers.
References
-
Kalinichev, M., et al. (2013).[3] "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization."[8][9] Journal of Pharmacology and Experimental Therapeutics. Link
-
Suzuki, G., et al. (2007).[3] "Pharmacological characterization of a novel mGlu7 receptor selective negative allosteric modulator, MMPIP." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lindsley, C. W., et al. (2022).[7] "Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses."[7] Journal of Biological Chemistry. Link
-
Gee, C. E., et al. (2014). "Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior."[10] Journal of Biological Chemistry. Link
-
Niswender, C. M., & Conn, P. J. (2010).[11] "Metabotropic glutamate receptors: physiology, pharmacology, and disease." Annual Review of Pharmacology and Toxicology. Link
Sources
- 1. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing mGlu7 Interrogation: A Comparative Guide to (±)-ADX 71743 vs. First-Generation Antagonists
Executive Summary The metabotropic glutamate receptor 7 (mGlu7) is the most highly conserved yet pharmacologically elusive member of the mGlu family. For years, interrogation of mGlu7 physiology was hindered by the limitations of first-generation tools like MMPIP . The emergence of (±)-ADX 71743 marked a pivotal shift, not merely by improving potency, but by revealing a critical biological nuance: the functional relevance of receptor heterodimerization.
This guide objectively compares (±)-ADX 71743 against first-generation antagonists (primarily MMPIP), providing the experimental data, mechanistic insights, and protocols necessary for precise target validation in drug discovery.
The Contenders: Pharmacological Profiles
The Incumbent: MMPIP (First-Generation)
Status: The pioneer negative allosteric modulator (NAM). Mechanism: Allosteric inhibition of the transmembrane domain. The Limitation: While MMPIP is a potent antagonist of mGlu7 homodimers in recombinant systems, it frequently fails to recapitulate mGlu7 knockout phenotypes in vivo. It shows poor efficacy in blocking Long-Term Potentiation (LTP) at key synapses (e.g., SC-CA1), creating a "translational gap" between in vitro potency and tissue-level efficacy.
The Challenger: (±)-ADX 71743
Status: Optimized, brain-penetrant NAM.[1][2] Mechanism: Non-competitive allosteric inhibition.[3] The Advantage: ADX 71743 bridges the translational gap. It is robustly anxiolytic in vivo and, critically, blocks synaptic plasticity in the hippocampus where MMPIP fails. Key Insight: Recent evidence suggests ADX 71743 inhibits both mGlu7 homodimers and mGlu7/mGlu8 heterodimers , whereas MMPIP is selective for homodimers. This broader coverage likely accounts for its superior physiological efficacy.
Head-to-Head Comparison
| Feature | MMPIP (First-Gen) | (±)-ADX 71743 (Optimized) |
| Primary Mechanism | NAM (Transmembrane) | NAM (Transmembrane) |
| Target Scope | mGlu7 Homodimers ONLY | mGlu7 Homodimers & mGlu7/8 Heterodimers |
| Potency (IC50) | ~20–100 nM (Recombinant) | ~300 nM (Recombinant); ~125 nM (vs L-AP4) |
| Hippocampal LTP | Ineffective (Does not block SC-CA1 LTP) | Effective (Blocks SC-CA1 LTP) |
| In Vivo Profile | Mixed/Paradoxical (Low anxiolytic efficacy) | Robust Anxiolytic & Anti-stress efficacy |
| CNS Penetration | Yes, but functionally limited | Yes (CSF/Plasma ratio ~5.3%) |
| PK Stability | Moderate (detectable >2h) | Short half-life (undetectable ~2h in rodents) |
Scientist's Note: Do not be misled by raw IC50 values. MMPIP often appears more potent in simple recombinant assays. However, ADX 71743 is the superior tool for native tissue interrogation due to its heterodimer engagement.
Mechanistic Visualization
The following diagram illustrates the critical divergence in mechanism between the two compounds at the synaptic level.
Caption: ADX 71743 blocks both homodimers and heterodimers, effectively gating synaptic plasticity (LTP), whereas MMPIP misses the heterodimer target.
Experimental Protocols
To validate these compounds in your lab, use the following standardized workflows.
Protocol A: Functional Characterization via Calcium Flux
Since mGlu7 is Gi/o-coupled, it does not naturally mobilize calcium. You must use a chimeric G-protein or "force" coupling to Gq pathways.
Objective: Determine IC50 of NAM activity. Cell Line: HEK293 stably expressing human mGlu7 and Gα15 (promiscuous G-protein).
-
Cell Preparation:
-
Seed cells (50,000/well) in black-walled, clear-bottom 96-well plates coated with poly-D-lysine.
-
Incubate overnight at 37°C/5% CO2.
-
-
Dye Loading:
-
Remove media and wash with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Load cells with Fluo-4 AM (2-4 μM) + Probenecid (2.5 mM) for 45–60 minutes at 37°C.
-
Expert Tip: mGlu7 has low affinity for glutamate.[4] Ensure your buffer is glutamate-free to prevent desensitization.
-
-
Compound Addition (Antagonist Mode):
-
Add (±)-ADX 71743 or MMPIP (serial dilutions in DMSO/Buffer) to cells.
-
Incubate for 10–15 minutes to allow allosteric site occupancy.
-
-
Agonist Stimulation:
-
Inject L-AP4 (Group III agonist) at an EC80 concentration (typically 300–500 μM for mGlu7).
-
Note: Do not use Glutamate if possible, as it activates other mGluRs. L-AP4 is selective for Group III.[5]
-
-
Data Acquisition:
-
Measure fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR or similar kinetic reader.
-
Calculate IC50 based on inhibition of the L-AP4 response.
-
Protocol B: Ex Vivo Electrophysiology (The "Litmus Test")
This assay differentiates ADX 71743 from MMPIP.
Objective: Assess blockade of LTP at Schaffer collateral-CA1 (SC-CA1) synapses.[6][7] Tissue: Acute hippocampal slices (300–400 μm) from C57BL/6 mice.
-
Slice Recovery:
-
Incubate slices in ACSF (bubbled with 95% O2/5% CO2) for >1 hour.
-
-
Baseline Recording:
-
Stimulate Schaffer collaterals; record fEPSPs in the CA1 stratum radiatum.
-
Establish a stable baseline (20 min) at 30–50% max response.
-
-
Drug Application:
-
Perfuse (±)-ADX 71743 (10–30 μM) or MMPIP (10–30 μM) for 20 minutes.
-
-
LTP Induction:
-
Apply High-Frequency Stimulation (HFS): 100 Hz for 1 second (1–3 trains).
-
-
Outcome Measurement:
-
Monitor fEPSP slope for 60 minutes post-HFS.
-
Result: Control slices show ~150% potentiation. ADX 71743 treated slices should show blocked LTP (near baseline). MMPIP treated slices will likely still show LTP , indistinguishable from control.
-
Decision Matrix: Which Tool to Choose?
Use the following logic flow to select the appropriate antagonist for your study.
Caption: Workflow for selecting the optimal mGlu7 antagonist based on experimental context.
References
-
Kalinichev, M., et al. (2013). ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[1] Journal of Pharmacology and Experimental Therapeutics.
-
Cieślik, P., et al. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs.[8][9] Frontiers in Molecular Neuroscience.
-
Lindsley, C. W., et al. (2022). Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses.[6][7] Journal of Biological Chemistry.
-
Gee, C. E., et al. (2014). Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior. Journal of Biological Chemistry.
-
Suzuki, G., et al. (2007). In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increases in Intracellular Calcium Triggered by Channelrhodopsin-2 Potentiate the Response of Metabotropic Glutamate Receptor mGluR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 9. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Validation of (±)-ADX 71743: A Comparative Technical Guide
Executive Summary: The mGluR7 Modulator Landscape
(±)-ADX 71743 represents a pivotal tool in the pharmacological interrogation of metabotropic glutamate receptor 7 (mGluR7).[1] Unlike earlier generation ligands, ADX 71743 combines high selectivity, brain penetrance, and a unique ability to modulate both mGluR7 homodimers and mGluR7/8 heterodimers.
This guide provides a technical deep-dive into the cross-species validation of ADX 71743, contrasting it with the alternative NAM (negative allosteric modulator) MMPIP, and detailing the experimental protocols required to replicate these findings in human and rodent tissue.
Mechanism of Action: Beyond Homodimers
mGluR7 is a Group III metabotropic glutamate receptor primarily located presynaptically at the active zone of excitatory and inhibitory synapses. Its canonical role is that of an auto-receptor: when glutamate levels in the cleft rise excessively, mGluR7 is activated to inhibit further neurotransmitter release via the G
The ADX 71743 Mechanism:
-
Binding Site: ADX 71743 binds to a transmembrane allosteric site distinct from the orthosteric glutamate binding pocket (Venus flytrap domain).
-
Effect: It stabilizes the receptor in an inactive conformation, preventing the G
-mediated inhibition of adenylyl cyclase and voltage-gated calcium channels (VGCCs). -
Critical Differentiator (Heterodimerization): Unlike MMPIP, which primarily targets mGluR7 homodimers, ADX 71743 effectively inhibits mGluR7/8 heterodimers . This is physiologically crucial because mGluR7 often heterodimerizes with mGluR8 at specific synapses (e.g., hippocampal SC-CA1), rendering homodimer-specific NAMs like MMPIP ineffective in those circuits.
Visualization: mGluR7 Signaling & ADX Inhibition
Figure 1: Signal transduction pathway of mGluR7 and the inhibitory intervention point of ADX 71743.[2][3]
Comparative Analysis: ADX 71743 vs. Alternatives
The primary alternative for mGluR7 negative modulation is MMPIP. While both are NAMs, their physiological effects diverge significantly due to "context-dependent pharmacology."
| Feature | (±)-ADX 71743 | MMPIP | XAP044 |
| Primary Action | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | Orthosteric-like Antagonist |
| Target Specificity | mGluR7 Homodimers AND mGluR7/8 Heterodimers | mGluR7 Homodimers Only | mGluR7 Selective |
| SC-CA1 LTP Blockade | Yes (Blocks induction) | No (Ineffective at this synapse) | Yes |
| Potency (IC50) | ~300 nM (Ca²⁺ flux) | ~30 nM (Ca²⁺ flux) | ~80 nM |
| Brain Penetrance | High (CSF/Plasma ratio ~5.3%) | Moderate | High |
| Metabolic Stability | Low (Rapid clearance, | Moderate | Moderate |
| Solubility | High Kinetic Solubility | Low | Moderate |
| Key Behavioral Utility | Anxiety, Fear Memory Reconsolidation | Visceral Pain (limited CNS efficacy) | Anxiety, Stress |
Expert Insight: The failure of MMPIP to block LTP at the Schaffer collateral-CA1 (SC-CA1) synapse—despite being a potent mGluR7 NAM in vitro—led to the hypothesis of heterodimerization. ADX 71743 successfully blocks this LTP, confirming that the relevant receptor population at this synapse is likely the mGluR7/8 heterodimer, which ADX 71743 engages but MMPIP does not.
Cross-Species Validation: The Human Bridge
Translational failure is a major risk in CNS drug development. ADX 71743 provides a rare example of robust cross-species consistency between rodent models and human tissue.
Rodent Validation (Rat/Mouse)
-
Behavioral: ADX 71743 demonstrates clear anxiolytic-like effects in the marble burying test and elevated plus maze (EPM) without sedating the animal (no effect on rotarod performance).
-
Fear Memory: Systemic or intra-amygdala administration disrupts fear memory reconsolidation .[4][5][6] It requires the memory to be recalled (labile state) to have an effect.
-
Visceral Pain: Reduces visceral hypersensitivity in Wistar Kyoto (WKY) rats, a stress-sensitive strain.
Human Tissue Validation
Recent studies utilizing fresh human brain tissue (resected from temporal lobe epilepsy patients) have confirmed the translational relevance of the rodent findings:
-
Synaptic Physiology: In human lateral amygdala slices, ADX 71743 increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).
-
Mechanism: This mirrors the disinhibition of presynaptic glutamate release observed in rat amygdala, confirming that the presynaptic mGluR7 "brake" mechanism is conserved and functionally accessible to ADX 71743 in humans.
Experimental Protocols
To validate ADX 71743 in your own research, use the following established protocols. These are designed to be self-validating systems using positive and negative controls.
Protocol A: In Vitro Calcium Flux (Screening)
Objective: Determine IC50 potency against agonist-induced activation.
System: HEK293 cells stably expressing human or rat mGluR7 and G
-
Cell Plating: Seed HEK293-mGluR7-G
cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight. -
Dye Loading: Aspirate media and load cells with Calcium-4 assay kit (or Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
-
Compound Pre-treatment: Add (±)-ADX 71743 (concentration range: 1 nM to 10
M) to the wells. Incubate for 10-15 minutes to allow allosteric site occupancy.-
Control: Use Vehicle (DMSO) as negative control.
-
-
Agonist Challenge: Inject L-AP4 (Group III agonist) at its EC80 concentration (typically ~100-500
M) using an automated fluidics reader (e.g., FLIPR or FlexStation). -
Measurement: Record fluorescence changes (
) for 120 seconds. -
Analysis: Calculate % inhibition of the L-AP4 response. Plot log[ADX] vs. Response to determine IC50.
Protocol B: Ex Vivo Electrophysiology (Functional Validation)
Objective: Verify activity at native synapses (SC-CA1) and differentiate from MMPIP.
System: Acute hippocampal brain slices (300-400
-
Slice Preparation: Cut slices in ice-cold sucrose-based cutting solution. Recover in ACSF at 32°C for 1 hour.
-
Recording Setup: Place slice in a submerged chamber perfused with oxygenated ACSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode (glass pipette, 1-3 M
) in the CA1 stratum radiatum. -
Baseline: Stimulate at 0.033 Hz to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction (The Test):
-
Validation Criteria:
-
ADX 71743 should block or significantly attenuate LTP induction (due to inhibition of mGluR7/8 heterodimers required for metaplasticity).
-
MMPIP should fail to block LTP (as it misses the heterodimer target).
-
Visualization: Validation Workflow
Figure 2: Logical workflow for validating mGluR7 NAMs, highlighting the divergence point for MMPIP.
References
-
Kalinichev, M. et al. (2013).[7] ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[1][3][6][7] Journal of Pharmacology and Experimental Therapeutics. Link
-
Klar, R. et al. (2015).[7] Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. The Journal of Neuroscience. Link
-
Ciobanu, A.C. et al. (2025).[6] Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue.[6] Molecular Psychiatry. Link (Note: Year inferred from search context).
-
Niswender, C.M. & Conn, P.J. (2010).[8] Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. Link
-
Suzuki, G. et al. (2007).[9] In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Pharmacokinetic Profiles of (±)-ADX 71743 Formulations
As a highly selective research tool, (±)-ADX 71743 has become instrumental in unraveling the physiological role of the metabotropic glutamate receptor 7 (mGlu7) in central nervous system (CNS) disorders such as anxiety, depression, and schizophrenia[1]. However, because (±)-ADX 71743 is a highly lipophilic benzoxazolone derivative with poor aqueous solubility, the choice of formulation directly dictates its systemic absorption, brain penetrance, and clearance rates.
This guide objectively compares the two primary in vivo formulation strategies used for (±)-ADX 71743—Subcutaneous (s.c.) and Intraperitoneal (i.p.)—and provides self-validating experimental protocols to ensure rigorous pharmacokinetic (PK) profiling.
Mechanistic Context: Why Formulation Matters
To understand why specific formulations are required, we must look at the target. mGlu7 is a Group III G-protein-coupled receptor (GPCR) that primarily localizes to presynaptic terminals, where it acts as an auto-receptor to inhibit glutamate release[2]. It couples to Gi/o proteins, which inhibit adenylate cyclase (AC) and reduce intracellular cAMP levels[2].
(±)-ADX 71743 functions as a Negative Allosteric Modulator (NAM) . By binding to an allosteric transmembrane pocket, it prevents the receptor from adopting its active conformation, effectively blocking the agonist-induced drop in cAMP[1]. Because the allosteric binding pocket is highly hydrophobic, the drug itself is highly lipophilic. This lipophilicity causes severe formulation challenges; if the drug precipitates in the physiological environment of the injection site, it creates an artificial "depot" effect, ruining the reliability of PK data.
Fig 1: Mechanism of action of (±)-ADX 71743 as a negative allosteric modulator of mGlu7 signaling.
Comparative Pharmacokinetic Profiles
Depending on the experimental goal—acute target engagement vs. prolonged behavioral observation—researchers must choose between two distinct formulation strategies.
Formulation A: Subcutaneous (s.c.) Delivery
Pioneered in the foundational characterization by 1[1], s.c. administration utilizes standard aqueous suspensions. Because the lipophilic drug absorbs slowly from the subcutaneous space, it provides a sustained plasma concentration. This formulation is highly brain-penetrant, achieving a Cerebrospinal Fluid (CSF) to total plasma concentration ratio of 5.3% at Cmax [1]. It is the preferred method for behavioral assays (e.g., marble burying) that require stable drug levels over several hours[1].
Formulation B: Intraperitoneal (i.p.) Delivery in DMSO/Captisol
For acute electrophysiological or molecular studies, rapid systemic entry is required. 3[3] and subsequent studies[4] utilized a highly engineered vehicle: 3% DMSO + 20% Captisol in water . Captisol (a cyclodextrin derivative) creates a hydrophobic cavity for the drug, preventing precipitation. This formulation drives a rapid Cmax (15–30 minutes) but results in rapid clearance, with the compound becoming nearly undetectable by 2 hours post-administration[3].
Quantitative Data Summary
| Pharmacokinetic Parameter | Formulation A: Subcutaneous (s.c.) | Formulation B: Intraperitoneal (i.p.) |
| Primary Vehicle | Aqueous suspension / Saline | 3% DMSO + 20% Captisol in water |
| Typical Dose | 50 – 150 mg/kg | 10 mg/kg |
| Tmax (Plasma & Brain) | Delayed (Sustained absorption) | 15 – 30 minutes (0.25 – 0.5 h) |
| Clearance Profile | Gradual decline | Rapid (Undetectable by 2 hours) |
| Brain Penetrance | Confirmed (CSF/Plasma ratio = 5.3%) | Confirmed (Rapid equilibrium with plasma) |
| Primary Application | Long-duration behavioral assays | Acute target engagement / LC-MS studies |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocols detail the preparation and PK sampling of the Intraperitoneal DMSO/Captisol formulation , as it requires strict chemical handling to avoid precipitation artifacts[4].
Fig 2: Standardized experimental workflow for evaluating the pharmacokinetics of (±)-ADX 71743.
Protocol 1: Preparation of 3% DMSO / 20% Captisol Formulation
Causality: DMSO is required to disrupt the strong crystal lattice of (±)-ADX 71743. Captisol is then added to form an inclusion complex, shielding the hydrophobic drug from the aqueous environment of the peritoneal cavity.
-
Primary Solubilization: Weigh the required mass of (±)-ADX 71743 and dissolve completely in 100% DMSO (representing 3% of the final total volume). Vortex until visually clear.
-
Complexation: Prepare a 20% (w/v) Captisol solution in sterile water.
-
Integration: Add the Captisol solution dropwise to the DMSO-drug mixture while continuously sonicating the vial.
-
Self-Validation Checkpoint: After 10 minutes of sonication, hold the vial to the light. The formulation must be optically clear . If any micro-precipitates or turbidity are visible, the inclusion complex has failed. Injecting a turbid suspension will create an artificial depot effect in the peritoneum, artificially prolonging Tmax and invalidating the PK model.
Protocol 2: In Vivo PK Sampling & Tissue Extraction
Causality: Accurate brain penetrance data requires the complete removal of circulating blood from the cerebral microvasculature; otherwise, high plasma concentrations will falsely elevate the perceived brain concentration[3].
-
Dosing & Anesthesia: Administer 10 mg/kg of the formulation i.p. to Albino Swiss mice. At designated time points (e.g., 0.25, 0.5, 1.0, 2.0 h), anesthetize the animals[4].
-
Blood Collection: Collect blood directly from the portal vein into tubes containing 5% EDTA to prevent coagulation. Centrifuge to isolate plasma[3].
-
Perfusion (Critical Step): Immediately perfuse the animal transcardially with 0.1M PBS.
-
Self-Validation Checkpoint: The liver and kidneys must blanch (turn pale white). If the organs remain red, perfusion is incomplete, and the brain tissue must be discarded to prevent blood-contamination artifacts in the LC-MS/MS data.
-
-
Tissue Extraction: Add 200 µL of cold acetonitrile to 50 µL of plasma (or homogenized brain tissue) in an Eppendorf tube to precipitate proteins[4]. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Self-Validation Checkpoint: A distinct, solid protein pellet must form. The supernatant must be entirely clear. Turbidity in the supernatant indicates incomplete protein precipitation, which will cause severe ion suppression during LC-MS/MS analysis, artificially lowering the calculated Cmax.
-
-
Analysis: Transfer the clear supernatant for tandem LC-MS/MS analysis[1].
References
-
Kalinichev, M., et al. (2013). "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Cieslik, P., et al. (2018). "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Pharmacology. Available at:[Link]
-
Wozniak, M., et al. (2023). "Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic." International Journal of Molecular Sciences. Available at:[Link]
-
Wozniak, M., et al. (2024). "mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders." Pharmacological Reports. Available at:[Link]
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the Selectivity of (±)-ADX 71743 for mGlu7: A Technical Guide
Executive Summary
Target: Metabotropic Glutamate Receptor 7 (mGlu7) Compound: (±)-ADX 71743 Classification: Negative Allosteric Modulator (NAM)[1][2][3][4][5][6][7][8]
This guide serves as a technical benchmark for (±)-ADX 71743, currently the most robust pharmacological tool for investigating mGlu7 physiology. While earlier compounds like MMPIP demonstrated high in vitro potency, they frequently failed to translate efficacy to native tissue preparations. (±)-ADX 71743 distinguishes itself through a unique balance of high selectivity, blood-brain barrier (BBB) penetrance, and verified functional antagonism in physiological circuits (e.g., hippocampal SC-CA1 synapses).
Compound Profile & Mechanism of Action[4][9]
(±)-ADX 71743 functions as a Negative Allosteric Modulator (NAM) .[1][3][4][5][6][7][8] Unlike orthosteric antagonists (e.g., LY341495) that compete with glutamate at the Venus Flytrap Domain (VFTD), ADX 71743 binds to the transmembrane (7TM) domain.[7] This allosteric binding stabilizes the receptor in an inactive conformation, preventing G-protein coupling even in the presence of high glutamate concentrations.
Mechanistic Pathway (Gi/o Signaling)
mGlu7 is a Group III mGluR coupled to the G
Figure 1: Mechanism of Action. ADX 71743 binds allosterically to prevent Gi/o-mediated inhibition of Adenylyl Cyclase.
Comparative Benchmarking
The primary challenge in mGlu7 research is distinguishing it from the closely related mGlu4 and mGlu8 subtypes. Below is a comparison of ADX 71743 against the historical standard (MMPIP) and the newer VFTD antagonist (XAP044).
Performance Metrics Table
| Feature | (±)-ADX 71743 | MMPIP | XAP044 |
| Mechanism | 7TM NAM | 7TM NAM | VFTD Antagonist |
| mGlu7 Potency (IC50) | ~300 nM [1] | ~30–70 nM [2] | ~80 nM [3] |
| Selectivity (vs mGlu4/8) | >30 µM (Highly Selective) | Selective | Selective |
| Native Tissue Efficacy | High (Blocks LTP in slices) | Low (Fails in slice LTP) | High |
| CNS Penetrance | Yes (CSF/Plasma ~5%) | Poor/Variable | Yes |
| Solubility | Good (DMSO/EtOH 100 mM) | Poor (Precipitates easily) | Moderate |
The "MMPIP Paradox" vs. ADX Reliability
A critical insight for researchers is the discrepancy between MMPIP's potency in engineered cell lines versus native tissue. While MMPIP appears more potent in HEK293 cells (IC50 ~70 nM), it often fails to block L-AP4-induced depression in hippocampal slices [1, 2]. (±)-ADX 71743 does not suffer from this translation gap. It reliably blocks Long-Term Potentiation (LTP) induction at SC-CA1 synapses, making it the superior choice for physiological validation.
Experimental Protocol: cAMP Inhibition Reversal Assay
To validate the selectivity and potency of (±)-ADX 71743, we recommend a cAMP HTRF (Homogeneous Time Resolved Fluorescence) assay. This protocol relies on the "reversal of inhibition" logic: Forskolin stimulates cAMP, the agonist (L-AP4) lowers it via mGlu7, and the NAM (ADX 71743) restores it.
Workflow Diagram
Figure 2: Step-by-step workflow for validating ADX 71743 potency using a cAMP functional assay.
Detailed Methodology
Reagents:
-
Cell Line: HEK293 transfected with human mGlu7 (stable clone preferred).
-
Agonist: L-AP4 (Group III orthosteric agonist).
-
Stimulator: Forskolin (activates Adenylyl Cyclase).
-
Test Compound: (±)-ADX 71743 (Dissolve stock in 100% DMSO to 10 mM).
Step-by-Step Procedure:
-
Cell Plating: Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to prevent cAMP degradation). Plate 2,000 cells/well in a 384-well low-volume white plate.
-
Antagonist Addition: Add 5 µL of (±)-ADX 71743 across a dose range (e.g., 1 nM to 30 µM). Incubate for 15 minutes at room temperature. Note: This pre-incubation allows the NAM to access the transmembrane domain before the conformational shift induced by the agonist.
-
Agonist Challenge: Add 5 µL of a mixture containing Forskolin (final conc. 10 µM) and L-AP4 (final conc. equal to its EC80, typically ~500 µM for mGlu7 due to low affinity).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. Incubate 1 hour at room temperature.
-
Readout: Read on a compatible plate reader (ex: 337 nm, em: 665/620 nm).
Self-Validating Quality Control (Trustworthiness Pillar)
To ensure the assay is valid, you must calculate the Z-Factor and Signal Window :
-
Max Signal Control: Cells + Forskolin + ADX 71743 (High Dose) + L-AP4 (Should mimic Forskolin alone).
-
Min Signal Control: Cells + Forskolin + L-AP4 (No ADX).
-
Validation Rule: The ratio of Max/Min signal must be >3, and Z-factor >0.5. If L-AP4 does not significantly reduce the Forskolin signal, the mGlu7 expression in your cells is insufficient.
Selectivity & Specificity Data
When characterizing (±)-ADX 71743, it is vital to confirm it does not inhibit mGlu4 or mGlu8.
-
mGlu7: IC50 = ~300 nM (Full blockade of L-AP4 response).[4]
-
mGlu4: Inactive up to 30 µM.[9]
-
mGlu8: Inactive up to 30 µM.[9]
-
NMDA/AMPA: No significant activity at 10 µM.
Interpretation: A shift in the L-AP4 dose-response curve to the right (dextral shift) with a reduction in Emax is characteristic of NAM behavior.
References
-
Kalinichev, M., et al. (2013).[2][4][9] ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[3][4][5][6][9] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.[3][4]
-
Klar, R., et al. (2015).[4] Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[4][9] The Journal of Neuroscience, 35(19), 7600-7615.[4]
-
Gee, C. E., et al. (2014). Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-like behavior. Journal of Biological Chemistry, 289(16), 10975-10987.
-
Tocris Bioscience. (n.d.). (±)-ADX 71743 Product Information. Tocris.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Translational relevance of (±)-ADX 71743 from rodent models to human tissue studies
A Comparative Publish Guide for Drug Development Professionals
Executive Summary
The Translational Gap in Neuropharmacology: Metabotropic glutamate receptor 7 (mGlu7) is the most highly conserved mGlu subtype, yet it remains an elusive target due to a historical lack of selective pharmacological tools.[1] (±)-ADX 71743 has emerged as a critical reference compound, distinguishing itself from earlier tools like MMPIP by demonstrating robust, species-conserved efficacy.
Core Value Proposition: Unlike many GPCR modulators that fail to translate from rodent efficacy to human physiology, (±)-ADX 71743 exhibits a rare electrophysiological concordance . It acts as a negative allosteric modulator (NAM), blocking the autoreceptor function of mGlu7. This results in disinhibition of glutamate release—a signature observed identically in rodent amygdala slices and, crucially, in resected human cortical tissue.
This guide analyzes the mechanistic and translational superiority of ADX 71743 over alternatives, providing validated protocols for replicating these translational bridges.
Compound Profile & Comparative Analysis
To understand the utility of ADX 71743, it must be benchmarked against other mGlu7 ligands. The following table highlights why ADX 71743 is preferred for translational studies, particularly regarding synaptic plasticity (LTP) and anxiolytic efficacy.
Table 1: Comparative Pharmacology of mGlu7 Modulators[2]
| Feature | (±)-ADX 71743 | MMPIP | XAP044 |
| Modality | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | Orthosteric-like Antagonist |
| Binding Domain | Transmembrane Domain (7-TM) | Transmembrane Domain (7-TM) | Venus Flytrap Domain (VFTD) |
| Potency (IC50) | ~300 nM (Human/Rat mGlu7) | ~30 nM | ~1–4 µM |
| Selectivity | High (>100-fold vs mGlu1-6, 8) | Moderate (Off-target effects noted) | High |
| Synaptic Plasticity | Blocks HFS-induced LTP (SC-CA1 & Amygdala) | Fails to block LTP at SC-CA1 | Blocks LTP |
| In Vivo Profile | Robust Anxiolytic; Disrupts Fear Memory | Weak/Inconsistent Anxiolytic | Anti-stress/Antidepressant |
| Translational Data | Confirmed sEPSC increase in Human Tissue | No direct human tissue ephys data | Limited |
Key Insight: While MMPIP is more potent in simple binding assays, it fails to recapitulate the physiological blockade of Long-Term Potentiation (LTP) seen with ADX 71743. This functional divergence suggests ADX 71743 better mimics the physiological deletion of the receptor.
Mechanistic Insight: The Disinhibition Switch
mGlu7 acts primarily as a presynaptic autoreceptor. Under high-frequency stimulation (HFS), glutamate spills over to activate mGlu7, which couples to G_i/o proteins to inhibit further glutamate release (a "brake" mechanism).
ADX 71743 Mechanism: By binding allosterically, ADX 71743 prevents the G-protein coupling even when glutamate is bound. This removes the "brake," leading to sustained glutamate release and increased spontaneous Excitatory Postsynaptic Currents (sEPSCs).
Diagram 1: mGlu7 Signaling & ADX 71743 Intervention[2]
Figure 1: ADX 71743 acts as a "brake-cutter." By blocking mGlu7-mediated inhibition of Voltage-Gated Calcium Channels (VGCCs), it sustains presynaptic calcium influx, enhancing glutamate release and facilitating plasticity (or disrupting reconsolidation of fear memories).
Translational Data Analysis
The strongest argument for ADX 71743 lies in the concordance of electrophysiological data between rodent models and human tissue.
A. Rodent Models (The Prediction)
In the rat lateral amygdala (LA), mGlu7 is heavily expressed at thalamo-amygdala synapses.
-
Experiment: Whole-cell patch-clamp recording.
-
Result: Application of ADX 71743 (10–30 µM) significantly increases the frequency (but not amplitude) of sEPSCs.
-
Behavioral Correlate: This disinhibition disrupts the reconsolidation of fear memories, effectively "erasing" the emotional valence of a traumatic memory when administered immediately after recall.
B. Human Tissue Studies (The Validation)
Using resected cortical tissue from patients undergoing surgery (e.g., for pharmacoresistant epilepsy), researchers tested the species-specificity of ADX 71743.
-
Experiment: Acute slice preparation from human temporal cortex.
-
Result: Bath application of ADX 71743 mirrored the rodent data, causing a robust increase in sEPSC frequency.
-
Implication: The mGlu7 signaling complex and its allosteric pocket are functionally conserved in humans, validating ADX 71743 as a predictive tool for human CNS indications.
Experimental Protocols
To ensure reproducibility, the following protocols outline the critical steps for the ex vivo validation of ADX 71743.
Protocol 1: Human Ex Vivo Slice Preparation & Recording
Note: Access to human tissue requires strict ethical compliance and coordination with neurosurgical teams.
Reagents:
-
aCSF (cutting): NMDG-based protective recovery solution (92 mM NMDG, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 5 mM Na-ascorbate, 2 mM Thiourea, 3 mM Na-pyruvate, 10 mM MgSO4, 0.5 mM CaCl2). pH 7.3-7.4.
-
aCSF (recording): Standard (119 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM Glucose, 2 mM CaCl2, 2 mM MgSO4).
-
Compound: (±)-ADX 71743 dissolved in DMSO (Stock 10-50 mM). Final bath concentration: 10–30 µM.
Workflow:
-
Transport: Transport resected tissue immediately in ice-cold, carbogenated (95% O2/5% CO2) NMDG-aCSF. Time is critical (<15 mins from resection to slicing).
-
Slicing: Cut 300-350 µm slices using a vibratome.
-
Recovery: Incubate slices in NMDG-aCSF at 32°C for 12 minutes. Transfer to room temperature holding chamber with standard aCSF for >1 hour.
-
Recording:
-
Perform whole-cell patch-clamp on pyramidal neurons (Layer II/III).
-
Voltage clamp at -70 mV.
-
Record baseline sEPSCs for 5-10 minutes.
-
Perfuse ADX 71743 (20 µM) for 10-15 minutes.
-
Success Criteria: >20% increase in sEPSC frequency without change in amplitude or input resistance.
-
Protocol 2: Rodent Fear Memory Reconsolidation (Behavioral)
Subject: Male C57BL/6J mice or Sprague-Dawley rats.
-
Conditioning (Day 1): Tone (CS) co-terminated with Footshock (US). 3-5 pairings.
-
Recall (Day 2): Present CS (Tone) without shock to reactivate memory.
-
Intervention: Immediately post-recall, administer ADX 71743 (100-150 mg/kg s.c. or intra-amygdala microinjection).
-
Test (Day 3): Present CS.
-
Readout: Measure % Freezing.
-
Result: ADX 71743 treated animals show significantly reduced freezing (amnesia) compared to vehicle, indicating disruption of reconsolidation.
-
Diagram 2: Translational Workflow
Figure 2: The translational pipeline demonstrating the parallel validation of ADX 71743 effects in rodent models and human tissue.
Critical Evaluation & Limitations
While ADX 71743 is a superior tool, researchers must account for:
-
Solubility: It requires careful handling. Stock solutions in DMSO should be prepared fresh or stored at -20°C. Precipitation in aqueous buffer can occur >50 µM.
-
Selectivity Window: While highly selective for mGlu7, high concentrations (>30 µM) may show weak activity at other Group III mGluRs (mGlu8).
-
Species Differences in PK: Although the pharmacodynamics (receptor binding) translate well, pharmacokinetics (half-life) differ significantly between rodents (short T1/2) and humans, necessitating careful dosing regimen design for clinical candidates based on this scaffold.
References
-
Kalinichev, M. et al. (2013).[2][3] ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.[2][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 344(3), 624-636.[2][3][5]
-
Klar, R. et al. (2015).[2][3] Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus.[2][3][7][8] The Journal of Neuroscience, 35(19), 7600-7615.[2][3]
-
Tassin, V. et al. (2016).[3] Phasic and tonic mGlu7 receptor activity modulates the thalamocortical network.[7] Frontiers in Neural Circuits, 10, 31.
-
Moloney, R. D. et al. (2015).[1][3] Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain.[3] Neurobiology of Stress, 2, 28-33.[3]
-
Cieślik, P. et al. (2018).[3] Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs.[9][10] Frontiers in Molecular Neuroscience, 11, 316.
Sources
- 1. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX71743 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (±)-ADX 71743
Part 1: Executive Directive
The Core Directive: (±)-ADX 71743 is a potent, brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] While it is a research chemical often classified under "Caution: Substance not fully tested," its biological activity dictates that it must never be disposed of down the drain or in municipal trash.
Effective disposal requires a Thermal Destruction Strategy (Incineration).[1] As a Senior Scientist, I emphasize that the environmental stability of benzoxazol-4-one derivatives (the core scaffold of ADX 71743) poses a bioaccumulation risk if leached into water tables.[1]
Part 2: Chemical & Hazard Profile
Before initiating disposal, you must characterize the specific waste stream.[1] (±)-ADX 71743 is non-halogenated (contains no Fluorine, Chlorine, Bromine, or Iodine), which dictates its specific waste stream allocation.[1]
| Parameter | Technical Specification | Operational Implication |
| Compound Name | (±)-ADX 71743 | Label identifier |
| CAS Number | 1431641-29-0 | Required for waste manifest |
| Molecular Formula | C₁₇H₁₉NO₂ | Non-Halogenated Organic |
| Molecular Weight | 269.34 g/mol | N/A |
| Physical State | Solid (White to beige powder) | Dust inhalation hazard |
| Solubility | DMSO (100 mM), Ethanol (100 mM) | Compatible with organic solvent waste |
| Bioactivity | mGlu7 NAM (IC₅₀ = 300 nM) | High Potency - Incineration Required |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][2] (Oral) | PPE: Nitrile gloves, Safety Goggles |
Part 3: Disposal Logic & Workflow (Visualization)
The following decision tree illustrates the required workflow for segregating (±)-ADX 71743 waste.
Figure 1: Decision matrix for segregating (±)-ADX 71743 based on physical state and solvent composition.[1] Note that the pure compound is non-halogenated.[1]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired pure powder, weighing boats, contaminated gloves, and bench paper.
-
Containment: Place the solid waste into a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth plastic container.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "(±)-ADX 71743, Solid Debris"[1]
-
Hazard Checkbox: Select "Toxic" and "Irritant".
-
-
Disposal: Deposit into the Solid Hazardous Waste Drum destined for high-temperature incineration.
Protocol B: Liquid Waste (Stock Solutions)
Applicability: DMSO or Ethanol stock solutions.[1][3]
-
Solvent Verification: Confirm the solvent base.[1]
-
Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original vial with a small volume of the compatible solvent and add the rinsate to the waste carboy.[1]
-
Log Entry: Record the volume and concentration on the waste carboy log sheet.
-
Why this matters: EHS requires accurate inventory to prevent incompatible chemical reactions in the waste drum.[1]
-
Protocol C: Spill Management (The P.A.C.E. Method)
For spills > 10 mg or > 5 mL of high-concentration stock.[1]
-
P (Protect): Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety glasses).[1]
-
A (Assess): Is it powder or liquid?
-
C (Contain/Clean):
-
Wipe the area from the outside in.
-
Clean the surface with 10% bleach or a detergent solution to degrade potential residues, although incineration of the cleanup materials is the primary destruction method.
-
-
E (Eliminate): Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).
Part 5: Scientific Rationale & Grounding
Why Incineration? Research into mGlu7 modulators like ADX 71743 highlights their ability to penetrate the Blood-Brain Barrier (BBB) and modulate synaptic transmission [1].[1] Compounds with this level of biological stability and potency can disrupt aquatic ecosystems if leached from landfills. High-temperature incineration (>800°C) ensures the complete oxidation of the benzoxazol-4-one scaffold into harmless CO₂, H₂O, and NOₓ gases.
Solubility & Transport ADX 71743 is highly lipophilic but soluble in polar organic solvents like DMSO (up to 100 mM) [2]. This physical property dictates that water-based decontamination is ineffective; organic solvents must be used to clean spills, and the resulting waste must be treated as organic solvent waste.[1]
References
-
Kalinichev, M., et al. (2013).[1][2] ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization.[2][4][5] Journal of Pharmacology and Experimental Therapeutics.[1][4]
-
Tocris Bioscience. (n.d.).[1] (±)-ADX 71743 Technical Data Sheet. Bio-Techne.[1][6]
-
US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management.[1]
Sources
Comprehensive Safety and Operational Guide for Handling (±)-ADX 71743
As a highly selective, brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), (±)-ADX 71743 is a critical tool compound for investigating synaptic plasticity, anxiety, and psychiatric disorders[1],[2].
While standard Safety Data Sheets (SDS) for research chemicals often list "Other hazards - none" due to incomplete regulatory testing[3],[4], relying solely on these generic documents is a critical operational error. Because (±)-ADX 71743 readily crosses the blood-brain barrier and modulates central nervous system (CNS) function at nanomolar concentrations[1],[5], it must be handled with the rigorous safety protocols reserved for potent neuropharmacological agents.
This guide provides the foundational causality behind PPE selection, validated operational workflows, and disposal protocols to ensure absolute laboratory safety and experimental integrity.
Part 1: Pharmacological Context & Hazard Assessment
To understand the safety requirements for (±)-ADX 71743, we must first understand its mechanism of action and physicochemical profile. The compound acts by binding to an allosteric site on the mGlu7 receptor, preventing the receptor from adopting its active conformation even when the endogenous agonist (glutamate) is present[1],[6]. Accidental systemic exposure—whether through inhalation of aerosolized powder or dermal absorption via solvent carriers—can lead to unintended anxiolytic-like sedation or altered synaptic transmission[1],[2].
Figure 1: Mechanism of mGlu7 allosteric modulation by (±)-ADX 71743.
Quantitative Pharmacological Profile
Understanding the quantitative data dictates our logistical approach to handling and dosing.
Table 1: Physicochemical & Pharmacological Properties
| Property | Value | Operational & Safety Significance |
|---|---|---|
| Molecular Weight | 269.34 g/mol [7] | Highly lipophilic; requires organic solvents (e.g., DMSO) for reconstitution, increasing dermal absorption risks. |
| Target Affinity (IC50) | ~300 nM[5],[7] | High potency; microgram-level systemic exposure can induce biological effects. |
| Brain Penetrance | 5.3% (CSF/Plasma ratio)[1] | Readily crosses the blood-brain barrier; high risk of CNS effects upon accidental exposure. |
| Half-life (T1/2) | 0.68 hours (in mice)[5] | Rapid metabolism, but acute exposure requires immediate medical monitoring. |
| Effective In Vivo Dose | 50 - 150 mg/kg (s.c.)[1] | High concentrations handled during in vivo preparation significantly increase spill and exposure risks. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not treat (±)-ADX 71743 as a benign salt. The following PPE matrix is engineered specifically for handling highly potent, brain-penetrant small molecules.
| PPE Category | Required Equipment | Causality & Scientific Justification |
| Hand Protection | Double Nitrile Gloves | (±)-ADX 71743 is typically reconstituted in DMSO[5], a potent dermal penetration enhancer. Double gloving prevents breakthrough exposure if the primary glove is compromised by the solvent. |
| Eye Protection | Chemical Safety Goggles | Prevents ocular exposure to micro-particulates during powder transfer and protects against solvent splashes during vigorous vortexing. |
| Body Protection | Wrap-around Lab Coat | Minimizes contamination of personal clothing. A wrap-around design prevents frontal exposure to accidental liquid spills during in vivo dosing. |
| Respiratory | N95/P100 Mask or Fume Hood | The lyophilized powder is prone to static cling and aerosolization[3]. Inhalation of a brain-penetrant CNS modulator poses the highest risk of rapid systemic absorption. |
Part 3: Operational Workflow & Handling Protocols
Every protocol must be a self-validating system to ensure both researcher safety and compound integrity.
Figure 2: End-to-end operational workflow for handling (±)-ADX 71743.
Step-by-Step Reconstitution Methodology
Step 1: Thermal Equilibration (Self-Validating Step)
-
Action: Remove the sealed vial of (±)-ADX 71743 from -20°C storage and allow it to sit in a desiccator at room temperature for 30–60 minutes before opening[7].
-
Causality: Opening a cold vial in a humid laboratory introduces moisture. Water condensation degrades the compound and alters the precise molecular weight, skewing critical molarity calculations for in vitro assays.
-
Validation: The vial exterior must be completely dry to the touch before the seal is broken.
Step 2: Anti-Static Weighing
-
Action: Transfer the vial to a Class II Biological Safety Cabinet (BSC) or chemical fume hood[3]. Use an anti-static gun (e.g., Zerostat) on the vial and the micro-spatula.
-
Causality: Lyophilized powders generate static electricity. Because ADX 71743 is a potent CNS agent, static-induced aerosolization poses a severe inhalation risk.
-
Validation: The powder should rest at the bottom of the vial without clinging to the glass walls.
Step 3: Direct-to-Vial Solvent Reconstitution
-
Action: Calculate the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM). Add the solvent directly to the original vial rather than transferring the dry powder to a weigh boat.
-
Causality: Direct-to-vial reconstitution eliminates the risk of airborne powder during transfer.
-
Validation: Agitate gently or vortex. Hold the vial against a light source; the solution must be optically clear with no visible particulates or cloudiness.
Step 4: Aliquoting and Storage
-
Action: Divide the stock solution into single-use aliquots and store immediately at -20°C[7].
-
Causality: Repeated freeze-thaw cycles precipitate the compound out of solution and degrade its structural integrity, leading to irreproducible in vivo behavioral results[1].
Part 4: Spill Response and Waste Disposal
In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure.
Spill Cleanup Protocol
-
Containment: For a powder spill, gently cover the area with damp absorbent paper to prevent dust generation. For liquid spills (e.g., DMSO stock), use chemical absorbent pads.
-
Decontamination: Wipe the area with a solvent capable of dissolving the compound (e.g., 10% DMSO in water or ethanol), followed by a standard laboratory detergent wash to ensure complete removal.
-
Validation: Inspect the area under bright light to ensure no crystalline residue remains on the benchtop.
Chemical Disposal
(±)-ADX 71743 must never be flushed down the sink or disposed of in standard biological waste.
-
Collect all contaminated materials (pipette tips, gloves, empty vials, and spill cleanup materials) in a sealed, clearly labeled chemical waste container.
-
The compound must be disposed of via high-temperature incineration through a certified hazardous waste contractor[3].
References
-
Kalinichev, M., et al. (2013). "ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization." Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Kalinichev, M., et al. (2018). "Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs." Frontiers in Molecular Neuroscience. URL: [Link]
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.tocris.com [documents.tocris.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 7. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
